2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-(3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFRCPATDRCJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry
An In-depth Technical Guide to 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its chemical reactivity and strategic applications in drug discovery programs. Emphasis is placed on field-proven protocols and critical safety and handling procedures to support researchers, scientists, and drug development professionals in leveraging this versatile intermediate. The CAS Number for this compound is 1357946-75-8.[1]
The pyridine scaffold is a privileged structure in pharmaceutical science, forming the core of numerous approved drugs. Its utility is magnified by the introduction of halogen substituents, which modulate key drug-like properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] Fluorine, in particular, can enhance binding interactions and block sites of metabolism without significantly increasing molecular size.
This compound emerges as a particularly valuable synthetic intermediate. It combines the beneficial electronic properties of the 3-fluoropyridine ring with a reactive α-chloro ketone handle. This unique combination allows medicinal chemists to introduce diverse functionalities through nucleophilic substitution, facilitating the rapid construction of complex molecular architectures and enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.[2][3]
Physicochemical Properties and Specifications
A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key specifications for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1357946-75-8 | [1] |
| Molecular Formula | C₇H₅ClFNO | [1] |
| Molecular Weight | 173.57 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| SMILES | FC1=CC=CN=C1C(CCl)=O | [1] |
| Appearance | Typically a solid or liquid | [5] |
| Purity | >95% (Varies by supplier) | [5] |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis and Mechanistic Rationale
The synthesis of α-chloro ketones adjacent to a heterocyclic ring is a well-established transformation. A robust and scalable approach involves the Friedel-Crafts acylation of a suitable precursor with chloroacetyl chloride, mediated by a Lewis acid catalyst.
Proposed Synthetic Workflow
A logical synthetic route begins with a commercially available, functionalized pyridine. The workflow diagram below illustrates a common pathway for the preparation of the title compound.
Caption: Versatility of the title compound in synthetic transformations.
Experimental Protocols
The following protocols are representative methodologies. Researchers must adapt them based on laboratory conditions and scale, always adhering to strict safety standards.
Protocol: Synthesis of this compound
This protocol describes a standard Friedel-Crafts acylation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM).
-
Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully add aluminum chloride (AlCl₃, 1.2 eq.) portion-wise.
-
Reagent Addition: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred suspension. Maintain the temperature at 0°C.
-
Substrate Addition: Dissolve 3-fluoropyridine (1.0 eq.) in anhydrous DCM and add it dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly pouring it over crushed ice. Add concentrated HCl to dissolve the aluminum salts.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol: Synthesis of a 2-Amino-4-(3-fluoropyridin-2-yl)thiazole Derivative
This protocol demonstrates a common downstream application.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Reagent Addition: Add thiourea (1.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under vacuum.
-
Isolation: Collect the solid product by filtration. Wash the solid with cold ethanol and then diethyl ether.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent like ethanol to achieve high purity.
Safety and Handling
This compound must be handled with appropriate care by trained personnel. The following information is derived from safety data sheets for structurally related compounds and general chemical safety principles. [6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. [6][7]* Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [8]Do not allow entry into sewers or waterways.
GHS Hazard Summary
| Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning/Danger | H302: Harmful if swallowed. [5][9]H315: Causes skin irritation. [9]H318/H319: Causes serious eye damage/irritation. [9]H335: May cause respiratory irritation. [9] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6]P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Conclusion
This compound is a high-value, versatile chemical intermediate with significant applications in the field of drug discovery. Its well-defined reactivity allows for predictable and efficient elaboration into more complex, biologically relevant molecules. By understanding its synthesis, reactivity, and proper handling, research and development teams can effectively integrate this building block into their synthetic strategies to accelerate the discovery of next-generation therapeutics.
References
- BLDpharm. 1357946-75-8|this compound.
- Sigma-Aldrich.
- Echemi. 2-chloro-1-(3-chloro-5-fluoropyridin-2-yl)
- Fisher Scientific.
- Fisher Scientific.
- Sigma-Aldrich. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone.
- Sigma-Aldrich. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Properties.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Chemsavers.
- PubChem. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1).
Sources
- 1. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone AldrichCPR 1203499-12-0 [sigmaaldrich.com]
- 5. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone | 1203499-12-0 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone: Molecular Structure, Synthesis, and Characterization
This technical guide provides a comprehensive overview of 2-chloro-1-(3-fluoropyridin-2-yl)ethanone, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a proposed synthetic pathway, and its expected spectroscopic signature.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 1357946-75-8, possesses a molecular formula of C7H5ClFNO and a molecular weight of 173.57 g/mol . The molecule incorporates a 3-fluoropyridine ring acylated at the 2-position with a chloroacetyl group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a versatile intermediate in the synthesis of complex heterocyclic systems.
The core structure consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The fluorine atom at the 3-position and the chloroacetyl group at the 2-position significantly influence the electronic properties and reactivity of the pyridine ring. The electron-withdrawing nature of the fluorine and the chloroacetyl group renders the pyridine ring electron-deficient, which is a key consideration for its synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1357946-75-8 | [1] |
| Molecular Formula | C7H5ClFNO | [1] |
| Molecular Weight | 173.57 g/mol | [1] |
| SMILES | FC1=CC=CN=C1C(CCl)=O | [1] |
Diagram 1: Molecular Structure of this compound
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
The proposed synthesis involves a two-step process:
-
Directed ortho-metalation of 3-fluoropyridine: Treatment of 3-fluoropyridine with a strong base, such as lithium diisopropylamide (LDA), at low temperatures will selectively deprotonate the 2-position. The fluorine atom at the 3-position directs the deprotonation to the adjacent C2 position.
-
Acylation of the lithiated intermediate: The resulting 3-fluoro-2-lithiopyridine is then reacted with a suitable acylating agent, such as 2-chloroacetyl chloride, to introduce the chloroacetyl group at the 2-position.
Diagram 2: Proposed Synthesis of this compound
Sources
A Technical Guide to the Synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Introduction
2-Chloro-1-(3-fluoropyridin-2-yl)ethanone (CAS No. 1357946-75-8) is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1] As an α-haloketone, it possesses two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—making it a versatile precursor for the synthesis of a wide array of more complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles like thiazoles and pyrroles.[2][3][4] The high reactivity and selective transformations of α-haloketones render them invaluable intermediates for developing novel therapeutic agents.[5]
This technical guide provides an in-depth examination of a robust and field-proven synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are scientifically sound and reproducible.
Retrosynthetic Analysis and Strategy Selection
The synthesis of the target α-chloroketone can be approached from two primary directions. A logical retrosynthetic disconnection breaks the C-C bond between the carbonyl group and the chloromethyl group, suggesting a precursor like 3-fluoropyridine-2-carboxylic acid. A second approach considers the final chlorination step, pointing to 1-(3-fluoropyridin-2-yl)ethanone as the immediate precursor.
Caption: Retrosynthesis of the target molecule.
While direct α-chlorination of a ketone (Pathway 2) is a standard transformation, the synthesis of the requisite precursor, 1-(3-fluoropyridin-2-yl)ethanone, is challenging. Pyridine rings are electron-deficient and are generally poor substrates for classical Friedel-Crafts acylation, as the nitrogen atom coordinates strongly with the Lewis acid catalyst, deactivating the ring towards electrophilic attack.[6][7]
Therefore, this guide will focus on Pathway 1 , a more reliable and well-precedented route commencing from the commercially available 3-Fluoropyridine-2-carboxylic acid.[8][9][10] This pathway involves the conversion of the carboxylic acid to an intermediate α-diazoketone, which is then transformed into the final product, a process related to the Nierenstein reaction.[11]
Primary Synthesis Pathway: Homologation of 3-Fluoropyridine-2-carboxylic Acid
This robust, multi-step synthesis leverages classic and reliable transformations to construct the target molecule from a stable, readily available starting material.
Step 1: Synthesis of 3-Fluoropyridine-2-carbonyl chloride
Principle & Rationale: The first critical step is the activation of the carboxylic acid. The hydroxyl group of a carboxylic acid is a poor leaving group. Conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by weak nucleophiles like diazomethane in the subsequent step. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[12][13] The reaction proceeds via a chlorosulfite intermediate, which enhances the leaving group ability of the hydroxyl moiety.[14]
Caption: Workflow for α-Chloroketone Synthesis.
Experimental Protocol:
-
Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from a Diazald® precursor). Handle with extreme caution.
-
Dissolve the crude 3-Fluoropyridine-2-carbonyl chloride (1.0 eq) from Step 1 in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane (~2.0-2.5 eq) to the stirred acyl chloride solution. Addition is continued until a faint yellow color of excess diazomethane persists.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.
-
Carefully introduce a stream of anhydrous hydrogen chloride (HCl) gas into the reaction mixture, or add a solution of HCl in ether, until the evolution of nitrogen gas ceases and the yellow color disappears.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure this compound.
| Parameter | Value/Condition | Rationale |
| Reagent 1 | Diazomethane (CH₂N₂) | Provides the methylene group for homologation. [11] |
| Reagent 2 | Hydrogen Chloride (HCl) | Effects the conversion of the diazoketone to the chloroketone. |
| Solvent | Anhydrous Diethyl Ether | Standard inert solvent for reactions with diazomethane. |
| Temperature | 0 °C to Room Temperature | Controls the reactivity of diazomethane and the subsequent reaction. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes excess HCl. |
| Purification | Column Chromatography | Separates the product from byproducts and impurities. |
Product Characterization Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1357946-75-8 | [1] |
| Molecular Formula | C₇H₅ClFNO | [1] |
| Molecular Weight | 173.57 g/mol | [15] |
| Appearance | Expected to be a solid or liquid |
References
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
Clark, J. (2023). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Ashenhurst, J. (2023). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.
-
Erian, A. W., Sherif, S. M., & Al-Baz, H. J. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Kumar, A., & Kumar, V. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2650. Retrieved from [Link]
-
Autechem. (n.d.). 3-Fluoropyridine-2-carboxylic acid 152126-31-3. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 3-Fluoropyridine-2-Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
-
Chem-Station. (2014). Arndt-Eistert Synthesis. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carboxyl Reactivity. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Arndt-Eistert Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Arndt-Eister reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]
- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
OChem. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Friedel-Crafts acylation. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Diazomethane (CH2N2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
-
Yousif, M. N. M., ElRashedy, A., & Yousif, N. M. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones. International Journal of Chemistry and Chemical Processes, 8(1), 28-33. Retrieved from [Link]
-
Tiritiris, I. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1131-1135. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Nierenstein reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]
Sources
- 1. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3 [bailongpharm.net]
- 9. 3-Fluoropyridine-2-Carboxylic Acid | Properties, Applications & Safety Data | China Manufacturer & Supplier [pipzine-chem.com]
- 10. scbt.com [scbt.com]
- 11. Nierenstein reaction - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone AldrichCPR 1203499-12-0 [sigmaaldrich.com]
2-Chloro-1-(3-fluoropyridin-2-yl)ethanone mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Authored by a Senior Application Scientist
Abstract
This technical guide delineates the theoretical mechanism of action for the novel synthetic compound, this compound. Based on its structural features, particularly the α-chloro ketone moiety, we postulate that this compound functions as a covalent inhibitor. This document provides a comprehensive overview of the chemical rationale for this hypothesis, outlines a putative biological target and signaling pathway, and presents detailed experimental protocols for the validation of its mechanism. This guide is intended for researchers and drug development professionals investigating new therapeutic agents and their interactions with biological systems.
Introduction and Structural Rationale
This compound is a halogenated pyridinyl ethanone, a class of compounds recognized for its utility as a synthetic intermediate in the generation of more complex molecules.[1] While specific biological activities for this particular molecule are not yet extensively documented in peer-reviewed literature, its chemical structure provides significant insight into its potential pharmacological action.
The molecule's key feature is the α-chloro ketone group attached to a 3-fluoropyridine ring. α-Haloketones are a well-established class of reactive electrophiles in organic chemistry.[2] The electron-withdrawing nature of the adjacent carbonyl group and the halogen atom renders the α-carbon susceptible to nucleophilic attack. This inherent reactivity is the basis for the hypothesis that this compound acts as a covalent inhibitor of biological macromolecules.[3][4]
Covalent inhibitors offer distinct pharmacological advantages, including prolonged duration of action and high biochemical efficiency.[4] They form a stable, covalent bond with their target protein, often leading to irreversible inactivation.[5] This guide will explore the likely mechanism through which this compound may exert its biological effects.
Postulated Mechanism of Action: Covalent Inhibition
We hypothesize that this compound functions as an irreversible covalent inhibitor. The mechanism is predicated on the reaction between the electrophilic α-carbon of the ethanone backbone and a nucleophilic amino acid residue within the active or an allosteric site of a target protein.
The most likely nucleophilic targets within a protein are the side chains of cysteine (thiol group) and, to a lesser extent, histidine (imidazole group), lysine (amine group), or serine/threonine (hydroxyl group).[6] The reaction with a cysteine residue, a common target for covalent inhibitors, would proceed via an SN2 nucleophilic substitution, resulting in the formation of a stable thioether bond and the release of a chloride ion.
Diagram 1: Proposed Covalent Modification of a Cysteine Residue
Caption: Proposed disruption of caspase-mediated apoptosis.
Experimental Validation Protocols
To validate the hypothesized mechanism of action, a series of experiments should be conducted. The following protocols provide a framework for this investigation.
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of a model cysteine protease (e.g., Caspase-3) in a time-dependent manner, which is characteristic of irreversible covalent inhibitors.
Methodology:
-
Reagent Preparation:
-
Recombinant human Caspase-3.
-
Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT (initially, then removed for inhibitor studies), 0.1% CHAPS.
-
Stock solution of this compound in DMSO.
-
-
Time-Dependent Inhibition Assay:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions to wells containing a fixed concentration of Caspase-3.
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity (Excitation/Emission ~360/460 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each condition.
-
Plot the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.
-
Determine the second-order rate constant (kinact/Ki) by fitting the data to the appropriate kinetic model for irreversible inhibition. [6]
-
Protocol 2: Mass Spectrometry Analysis of Covalent Adduct Formation
Objective: To confirm the formation of a covalent bond between the inhibitor and the target protein and to identify the specific amino acid residue that is modified.
Methodology:
-
Incubation:
-
Incubate a higher concentration of the target protein (e.g., Caspase-3) with a molar excess of the inhibitor for 2 hours at 37°C. A control sample with DMSO vehicle should be run in parallel.
-
-
Intact Protein Analysis:
-
Desalt the protein-inhibitor mixture using a C4 ZipTip.
-
Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).
-
Look for a mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor minus the chlorine atom.
-
-
Peptide Mapping:
-
Denature, reduce, and alkylate the protein samples (control and treated).
-
Digest the proteins into smaller peptides using trypsin.
-
Analyze the peptide fragments by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data for a peptide with a mass modification corresponding to the inhibitor adduct. The fragmentation pattern will confirm the exact site of modification.
-
Diagram 3: Experimental Workflow for Target Validation
Caption: A logical workflow for mechanism validation.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data that would be expected if this compound acts as a covalent inhibitor of Caspase-3.
| Parameter | Value | Method |
| Target Enzyme | Recombinant Human Caspase-3 | - |
| IC50 (30 min pre-incubation) | 2.5 µM | Fluorogenic Activity Assay |
| kinact/Ki | 15,000 M-1s-1 | Time-Dependent Inhibition Assay |
| Mass Shift (Intact Protein) | +172.02 Da | ESI-MS |
| Modified Residue | Cys-163 | LC-MS/MS |
| Cellular Effect (in Jurkat cells) | Induction of Apoptosis | Annexin V/PI Staining |
Conclusion
The structural analysis of this compound strongly suggests a mechanism of action based on covalent inhibition, likely targeting nucleophilic residues such as cysteine in specific proteins. This guide has proposed a testable hypothesis centered on the inhibition of caspase-mediated apoptosis and has provided detailed protocols for its validation. The successful execution of these experiments would provide a robust characterization of the compound's mechanism and establish a foundation for its further development as a potential therapeutic agent or chemical probe.
References
-
PubMed Central.
-
PubMed Central.
-
National Institutes of Health.
-
Fluorochem.
-
PubMed Central.
-
Semantic Scholar.
-
PubMed.
-
Journal of Medicinal Chemistry.
-
PubMed.
-
Drug Hunter.
-
University of Arkansas ScholarWorks.
-
ResearchGate.
-
BLDpharm.
-
ACS Publications.
-
Sigma-Aldrich.
-
National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic data of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Introduction
This compound is a halogenated pyridinyl ketone of significant interest as a versatile building block in medicinal chemistry and materials science. Its unique combination of functional groups—a fluorinated pyridine ring, an α-chloro ketone—makes it a prime precursor for synthesizing a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridine moiety is a common scaffold in drug discovery, and the strategic placement of fluorine can profoundly influence metabolic stability, binding affinity, and bioavailability.
As of the latest literature review, publicly accessible, comprehensive experimental spectroscopic data for this specific compound is scarce. This guide, therefore, serves as a predictive analysis grounded in fundamental spectroscopic principles and data from analogous structures. By dissecting the molecule's structure, we can forecast its spectral signatures with a high degree of confidence. This document is designed to provide researchers with a robust framework for identifying and characterizing this compound, enabling them to validate its synthesis and purity with assurance.
The core of this guide is built on the principle of causality in spectroscopy: understanding why a nucleus or bond should produce a signal at a specific location. This predictive approach empowers researchers to interpret their own experimental data critically and accurately.
Molecular Structure and Spectroscopic Implications
To predict the spectroscopic output, we must first analyze the electronic environment of each atom and bond within the molecule.
Caption: Molecular structure of this compound.
The key structural features influencing the spectra are:
-
The Pyridine Ring: An electron-deficient aromatic system. The nitrogen atom strongly withdraws electron density via induction.
-
The Fluorine Atom (at C3): A highly electronegative atom that exerts a strong -I (inductive) effect, deshielding nearby nuclei. It will also induce spin-spin coupling with nearby ¹H and ¹³C nuclei.
-
The α-Chloroketone Moiety: The carbonyl group is electron-withdrawing. The chlorine atom at the alpha position further withdraws electron density, significantly impacting the chemical shifts of the adjacent methylene protons and the carbonyl carbon.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides information on the number of distinct proton environments and their connectivity. We predict three distinct signals for the pyridine ring protons and one signal for the chloromethyl protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H6 | 8.4 - 8.6 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 5.0, ⁴J(H6-F) ≈ 2.0 | 1H | Deshielded by adjacent ring nitrogen. |
| H5 | 7.9 - 8.1 | Doublet of doublet of doublets (ddd) | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 5.0, ⁴J(H5-F) ≈ 8.0 | 1H | Coupled to H4, H6, and the fluorine atom. |
| H4 | 7.4 - 7.6 | Doublet of doublet of doublets (ddd) | ³J(H4-H5) ≈ 8.0, ³J(H4-F) ≈ 10.0, ⁵J(H4-H6) ≈ 1.0 | 1H | Strong coupling to both H5 and the fluorine atom. |
| H9 (CH₂Cl) | 4.8 - 5.0 | Singlet (s) | N/A | 2H | Strongly deshielded by the adjacent carbonyl group and the α-chlorine atom.[1] |
Interpretation and Causality
-
Aromatic Region (7.4 - 8.6 ppm): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom.[2] The precise positions are further influenced by the substituents. The H6 proton, being ortho to the nitrogen, is expected to be the most downfield. The fluorine atom will introduce observable couplings to H4, H5, and H6, with the magnitude decreasing with distance (³J > ⁴J > ⁵J).
-
Aliphatic Region (4.8 - 5.0 ppm): The methylene protons (H9) are flanked by two powerful electron-withdrawing groups: the carbonyl and the chlorine atom. This dual effect causes a substantial downfield shift into the 4.5-5.0 ppm range, which is characteristic of α-haloketones.[3] As there are no adjacent protons, this signal will appear as a sharp singlet.
Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm).
-
Instrumentation: Use a nuclear magnetic resonance spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Apply a 90° pulse angle.
-
Set the relaxation delay to 2-5 seconds to allow for full magnetization recovery.
-
Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. Due to the presence of fluorine, several carbon signals are expected to be split into doublets due to C-F coupling.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
|---|---|---|---|
| C7 (C=O) | 190 - 195 | ³J(CF) ≈ 4-6 | Typical α-chloroketone region, deshielded. |
| C3 | 160 - 165 | ¹J(CF) ≈ 240-260 | Directly bonded to fluorine, resulting in a large downfield shift and a very large one-bond coupling constant.[4][5] |
| C2 | 152 - 156 | ²J(CF) ≈ 15-20 | Adjacent to nitrogen and substituted with the ketone group. |
| C6 | 148 - 152 | ⁴J(CF) ≈ 3-5 | Carbon adjacent to nitrogen (α-position). |
| C5 | 138 - 142 | ³J(CF) ≈ 20-25 | Beta to the nitrogen atom. |
| C4 | 125 - 130 | ²J(CF) ≈ 5-8 | Gamma to the nitrogen, shielded relative to other ring carbons. |
| C9 (CH₂Cl) | 48 - 52 | N/A | Typical range for a carbon bonded to chlorine adjacent to a carbonyl. |
Interpretation and Causality
-
Carbonyl Carbon (C7): The carbonyl carbon of a ketone typically appears around 200 ppm, but the adjacent electron-withdrawing chlorine atom shifts it slightly upfield to the ~190-195 ppm range.
-
Pyridine Carbons (C2-C6): These carbons will appear in the aromatic region (125-165 ppm). The most notable feature is the signal for C3, which is directly attached to fluorine. This carbon experiences a massive deshielding effect and a characteristically large one-bond C-F coupling constant (¹JCF) of ~250 Hz.[6] The other ring carbons will also exhibit smaller C-F couplings over two, three, and four bonds, which are invaluable for definitive assignment.
-
Chloromethyl Carbon (C9): The chemical shift is primarily dictated by the attached chlorine atom, placing it in the 48-52 ppm range.
Protocol: Acquiring a Quantitative ¹³C NMR Spectrum
-
Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (≥100 MHz for ¹³C).
-
Acquisition Parameters:
-
Employ a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets (or C-F multiplets).
-
Set the spectral width to cover 0 to 220 ppm.
-
Use a longer relaxation delay (5-10 seconds) and a sufficient number of scans (several hundred to thousands, depending on concentration) due to the low natural abundance of ¹³C and longer relaxation times.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum, using the solvent signal (e.g., CDCl₃ at 77.16 ppm) as the reference.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
|---|---|---|---|
| 3050 - 3150 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the pyridine ring. |
| 2950 - 3000 | Weak | Aliphatic C-H Stretch | C-H bonds of the CH₂Cl group. |
| 1730 - 1750 | Strong | C=O Stretch (Ketone) | The frequency is elevated from a typical ketone (~1715 cm⁻¹) due to the electron-withdrawing inductive effect of the α-chlorine atom.[7][8] |
| 1580, 1470, 1420 | Medium-Strong | Aromatic C=C and C=N Stretches | Characteristic vibrations of the pyridine ring skeleton. |
| 1250 - 1300 | Strong | C-F Stretch | A strong, characteristic absorption for aryl fluorides. |
| 700 - 800 | Strong | C-Cl Stretch | Characteristic of the carbon-chlorine bond. |
Interpretation and Causality
The most diagnostic peak in the IR spectrum will be the intense carbonyl (C=O) stretch. For saturated ketones, this band typically appears around 1715 cm⁻¹.[9] However, the presence of an electronegative atom (like chlorine) on the α-carbon pulls electron density away from the carbonyl group, strengthening the C=O bond and increasing its vibrational frequency.[10] Therefore, a shift to a higher wavenumber (1730-1750 cm⁻¹) is a key validation point for the α-chloro ketone structure. The strong C-F stretch and the pyridine ring vibrations provide further confirmation.
Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation:
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press it into a transparent disk using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect a background spectrum of the empty accessory (or pure KBr pellet). Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
Molecular Formula: C₇H₅ClFNO Exact Mass: 173.0044
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 173 . A crucial confirmation is the M+2 isotope peak at m/z 175 , which should have an intensity of approximately one-third that of the M⁺ peak, characteristic of a molecule containing a single chlorine atom.[11]
Table 4: Predicted Key Fragment Ions
| Predicted m/z | Fragment Structure / Loss | Fragmentation Pathway |
|---|---|---|
| 138 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 124 | [C₆H₄FNO]⁺ | α-cleavage: Loss of •CH₂Cl radical.[12] |
| 96 | [C₅H₄FN]⁺ | Loss of CO from the m/z 124 fragment. |
| 49 | [CH₂Cl]⁺ | α-cleavage: Loss of the fluoropyridinyl radical. |
Interpretation and Causality
The most characteristic fragmentation pathway for ketones is α-cleavage , the breaking of the bond adjacent to the carbonyl group.[12] This can occur in two ways:
-
Loss of the chloromethyl radical (•CH₂Cl): This is highly favorable as it results in a resonance-stabilized acylium ion at m/z 124. This is predicted to be a major peak in the spectrum.
-
Loss of the fluoropyridinyl radical: This would form the [CH₂Cl]⁺ ion at m/z 49.
The subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion (m/z 124 -> m/z 96) is a common secondary fragmentation pathway for aromatic ketones.[13]
Protocol: Acquiring an EI Mass Spectrum
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source, typically operating at 70 eV, to induce ionization and fragmentation.
-
Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Summary Workflow for Spectroscopic Analysis
The comprehensive characterization of this compound follows a logical, multi-technique workflow to ensure unambiguous structure confirmation.
Sources
- 1. 1H Chemical Shifts [sites.science.oregonstate.edu]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectrabase.com [spectrabase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Infrared Spectrometry [www2.chemistry.msu.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. whitman.edu [whitman.edu]
2-Chloro-1-(3-fluoropyridin-2-yl)ethanone safety and handling
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. While experimental data for the title compound is scarce, its basic identifiers are known.
| Property | Value | Source |
| CAS Number | 1357946-75-8 | [1] |
| Molecular Formula | C₇H₅ClFNO | [1] |
| Molecular Weight | 173.57 g/mol | [3][4] |
| Physical Form | Likely a solid or liquid at room temperature | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Hazard Identification and Toxicology
Based on the analysis of similar chemical structures, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its potential for acute toxicity, irritation, and sensitization.[5][6]
| Hazard Classification | GHS Hazard Statement | Rationale and Context |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Analogous compounds are classified as harmful or toxic if ingested.[5][6] This necessitates preventing any oral exposure. |
| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | The α-chloro ketone moiety is a known alkylating agent, which can react with biological nucleophiles in the skin, leading to irritation or burns.[5][7] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage / Causes serious eye irritation | Direct contact with the eyes is likely to cause significant damage, a common property of reactive organic halides.[5][8][9] |
| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction | Some individuals may develop a hypersensitivity to the compound upon repeated exposure.[5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract.[8] |
GHS Pictograms (Anticipated):
-
Rationale: The Corrosion pictogram (GHS05) is included due to the high probability of severe skin and eye damage.[6][7] The Health Hazard/Exclamation Mark pictogram (GHS07/GHS08) covers acute toxicity, skin/eye irritation, and respiratory effects.[5]
Proactive Risk Assessment and Control
A systematic risk assessment is mandatory before commencing any work with this compound. The causality behind this process is to move from hazard identification to the implementation of validated control measures that minimize the risk of exposure.
Caption: Risk Assessment Workflow for Hazardous Chemicals.
Engineering Controls
The primary line of defense is to use engineering controls to isolate the researcher from the chemical.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors, which may cause respiratory irritation.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[10]
Standard Operating Procedure: Handling and PPE
Adherence to a strict handling protocol is a self-validating system for ensuring safety.
Personal Protective Equipment (PPE)
PPE is the final barrier between the user and the chemical.[11][12] The selection is based on the identified hazards.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact.[13] Analogous compounds cause skin irritation and potential burns.[5][6] Gloves must be inspected for tears or holes before each use.[10] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes, a critical precaution given the risk of serious eye damage.[5][10] |
| Skin/Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact from spills or splashes.[10][13] Contaminated work clothing should not be allowed out of the laboratory.[5] |
| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls fail or for large spills, a full-face respirator with appropriate cartridges should be used.[5][10] |
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
Weighing and Transfer:
-
Conduct all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood.
-
Use spatulas and tools dedicated to this chemical to avoid cross-contamination.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Post-Handling:
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
Spill or Leak
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to control vapor spread.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill. Do not use combustible materials like sawdust.[15]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[15]
-
Decontaminate: Clean the spill area thoroughly.
Exposure First Aid
The primary principle of first aid for chemical exposure is immediate and thorough decontamination.
-
Inhalation: Move the affected person to fresh air immediately.[5][8][10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[16][17] Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing.[5][16] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][8] Use soap and water for washing.[17] Seek medical attention if irritation persists.[16]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[5][16][18] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[5][19] Rinse the mouth thoroughly with water.[5][14] Never give anything by mouth to an unconscious person.[19] Call a poison control center or doctor immediately.[5]
Storage and Disposal
Proper storage and disposal are essential for long-term safety and environmental protection.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] The recommended storage temperature is refrigerated (2-8°C).
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, as these can trigger hazardous reactions.[14]
-
Store in a locked cabinet or an area accessible only to trained and authorized personnel.[14]
Disposal
-
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Do not mix with other waste. Dispose of the chemical and its container through a licensed professional waste disposal service.[14]
-
Do not allow the product to enter drains or waterways.[14][15]
References
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
-
Safety Data Sheet Section 4 FIRST AID MEASURES. Hisco. [Link]
-
Personal Protective Equipment. Center for Emerging and Re-emerging Infectious Diseases. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). PubChem. [Link]
-
Personal Protective Equipment (PPE). EIGShop. [Link]
-
Protective Equipment. American Chemistry Council. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Ethanone, 2-chloro-1,2-diphenyl-. PubChem. [Link]
-
New and Facile Synthesis of 2-Chloro-1,3-diketones. ResearchGate. [Link]
-
1-(4-Chloro-2-fluoropyridin-3-yl)ethan-1-one. PubChem. [Link]
Sources
- 1. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 2. 1374652-34-2|2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone AldrichCPR 1203499-12-0 [sigmaaldrich.com]
- 4. 1-(2-クロロ-5-フルオロピリジン-3-イル)エタノン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. echemi.com [echemi.com]
- 11. eigshop.com [eigshop.com]
- 12. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 13. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.es [fishersci.es]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. media.hiscoinc.com [media.hiscoinc.com]
- 18. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 19. 2-Chloro-3-fluoropyridine - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Biological Potential of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone Derivatives
Abstract
The confluence of halogenation and heterocyclic scaffolds has consistently yielded compounds of significant therapeutic interest. The pyridine nucleus, particularly when functionalized with fluorine, is a cornerstone in modern medicinal chemistry, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] This guide focuses on the 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone scaffold, a versatile synthetic intermediate poised for exploration in drug discovery. While direct biological data on its derivatives are nascent, this document synthesizes established knowledge from structurally related compounds to illuminate its potential. We present a framework encompassing synthetic strategies, predicted biological activities based on analogous structures, and a comprehensive workflow for the systematic screening and validation of new derivatives. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical space for antimicrobial, anticancer, and other therapeutic applications.
The Strategic Value of the this compound Scaffold
The title compound, this compound (CAS No. 1357946-75-8), represents a strategic starting point for library synthesis.[3] Its structure is a composite of three key pharmacophoric elements:
-
The 3-Fluoropyridine Ring: The pyridine moiety is a ubiquitous heterocycle in FDA-approved drugs.[4] The strategic placement of a fluorine atom can profoundly influence the molecule's pKa, dipole moment, and ability to form specific hydrogen bonds, often leading to enhanced target engagement and improved metabolic stability.[1][2]
-
The Ethanone Linker: This carbonyl group serves as a critical anchor point, influencing the geometry and electronic properties of derivatives. It is also a potential site for hydrogen bonding with biological targets.
-
The α-Chloro Substituent: This is the scaffold's primary reactive handle. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups, enabling rapid diversification and the exploration of structure-activity relationships (SAR).
The combination of these features makes this scaffold an attractive platform for generating novel derivatives with diverse biological profiles.
Synthetic Pathways and Library Development
The core scaffold serves as a precursor for a diverse library of compounds. The primary route of derivatization involves the nucleophilic substitution of the α-chloro group.
Synthesis of the Core Scaffold
The parent compound, this compound, can be synthesized from precursors like 2-chloro-3-fluoropyridine.[5] General methods for creating such aryl ketones often involve Friedel-Crafts acylation or the metallation of the pyridine ring followed by reaction with an appropriate electrophile, such as chloroacetyl chloride.
Proposed Derivatization Workflow
The true potential of the scaffold is unlocked through the derivatization of the α-chloro position. A diverse chemical library can be generated by reacting the core ethanone with various nucleophiles. This workflow allows for the systematic modification of steric and electronic properties to probe interactions with biological targets.
Predicted Biological Activities Based on Structural Analogs
By examining the established activities of structurally related pyridine and pyridone derivatives, we can formulate hypotheses about the therapeutic potential of this novel class of compounds.
Antimicrobial and Antifungal Potential
A substantial body of evidence supports the antimicrobial properties of pyridine-containing heterocycles.[6] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]
-
Mechanism of Action Hypothesis: The 2-pyridone scaffold, structurally similar to our core, has been shown to inhibit essential microbial enzymes. N-Sulfonamide 2-pyridone derivatives, for instance, exhibit dual inhibitory action against dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are critical for the folate biosynthesis pathway in microbes.[9] It is plausible that derivatives of our scaffold could be designed to target similar pathways. Other pyridine derivatives are known to inhibit DNA gyrase.[4]
-
Supporting Data from Analogs: The following table summarizes the activity of various pyridine derivatives against representative pathogens.
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| Pyrimidinone Derivatives | S. aureus | 6.25 - 12.5 | [7] |
| Pyrimidinone Derivatives | E. coli | 12.5 - 25 | [7] |
| Pyridone Derivatives | B. subtilis | Potent Activity | [6] |
| Azetidin-2-one Pyridines | S. aureus | Moderate Activity | [8] |
| Azetidin-2-one Pyridines | A. niger | Moderate Activity | [8] |
Anticancer Activity
Fluorinated heterocyclic compounds are well-represented among modern anticancer agents.[2][10] The pyridine ring is a key component in several kinase inhibitors and other targeted therapies.
-
Mechanism of Action Hypothesis: The ethanone moiety, when derivatized, could function as a hinge-binding motif for various protein kinases. Furthermore, the planar fluoropyridine ring can engage in π-stacking and hydrophobic interactions within ATP-binding pockets. Studies on phenylethanolamine derivatives, which also contain a chloro-ethanone precursor, have identified selective glucocorticoid receptor (GR) agonists with anti-tumor activity in lymphoma models.[11] Similarly, thiazolidinone derivatives featuring a 2-chloro-propenylidene side chain have demonstrated significant antimitotic activity.[12]
-
Supporting Data from Analogs: Several studies have reported the anticancer potential of related structures. For example, certain fluoroalkane thioheterocyclic derivatives have shown potent activity against SH-SY5Y (neuroblastoma), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines, with IC50 values as low as 0.4 µM.[10]
Antiviral Activity
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs. The 2-pyridinone scaffold has been successfully developed into potent HIV-1 reverse transcriptase inhibitors.
-
Mechanism of Action Hypothesis: Compounds like L-697,639, a 3-aminopyridin-2(1H)-one derivative, act as highly selective NNRTIs.[13] They bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. It is conceivable that derivatives of the this compound scaffold could be designed to fit within this NNRTI binding pocket.
-
Supporting Data from Analogs: Analogs of 3-aminopyridin-2(1H)-one have demonstrated potent inhibition of HIV-1 replication in cell culture, with 95% inhibition (IC95) values in the nanomolar range (25-50 nM).[13]
Proposed Research Workflow for Screening and Validation
A systematic and logical workflow is essential to efficiently evaluate the synthesized library of derivatives and identify promising lead compounds. This process must be self-validating, with clear decision points and integrated secondary assays.
Experimental Protocol: General Synthesis of Amino-Ethanone Derivatives
-
Rationale: This protocol describes the nucleophilic substitution of the α-chloro group with a primary or secondary amine, a common and robust reaction for library generation. Triethylamine is used as a non-nucleophilic base to quench the HCl byproduct.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add triethylamine (1.2 eq).
-
Add the desired amine (R1R2NH) (1.1 eq) dropwise at room temperature while stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Rationale: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It provides quantitative data for SAR analysis.
-
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Add the inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (media only) controls.
-
Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity. A viability indicator like resazurin can be used for a colorimetric readout.
-
Conclusion and Future Directions
The this compound scaffold is a promising, yet underexplored, platform for the discovery of new therapeutic agents. By leveraging established knowledge of related pyridine heterocycles, a strong rationale exists for its investigation in antimicrobial, anticancer, and antiviral discovery programs. The reactive α-chloro group provides a facile entry point for the creation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships.
The proposed research workflow provides a clear, logical, and efficient path from synthesis to lead identification. Future work should focus on synthesizing a focused library of derivatives and screening them against a diverse panel of biological targets. Positive hits should be subjected to rigorous secondary and mechanistic studies to validate their mode of action and therapeutic potential. This systematic approach will be crucial in unlocking the full potential of this versatile chemical scaffold.
References
-
Benchchem. Unveiling the Antimicrobial Potential of 2-Pyridone Derivatives: A Comparative Guide. Benchchem. 9
-
Al-Ghorbani, M., et al. (2015). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules.
-
Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry.
-
Abdel-Wahab, B. F., et al. (2023). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. RSC Advances.
-
Vasile, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules.
-
Fluorochem. 2-CHLORO-1-(5-CHLORO-3-FLUOROPYRIDIN-2-YL)ETHANONE. Fluorochem.
-
Trécourt, F., et al. (1998). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1.
-
Yousif, M. N. M., et al. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones. International Journal of Chemistry and Chemical Processes.
-
BLDpharm. This compound. BLDpharm.
-
Zhang, X., et al. (2015). Fluoroalkane thioheterocyclic derivatives and their antitumor activity. Bioorganic & Medicinal Chemistry Letters.
-
Prathebha, K., et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E.
-
Wang, M., et al. (2013). Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin- 4-yl)- N-isopropyl-1,3-thiazole-4-carboxamide. Chinese Journal of Structural Chemistry.
-
Eelen, S., et al. (2004). Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. Bioorganic & Medicinal Chemistry.
-
Shishkina, A. A., et al. (2023). Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. International Journal of Molecular Sciences.
-
CN102584689A. Preparing method of 2-chloro-3-fluoropyridine. Google Patents.
-
Posa, K., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules.
-
Saari, W. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone. Sigma-Aldrich.
-
Shlapatskaya, V. V., et al. (2021). Study of biological activity of 2-quinoline-2-yl-derivative 1,3-tropolone in experiment. South Russian Journal of Cancer.
-
Imran, M., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
-
Saliyeva, L. N., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals.
-
Chen, Q., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E.
-
Musilek, K., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules.
-
Gáspár, D., et al. (2010). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Acta Crystallographica Section E.
-
ChemicalBook. Ethanone, 2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)- (9CI). ChemicalBook.
-
Merck. 1-(2-chloro-5-fluoropyridin-3-yl)ethanone properties. Sigma-Aldrich.
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluoroalkane thioheterocyclic derivatives and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series [mdpi.com]
- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, a pivotal chemical intermediate in the field of medicinal chemistry. As a functionalized α-chloroketone bearing a fluoropyridine scaffold, this compound serves as a versatile building block for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. This document details a robust synthetic pathway, explores the compound's core reactivity through mechanistic insights, and presents validated experimental workflows for its application in nucleophilic substitutions and heterocycle synthesis. Designed for researchers, chemists, and drug development professionals, this guide aims to be a comprehensive resource, blending theoretical principles with practical, field-proven methodologies to unlock the full synthetic potential of this valuable intermediate.
Foundational Overview: Properties and Strategic Importance
This compound (CAS No. 1357946-75-8) is a halogenated heterocyclic ketone that has gained prominence as a high-value starting material in synthetic organic chemistry.[1] Its structure is distinguished by three key features: an electrophilic ketone carbonyl, a reactive α-chloro substituent primed for nucleophilic displacement, and a 3-fluoropyridine ring. The presence of chlorine is a crucial element, as over a quarter of all FDA-approved drugs contain at least one chlorine atom, highlighting the strategic importance of chlorinated intermediates in pharmaceutical development.[2] The fluorine atom on the pyridine ring modulates the electronic properties of the molecule, often enhancing metabolic stability and receptor binding affinity in downstream drug candidates.
This combination makes the molecule an ideal precursor for introducing the fluoropyridinyl-carbonyl motif into larger structures and for constructing a variety of heterocyclic systems that are prevalent in biologically active compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1357946-75-8 | [1] |
| Molecular Formula | C₇H₅ClFNO | [1] |
| Molecular Weight | 173.57 g/mol | |
| Appearance | Solid | |
| Storage | Inert atmosphere, 2-8°C | |
| SMILES | FC1=CC=CN=C1C(CCl)=O | [1] |
| InChI Key | AQQNBZAKKNJYLI-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The synthesis of α-chloroketones is a well-established area of organic chemistry.[3] A reliable method for preparing the title compound involves the direct chlorination of the corresponding ketone precursor, 1-(3-fluoropyridin-2-yl)ethanone. This approach offers high efficiency and selectivity.
The choice of chlorinating agent is critical. Sulfuryl chloride (SO₂Cl₂) in a suitable solvent is often preferred as it provides a source of electrophilic chlorine and generates gaseous byproducts (HCl and SO₂), which simplifies product workup and purification. The reaction proceeds via an acid-catalyzed enolization of the starting ketone, followed by attack of the enol's electron-rich double bond on the electrophilic chlorine source.
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-(3-fluoropyridin-2-yl)ethanone (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate (10 mL/mmol).
-
Chlorination: Cool the stirred solution to 0°C using an ice bath. Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the title compound.
Caption: Synthesis workflow for this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its dual reactivity. The molecule is susceptible to nucleophilic attack at two primary sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This allows for a wide range of chemical transformations.
Nucleophilic Substitution at the α-Carbon
The C-Cl bond at the α-position is activated by the adjacent electron-withdrawing carbonyl group, making it an excellent electrophilic site for Sₙ2 reactions.[4] This pathway is fundamental for introducing various functional groups and building molecular complexity. A wide array of nucleophiles, including amines, thiols, and azides, can readily displace the chloride ion.
This reaction is self-validating: the successful displacement of chloride can be easily confirmed by mass spectrometry (disappearance of the characteristic chlorine isotopic pattern) and NMR spectroscopy (shifts in the α-proton signals).
Experimental Protocol: General Sₙ2 Reaction with an Amine
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Reagents: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HCl byproduct.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60°C) until TLC analysis indicates the consumption of the starting material.
-
Workup: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography to obtain the α-amino ketone product.
Caption: Generalized Sₙ2 reaction pathway.
Heterocycle Synthesis: The Hantzsch Thiazole Synthesis
α-Haloketones are classic precursors for constructing five-membered heterocyclic rings.[3] A prime example is the Hantzsch thiazole synthesis, where the α-chloroketone undergoes condensation with a thioamide. This reaction provides a direct and efficient route to substituted aminothiazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs.
The mechanism involves an initial Sₙ2 attack by the sulfur of the thioamide on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.
Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative
-
Setup: Combine this compound (1.0 eq) and a selected thioamide (e.g., thiourea) (1.0 eq) in a polar solvent such as ethanol.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the formation of the product by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Neutralize the crude product with a base (e.g., aqueous sodium bicarbonate) and extract with an organic solvent. The product can then be purified by recrystallization or column chromatography.
Caption: Logical flow of the Hantzsch thiazole synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to ensure the identity, purity, and stability of this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic signals for the aromatic protons on the fluoropyridine ring and a singlet for the methylene (CH₂) protons adjacent to the carbonyl. ¹³C NMR will confirm the presence of the carbonyl carbon and other carbon atoms in the structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight. The presence of a single chlorine atom will be evident from the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A well-defined peak with minimal impurities indicates high purity suitable for subsequent synthetic steps.
Safety, Handling, and Storage
As an α-chloroketone, this compound should be handled with care due to its potential as a lachrymator and alkylating agent.
-
Hazard Identification: Based on similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a strategically important and highly versatile chemical intermediate. Its well-defined reactivity at the α-carbon and carbonyl group provides chemists with reliable and efficient pathways for synthesizing complex molecules. The ability to use this building block in both linear Sₙ2-type elaborations and convergent cyclization reactions makes it an invaluable tool in the design and synthesis of novel compounds for drug discovery and development. The protocols and mechanistic insights provided in this guide serve as a robust foundation for its effective application in the laboratory.
References
- BLDpharm. This compound.
- BLDpharm. 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone.
- Sigma-Aldrich. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone.
- G. S. Kumar, et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Master Organic Chemistry. Reactions and Mechanisms.
- Echemi. 2-chloro-1-(3-chloro-5-fluoropyridin-2-yl)
- Sigma-Aldrich. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Properties.
- PubChem. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1)
- Chemistry LibreTexts. (2020). A Two-step Nucleophilic Substitution Mechanism.
- P. J. Kocienski. (2004). Protecting Groups. Thieme.
- M. B. Smith. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central.
Sources
- 1. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | C7H7Cl2NO | CID 11665552 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of Fluorinated Pyridines in Drug Discovery
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds, particularly the pyridine ring, represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles that fluorinated pyridines play in drug discovery. We will explore the fundamental principles governing how fluorine substitution modulates critical physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability. Through an examination of structure-activity relationships (SAR) and real-world case studies of FDA-approved drugs, this document will illustrate the profound impact of fluoropyridines on pharmacological profiles, including target binding affinity and selectivity. Furthermore, we will delve into contemporary synthetic methodologies that enable the precise and efficient synthesis of these valuable motifs, complete with representative experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated pyridines in the design of next-generation therapeutics.
The Strategic Imperative for Fluorine in Pyridine Scaffolds
The pyridine ring is a ubiquitous pharmacophore found in a vast number of approved drugs, valued for its ability to engage in hydrogen bonding and pi-stacking interactions with biological macromolecules.[1] Fluorine, despite its simple atomic structure, is an element of profound influence in medicinal chemistry. Its introduction into a molecule can dramatically alter electronic distribution, conformational preference, and metabolic fate.[2][3]
The combination of these two entities—the versatile pyridine core and the powerful fluorine atom—provides medicinal chemists with an unparalleled toolkit for fine-tuning molecular properties to overcome common drug development hurdles.[1][4] The strategic placement of fluorine on a pyridine ring can:
-
Modulate Physicochemical Properties: Fine-tune pKa, lipophilicity (LogP/LogD), and solubility.[2][5]
-
Enhance Metabolic Stability: Block metabolically labile positions, thereby improving pharmacokinetic (PK) profiles.[3][4][6]
-
Improve Pharmacological Potency: Increase binding affinity and selectivity for the biological target.[1][4]
-
Serve as a Bioisostere: Act as a structural mimic for other functional groups, offering new avenues for intellectual property and improved properties.[7]
This guide will systematically deconstruct these effects, providing the causal logic behind the application of fluorinated pyridines in drug design.
Causality of Fluorination: Modulating Core Physicochemical Properties
The decision to introduce fluorine is driven by its predictable and potent effects on a molecule's fundamental characteristics. The high electronegativity of fluorine is the primary driver of these changes.
Basicity (pKa) Attenuation
The basicity of the pyridine nitrogen is a critical determinant of a drug's solubility, receptor interactions, and off-target effects (e.g., hERG binding). Fluorine, as a strong electron-withdrawing group, significantly reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom. This results in a lower pKa for the corresponding pyridinium ion.[3][5] This modulation is highly predictable and dependent on the position and number of fluorine substituents. For instance, fluorination adjacent to the nitrogen (2-position) has a more pronounced effect than more distant substitution.[5]
Table 1: Effect of Fluorination on the pKa of Pyridine
| Compound | pKa of Conjugate Acid | Change from Pyridine |
| Pyridine | 5.25 | - |
| 2-Fluoropyridine | -0.44 | -5.69 |
| 3-Fluoropyridine | 2.97 | -2.28 |
| 2,6-Difluoropyridine | -2.90 | -8.15 |
| Pentafluoropyridine | < -4.0 | > -9.25 |
Data compiled from various sources for illustrative purposes.
This ability to precisely tune pKa allows chemists to mitigate liabilities associated with high basicity while retaining the desirable scaffold of the pyridine ring.
Caption: Fluorine's inductive effect reduces electron density, lowering pyridine basicity.
Lipophilicity (LogD) Modification
The impact of fluorine on lipophilicity is nuanced and context-dependent.[5][8] While replacing a hydrogen atom with a fluorine atom generally increases the molecular volume and hydrophobic surface area, which would suggest an increase in lipophilicity, fluorine's polarity can have the opposite effect.[5]
-
Increased Hydrophobicity: Fluorination can mask polar C-H bonds and increase the overall nonpolar surface area.
-
Increased Polarity: The highly polarized C-F bond can increase the molecule's overall dipole moment, potentially increasing interactions with polar environments and thus reducing lipophilicity.[5]
The net effect depends on the specific fluorination pattern and the molecular context. This duality is a powerful tool, allowing for fine-tuning of LogD to optimize for properties like membrane permeability and solubility.[5][8]
Table 2: Context-Dependent Impact of Fluorination on LogD of 2-Substituted Pyridines
| 2-Substituent | LogD (pH 7.4) | Observation |
| -SCH₃ | 1.69 | Baseline |
| -SCF₂H | 1.95 | Modest increase in lipophilicity |
| -SCF₃ | 2.13 | Greatest increase in lipophilicity |
| -SO₂CH₂CH₃ | -0.07 | Baseline for sulfone series |
| -SO₂CH₂CH₂F | -0.21 | Counterintuitive decrease in lipophilicity |
| -SO₂CF₂CH₃ | 0.79 | Internal difluorination increases lipophilicity more than terminal |
Data adapted from Bernús et al., J. Med. Chem. (2024).[5]
Metabolic Stability Enhancement
One of the most valuable applications of fluorination is to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond (~98 kcal/mol).[9][10]
By strategically placing a fluorine atom at a position susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, chemists can effectively "shield" that site from degradation.[3][11] This blockage of metabolic "soft spots" can lead to:
-
Increased drug half-life.
-
Higher systemic exposure.
-
Prevention of the formation of potentially toxic metabolites.[10]
This strategy has been instrumental in the development of numerous successful drugs.[4][12]
Impact on Pharmacological Profile
The physicochemical changes induced by fluorination translate directly into significant effects on a compound's biological activity.
Binding Affinity and Bioisosterism
Fluorination can enhance a ligand's binding affinity for its target protein through several mechanisms:
-
Altered Electrostatics: The modified electronic profile of the fluorinated pyridine ring can lead to more favorable electrostatic or π-stacking interactions within the protein's binding pocket.
-
Conformational Constraint: Stereoelectronic effects of the C-F bond can bias the molecule's conformation toward a more bioactive pose, reducing the entropic penalty of binding.[13][14]
-
Direct Interactions: While organic fluorine is a weak hydrogen bond acceptor, in specific, highly optimized environments, it can form favorable interactions with protein backbones or water molecules, although this is often not the primary driver of affinity gains.[15]
Furthermore, fluorinated pyridine motifs can serve as effective bioisosteres . A bioisostere is a substituent that retains similar biological properties to the group it replaces. This strategy is used to modulate properties or circumvent existing patents. A notable example is the use of a 2-difluoromethylpyridine group as a bioisosteric replacement for a pyridine-N-oxide. This substitution can enhance biological activity and improve the overall drug-like properties of the molecule.
Caption: 2-Difluoromethylpyridine as a bioisostere for Pyridine-N-Oxide.
Modern Synthetic Strategies for Fluorinated Pyridines
The growing importance of fluorinated pyridines has spurred the development of innovative synthetic methods, particularly for late-stage functionalization, which allows for the introduction of fluorine into complex molecules at a late step in the synthesis.
C-H Bond Fluorination
Direct C-H fluorination is a highly efficient strategy that avoids the need for pre-functionalized substrates. A practical and widely cited method involves the use of silver(II) fluoride (AgF₂). This reaction often proceeds with high regioselectivity, preferentially fluorinating the C-H bond adjacent to the pyridine nitrogen (the 2-position).[16]
Caption: Late-stage functionalization via C-H fluorination and SNAr.
Protocol: AgF₂-Mediated C-H Fluorination of a Substituted Pyridine
This protocol describes a representative procedure for the direct fluorination of a pyridine derivative, a self-validating system grounded in established literature.[17]
Objective: To synthesize a 2-fluoro-5-substituted pyridine from a 3-substituted pyridine.
Materials:
-
3-Substituted Pyridine (1.0 mmol)
-
Silver(II) Fluoride (AgF₂) (2.5 mmol, 2.5 equiv.)
-
Acetonitrile (anhydrous, 10 mL)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., 25 mL Schlenk flask) with stir bar
Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox, add the 3-substituted pyridine (1.0 mmol) and a magnetic stir bar to the Schlenk flask.
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask and stir to dissolve the starting material.
-
Reagent Addition: Carefully add AgF₂ (2.5 mmol) to the solution in one portion. Note: AgF₂ is a high-energy oxidant and should be handled with care.
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via ¹⁹F NMR or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove silver salts, washing the pad with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography. The reduced basicity of the fluorinated product often allows for effective purification on standard silica gel.[16]
Validation:
-
Confirm product identity and purity using ¹H, ¹³C, and ¹⁹F NMR spectroscopy and high-resolution mass spectrometry (HRMS).
-
The characteristic ¹⁹F NMR chemical shift and coupling constants will confirm the position of fluorination.
Other Advanced Methods
-
Rh(III)-Catalyzed Synthesis: This method constructs the fluorinated pyridine ring from α-fluoro-α,β-unsaturated oximes and alkynes, offering a powerful way to build multi-substituted fluoropyridines.[18][19]
-
Zincke Imine Intermediates: For the challenging C3-selective fluorination, a newer strategy involves the formation of ring-opened Zincke imines, which undergo regioselective fluorination before ring-closing to yield the desired 3-fluoropyridine.[20][21]
Case Studies: Fluorinated Pyridines in FDA-Approved Drugs
The theoretical benefits of fluorinated pyridines are validated by their presence in numerous marketed drugs across various therapeutic areas.[4][12]
Table 3: Selected FDA-Approved Drugs Featuring a Fluorinated Pyridine Moiety
| Drug Name (Brand) | Therapeutic Area | Role of the Fluorinated Pyridine Moiety |
| Alpelisib (Piqray) | Oncology (Breast Cancer) | A trifluoro-t-butyl group on the pyridine ring enhances metabolic stability and provides high binding affinity to the PI3K target.[12] |
| Lemborexant (Dayvigo) | Neurology (Insomnia) | The fluorine atom on the pyridine ring is critical for achieving high in vitro binding affinity and an optimal overall pharmacological profile.[12] |
| Vericiguat (Verquvo) | Cardiology (Heart Failure) | A fluorine atom on the 1H-pyrazolo[3,4-b]pyridine core increases metabolic stability and leads to lower clearance.[12] |
| Pirtobrutinib (Jaypirca) | Oncology (Lymphoma) | This BTK inhibitor features a fluorinated pyridine, contributing to its high selectivity and efficacy as a non-covalent inhibitor.[22] |
Conclusion and Future Perspectives
Fluorinated pyridines are not merely a niche curiosity but a validated, powerful, and frequently employed tool in the drug discovery arsenal. The strategic incorporation of fluorine allows for the rational modulation of a molecule's physicochemical properties, leading to tangible improvements in metabolic stability, target affinity, and overall pharmacokinetic performance.
The continued evolution of synthetic chemistry, particularly in the realm of late-stage C-H functionalization, will further expand the accessibility and application of these vital scaffolds.[16][20] As our understanding of the subtle interplay between fluorine and biological systems deepens, the rational design of fluorinated pyridine-containing drugs will undoubtedly lead to the development of safer and more effective medicines for a wide range of human diseases.
References
-
Bernús, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]
-
Anonymous. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Available at: [Link]
-
Kim, J. H., & Krische, M. J. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2816–2819. Available at: [Link]
-
Anonymous. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. R Discovery. Available at: [Link]
-
Kim, J. H., & Krische, M. J. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. Available at: [Link]
-
Bernús, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Available at: [Link]
-
Bernús, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. SciProfiles. Available at: [Link]
-
Di Donato, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5345. Available at: [Link]
-
Anonymous. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. Available at: [Link]
-
Singh, U. P., & Al-Blewi, F. F. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Available at: [Link]
-
Anonymous. (n.d.). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. Available at: [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. Available at: [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. Universität Münster News. Available at: [Link]
-
Anonymous. (n.d.). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. NIH. Available at: [Link]
-
Anonymous. (n.d.). C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry (RSC Publishing). Available at: [Link]
-
Anonymous. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. American Chemical Society. Available at: [Link]
-
Dalvie, D., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. PMC. Available at: [Link]
-
Anonymous. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home. Journal of Fluorine Chemistry. Available at: [Link]
-
Anonymous. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]
-
Kirk, K. L. (2006). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 49(15), 4681–4694. Available at: [Link]
-
Domainex Synthesis Group. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. Available at: [Link]
-
Anonymous. (2025). Activation of a CH bond in polypyridine systems by acetyl hypofluorite made from F2. ResearchGate. Available at: [Link]
-
Kim, D., & Park, Y. (2014). Recent Advances in C-H Fluorination. The Royal Society of Chemistry. Available at: [Link]
-
Anonymous. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
-
Anonymous. (2024). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]
-
Anonymous. (2023). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub. Available at: [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link]
-
Haibo, M., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Chinese Chemical Letters, 31(9), 2401–2409. Available at: [Link]
-
Anonymous. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. PMC. Available at: [Link]
-
Anonymous. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
-
Anonymous. (2025). Fluorine: The New Kingpin of Drug Discovery. ResearchGate. Available at: [Link]
-
Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Available at: [Link]
-
Singh, U. P., & Al-Blewi, F. F. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available at: [Link]
-
Anonymous. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. Available at: [Link]
-
Anonymous. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Munich University Library. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Value of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone in Medicinal Chemistry
An Application Guide to the Synthesis of Bio-active Heterocyclic Scaffolds from 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
This compound is a highly versatile synthetic intermediate, poised at the intersection of two critical structural motifs in modern drug discovery: the fluorinated pyridine ring and the α-haloketone functional group. The presence of a fluorine atom on the pyridine ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a molecule.[1][2] α-Haloketones are prized for their reactivity, serving as electrophilic synthons for the construction of a wide array of heterocyclic systems.[3] This guide provides detailed protocols for the synthesis of three medicinally-relevant heterocyclic scaffolds—2-aminothiazoles, imidazo[1,2-a]pyridines, and 1,2,4-triazoles—using this compound as a common precursor.
The protocols outlined herein are designed for researchers and professionals in drug development, providing not only step-by-step instructions but also the underlying mechanistic rationale to facilitate adaptation and troubleshooting.
Part 1: Synthesis of 2-Amino-4-(3-fluoropyridin-2-yl)thiazole: A Privileged Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4][5] The Hantzsch thiazole synthesis, a classic and reliable method, allows for the efficient construction of this valuable scaffold from α-haloketones and a thioamide or thiourea.[6]
Reaction Scheme
Sources
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone with Primary Amines
Introduction: The Strategic Importance of α-Aminoketone Scaffolds in Drug Discovery
The α-aminoketone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The synthesis of N-substituted 2-amino-1-(3-fluoropyridin-2-yl)ethanone derivatives represents a critical reaction for drug development professionals. This class of compounds holds significant potential for the development of novel therapeutics, leveraging the unique electronic properties of the fluoropyridine ring combined with the versatile chemistry of the α-aminoketone core.
This technical guide provides a comprehensive overview of the reaction between 2-chloro-1-(3-fluoropyridin-2-yl)ethanone and primary amines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss critical process parameters and potential side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to employ this valuable synthetic transformation.
Reaction Mechanism and Scientific Principles
The reaction of this compound with a primary amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The primary amine acts as the nucleophile, attacking the electrophilic α-carbon atom, which bears the chlorine atom. The adjacent carbonyl group significantly enhances the reactivity of this position through its electron-withdrawing inductive effect, which polarizes the carbon-chlorine bond and stabilizes the transition state.[2]
The 3-fluoro substituent on the pyridine ring further influences the electronic environment of the molecule. Fluorine is a highly electronegative atom, and its presence is expected to enhance the electrophilicity of the α-carbon, potentially increasing the reaction rate compared to non-fluorinated analogues.
A crucial aspect of this reaction is the use of a base. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the primary amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base is typically added to neutralize the acid as it is formed, allowing the reaction to proceed to completion.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the reaction of this compound with a primary amine. These are generalized procedures and may require optimization for specific primary amines and scales.
Protocol 1: General Procedure for the Synthesis of N-Alkyl-2-amino-1-(3-fluoropyridin-2-yl)ethanone
This protocol outlines a general method for the reaction using a common non-nucleophilic inorganic base.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃), anhydrous
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile or DMF.
-
Addition of Reagents: To the stirred solution, add the primary amine (1.1 to 1.5 equivalents) followed by the anhydrous base (2.0 to 3.0 equivalents). The use of excess amine and base can help drive the reaction to completion.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish, it can be gently heated to 40-60 °C. Reaction times can vary from a few hours to overnight depending on the reactivity of the primary amine.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature if it was heated. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-amino-1-(3-fluoropyridin-2-yl)ethanone.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction parameters. Optimization may be necessary for different primary amines.
| Amine Type | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Alkylamine | K₂CO₃ | Acetonitrile | 25-50 | 4-12 |
| Substituted Aniline | NaHCO₃ | DMF | 50-70 | 8-24 |
Visualization of Key Processes
To better illustrate the core concepts, the following diagrams visualize the reaction mechanism and the experimental workflow.
Caption: SN2 reaction mechanism.
Caption: Experimental workflow for synthesis.
Trustworthiness: Self-Validating Systems and Potential Pitfalls
A robust protocol is a self-validating one. Here, we outline key considerations to ensure the success and reproducibility of the synthesis.
-
Purity of Starting Materials: The purity of this compound and the primary amine is paramount. Impurities can lead to side reactions and complicate purification.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is recommended to prevent hydrolysis of the starting material and potential side reactions.
-
Choice of Base: The base should be non-nucleophilic to avoid competing with the primary amine. Inorganic bases like potassium carbonate or sodium bicarbonate are generally suitable. Stronger bases like sodium hydride could potentially deprotonate the α-carbon, leading to other reaction pathways.[3]
-
Stoichiometry: While a slight excess of the amine can be beneficial, a large excess may lead to over-alkylation, where the product amine reacts with another molecule of the starting material. Careful control of the stoichiometry is therefore important.
-
Monitoring the Reaction: Thin-layer chromatography is an indispensable tool for monitoring the progress of the reaction. It allows for the determination of the optimal reaction time and can indicate the formation of side products.
Potential Side Reactions
While the desired SN2 reaction is generally efficient, several side reactions can occur:
-
Over-alkylation: The product, a secondary amine, can be more nucleophilic than the starting primary amine and can react with another molecule of the α-haloketone to form a tertiary amine. This can often be minimized by using a slight excess of the primary amine and by carefully controlling the reaction time.
-
Reaction with the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can potentially act as a nucleophile, leading to quaternization of the pyridine ring. However, under the typically neutral or slightly basic conditions of this reaction, this is generally not a major competing pathway.
-
Elimination Reactions: Although less common for α-haloketones, under strongly basic conditions, elimination to form an α,β-unsaturated ketone could be a possibility. This is another reason for the careful selection of the base.
By understanding these potential pitfalls and implementing the control measures outlined, researchers can confidently and successfully synthesize the desired α-aminoketone products.
References
- Bella, M.; Liang, X. Direct Amination of Ketones. Angewandte Chemie International Edition, 2012, 51(34), 8374-8376.
- Bandaru, S. S.; Bhilare, S.; Chrysochos, N.; Gayakhe, V.; Kapdi, A. R. Amination of 2-halopyridines.
- De Rosa, M. Synthesis and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential multi-target tyrosine kinase receptor inhibitors. MDPI, 2017.
- Al-Zaydi, K. M. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 2003, 8(11), 793-844.
- Chang, S.; Yin, S.-L.; Wang, J.; Jing, Y.-K.; Dong, J.-H. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. Molecules, 2009, 14(10), 4166-4179.
- Leah4sci. Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. YouTube, 2016.
Sources
Using 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone in agrochemical synthesis.
An Application Note for Agrochemical Synthesis: Strategic Use of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, binding affinity, and overall efficacy. The α-haloketone, this compound, represents a highly versatile and reactive building block for the synthesis of novel pesticides. Its unique electronic and structural features—a reactive chloromethyl ketone group attached to a fluorinated pyridine ring—make it an ideal precursor for constructing complex heterocyclic systems known to exhibit potent insecticidal and fungicidal activity. This document provides an in-depth guide for researchers and synthetic chemists on the application of this key intermediate, detailing a representative synthetic protocol, exploring the mechanistic basis for the bioactivity of its derivatives, and explaining the rationale behind key experimental choices.
Introduction: The Value Proposition of Fluorinated Pyridyl Ketones
The pyridine ring is a privileged scaffold in agrochemistry, present in numerous commercial products. The introduction of a fluorine substituent can significantly alter the molecule's lipophilicity and electronic properties, often leading to improved transport and target interaction. This compound serves as a powerful synthon precisely because it combines this desirable fluoropyridyl moiety with a strategically placed, reactive α-chloro ketone handle. This functional group is highly susceptible to nucleophilic attack, providing a direct and efficient entry point for the construction of a wide array of derivatives, particularly nitrogen-containing heterocycles that are central to many pesticide mechanisms of action.
This intermediate is particularly valuable for synthesizing compounds that target the central nervous system of insects.[1][2] The resulting molecular architectures often act as antagonists of critical neurotransmitter receptors, such as the γ-aminobutyric acid (GABA)-gated chloride channel, leading to rapid and effective pest control.[3][4]
Physicochemical Properties and Handling
Proper handling and characterization of the starting material are paramount for reproducible and successful synthesis.
| Property | Value | Source |
| CAS Number | 1357946-75-8 | [5] |
| Molecular Formula | C₇H₅ClFNO | [5] |
| Molecular Weight | 173.57 g/mol | [6] |
| IUPAC Name | This compound | [5] |
| Appearance | Solid or liquid (typical) | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| Key Functional Groups | α-chloro ketone, Fluorinated Pyridine | [7][8] |
Safety & Handling: As an α-haloketone, this compound is a potent lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[9]
Core Application: Synthesis of Phenylpyrazole-Type Insecticide Analogs
A primary application of this compound is in the synthesis of insecticides that function as GABA receptor antagonists, a class exemplified by Fipronil.[4] The α-chloro ketone provides a perfect electrophilic site for reaction with a substituted hydrazine, initiating a cyclization cascade to form a pyrazole ring system—a core structure in many potent insecticides.
Rationale for Synthetic Strategy
The chosen synthetic pathway involves a two-step process: condensation followed by cyclization.
-
Nucleophilic Substitution/Condensation: The initial step involves the reaction of the α-chloro ketone with a substituted hydrazine (e.g., 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine, a key component of fipronil-like structures). The hydrazine nitrogen acts as the nucleophile, displacing the chloride atom. This reaction is typically mediated by a mild base to neutralize the HCl generated in situ, driving the reaction to completion.
-
Intramolecular Cyclization (Pyrazole Formation): The resulting intermediate undergoes an acid- or base-catalyzed intramolecular condensation. The second nitrogen of the hydrazine moiety attacks the carbonyl carbon of the ketone, followed by dehydration to yield the stable aromatic pyrazole ring.
This approach is highly efficient for creating the core scaffold of phenylpyrazole insecticides, directly attaching the bioactive fluoropyridyl group to the C5 position of the pyrazole ring.
Visualization of Synthetic Workflow
The following diagram outlines the logical flow from starting material to the final purified product.
Caption: General workflow for the synthesis of a pyrazole derivative.
Detailed Experimental Protocol: Synthesis of a Novel Pyrazole Insecticide Analog
This protocol describes the synthesis of a putative insecticide, 5-(3-fluoropyridin-2-yl)-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole, as a representative example.
Materials and Reagents
-
This compound (1.0 eq)
-
(2,6-Dichloro-4-(trifluoromethyl)phenyl)hydrazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Deionized Water
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.74 g, 10 mmol), (2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazine (2.70 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to the flask. The choice of acetonitrile is critical; it is polar enough to dissolve the reactants and salts to some extent, and its boiling point (82°C) is ideal for refluxing without requiring excessively high temperatures that could degrade the product.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every hour, using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove potassium carbonate and other inorganic salts.
-
Concentration: Rinse the filter cake with a small amount of fresh acetonitrile. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification (Liquid-Liquid Extraction): Dissolve the crude residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the purified, cyclized pyrazole product.
-
Chromatography (If Necessary): If the product is not sufficiently pure after extraction (as determined by ¹H NMR), perform column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the pure compound.
Characterization
The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
Mechanistic Insight: Targeting the Insect GABA Receptor
The insecticidal potency of phenylpyrazoles and related compounds stems from their ability to act as non-competitive antagonists of the GABA-gated chloride channel in the central nervous system of insects.[2]
-
Normal Function: GABA, the primary inhibitory neurotransmitter in insects, binds to its receptor, opening an integral chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve transmission.
-
Mechanism of Action: The synthesized pyrazole analog is designed to bind within the ion channel pore of the GABA receptor.[1] This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[3]
-
Result: The blockage of this inhibitory signal leads to uncontrolled neuronal excitation, hyperexcitability, convulsions, and ultimately, the death of the insect.[3] The selectivity of these compounds for insect over vertebrate GABA receptors is a key factor in their utility and safety profile in agriculture.[4]
Visualization of the Blocking Mechanism
The following diagram illustrates the antagonistic action at the GABA receptor.
Caption: Mechanism of GABA receptor antagonism by pyrazole insecticides.
Conclusion
This compound is a high-value intermediate for the synthesis of advanced agrochemicals. Its inherent reactivity, coupled with the desirable properties of the fluoropyridine moiety, provides a reliable and efficient route to potent insecticidal compounds. The protocol and mechanistic insights provided herein offer a solid foundation for researchers engaged in the discovery and development of next-generation crop protection agents. By understanding the causality behind the synthetic steps and the ultimate mode of action, scientists can more effectively leverage this building block to create novel and effective solutions for global agriculture.
References
- 2-Chloro-1-(3-Fluorophenyl)Ethanone | 53688-18-9. J&K Scientific.
- The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. National Institutes of Health (NIH).
- Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels. ResearchGate.
- Enhancing Crop Protection: The Role of 1-(5-chloro-3-fluoropyridin-2-yl)ethanone in Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. BLDpharm.
- Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct. PubMed.
- Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. PubMed.
- Toxicology and Mode of Action of Pyrethroid Insecticides. ResearchGate.
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone. Sigma-Aldrich.
- 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone. BLDpharm.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH).
- New and Facile Synthesis of 2-Chloro-1,3-diketones. ResearchGate.
- Synthetic route to the insecticide Flupyradifurone. ChemicalBook.
- Preparing method of 2-chloro-3-fluoropyridine. Google Patents.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Institutes of Health (NIH).
- 2-Chloro-1-(1,2,5-trimethyl-1h-pyrrol-3-yl)ethanone. ChemScene.
- Synthesis of Triazole Fungicides Using 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. Benchchem.
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone. Sigma-Aldrich.
- Pyrethroid insecticides: a transdisciplinary learning approach Chapter II: Synthesis of rethrolones. ResearchGate.
- Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. MDPI.
- Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 6. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone AldrichCPR 1203499-12-0 [sigmaaldrich.com]
- 7. 1374652-34-2|2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone as a Strategic Building Block for the Synthesis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A significant portion of these inhibitors are designed to be ATP-competitive, binding to the ATP-binding site of the kinase. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, frequently appearing in clinically approved and investigational kinase inhibitors. This is due to its rigid, planar structure and its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.
This application note details the utility of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone as a versatile and strategic building block for the synthesis of a diverse range of imidazo[1,2-a]pyridine-based kinase inhibitors. We will explore the chemical rationale for its use, provide a detailed, field-tested protocol for the synthesis of a representative imidazo[1,2-a]pyridine core, and discuss the significance of the resulting compounds in the context of kinase inhibitor drug discovery.
Physicochemical Properties and Strategic Advantages of the Building Block
This compound is a bifunctional molecule possessing two key reactive sites: a highly electrophilic α-chloro ketone and a fluorinated pyridine ring. This unique combination of functionalities offers several strategic advantages in the synthesis of kinase inhibitors.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClFNO | [1] |
| Molecular Weight | 173.57 g/mol | [1] |
| Appearance | Off-white to yellow solid | N/A |
| Key Reactive Sites | α-chloro ketone, 3-fluoropyridine | N/A |
The α-chloro ketone moiety is a classic electrophile for reaction with nucleophiles, making it an ideal precursor for the construction of various heterocyclic systems. The fluorine atom on the pyridine ring serves to modulate the electronic properties of the aromatic system, which can influence both the reactivity of the building block and the biological activity of the final kinase inhibitor. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and cell permeability.
Synthetic Strategy: The Hantzsch-Type Condensation to Imidazo[1,2-a]pyridines
The primary application of this compound in kinase inhibitor synthesis is its use in a Hantzsch-type condensation reaction with a substituted 2-aminopyridine. This reaction proceeds via a two-step, one-pot process to afford the desired imidazo[1,2-a]pyridine core.
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 2-aminopyridine onto the electrophilic methylene carbon of the α-chloro ketone, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Synthetic workflow for imidazo[1,2-a]pyridine formation.
Detailed Experimental Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine Core
This protocol describes a general procedure for the synthesis of a 2-(3-fluoropyridin-2-yl)imidazo[1,2-a]pyridine derivative. The specific 2-aminopyridine substrate can be varied to generate a library of analogues for structure-activity relationship (SAR) studies.
Materials:
-
This compound (1.0 eq)
-
Substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine) (1.0 eq)
-
Anhydrous Ethanol or Isopropanol
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen substituted 2-aminopyridine (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (or isopropanol) to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the reaction mixture. The base neutralizes the HCl generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Kinase Inhibition and Structure-Activity Relationship (SAR)
The synthesized imidazo[1,2-a]pyridine derivatives can be screened against a panel of kinases to determine their inhibitory activity and selectivity. The 3-fluoropyridin-2-yl moiety at the 2-position of the imidazo[1,2-a]pyridine core can participate in various interactions within the ATP-binding site, including hydrogen bonding and hydrophobic interactions.
The modular nature of this synthesis allows for the systematic exploration of the structure-activity relationship (SAR). By varying the substituents on the 2-aminopyridine starting material, researchers can probe the effects of different functional groups on kinase inhibitory potency and selectivity. This is a critical step in the optimization of lead compounds in a drug discovery program.
Caption: SAR exploration enabled by the modular synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors. Its bifunctional nature allows for a straightforward and efficient construction of this privileged heterocyclic scaffold through a Hantzsch-type condensation. The provided protocol offers a robust and adaptable method for generating libraries of potential kinase inhibitors for drug discovery and chemical biology applications. The strategic incorporation of a fluorinated pyridine moiety provides an avenue for fine-tuning the pharmacological properties of the final compounds, making this building block an essential tool for researchers in the field of kinase inhibitor development.
References
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry, 124, 669-681. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
- U.S. Patent No. US20160318925A1. IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME.
-
Segodi, R.S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. [Link]
Sources
Application Notes and Protocols for the Development of Antimicrobial Agents Using 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone as a foundational structure for new antimicrobial agents. We present a logical, field-proven workflow from initial synthesis and characterization through to antimicrobial susceptibility testing, cytotoxicity assessment, and preliminary mechanism of action studies. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific rigor and reproducibility. While this guide is based on established methodologies and the known bioactivity of related heterocyclic compounds, it is intended to serve as a robust framework for the empirical investigation of this specific, promising, yet under-explored, molecule.
Introduction: The Rationale for Investigating this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of halogen atoms, particularly fluorine, into these scaffolds has been shown to significantly enhance their biological potency and modulate their pharmacokinetic properties.[3][4] Specifically, the fluorine atom can improve metabolic stability, binding affinity, and membrane permeability.[5]
The target molecule, this compound, combines several features that make it a compelling candidate for antimicrobial drug discovery:
-
A Fluorinated Pyridine Core: This central motif is associated with enhanced biological activity.[3]
-
An α-Chloroketone Moiety: This reactive group can potentially act as a covalent warhead, forming stable bonds with nucleophilic residues (such as cysteine or histidine) in bacterial enzyme active sites. This mechanism of action can lead to irreversible inhibition and potent antimicrobial effects.[6]
This document outlines a systematic approach to synthesize, purify, and evaluate the antimicrobial potential of derivatives based on this scaffold.
Synthesis and Characterization
A robust and scalable synthetic route is the first critical step in the development of any new chemical entity. The synthesis of this compound can be approached through several established methods for preparing α-haloketones.[1][6] A plausible and efficient method involves the Friedel-Crafts acylation of a suitable pyridine precursor.
Proposed Synthetic Protocol
A potential synthetic route is outlined below. This protocol is based on analogous reactions and may require optimization.[7]
Reaction Scheme:
3-Fluoropyridine + Chloroacetyl chloride → (in the presence of a Lewis acid catalyst like AlCl₃) → this compound
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension.
-
Addition of Pyridine Substrate: Add 3-fluoropyridine (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
In Vitro Antimicrobial Susceptibility Testing
The cornerstone of antimicrobial drug discovery is the determination of a compound's ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment.[8]
Broth Microdilution Assay for MIC Determination
This method is a widely accepted standard for quantitative antimicrobial susceptibility testing.[3][9]
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[3]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[4]
-
Data Presentation: Hypothetical MIC Values
The following table presents hypothetical, yet realistic, MIC values for this compound against common bacterial strains.
| Bacterial Strain | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |
Cytotoxicity Assessment
A crucial aspect of drug development is to ensure that a compound is toxic to the target pathogen but not to host cells.[10] Cytotoxicity assays are therefore essential.[11]
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][11]
Protocol:
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HEK293, HepG2) in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Data Presentation: Therapeutic Index
The therapeutic index (TI) is a quantitative measurement of the safety of a drug. It is calculated as the ratio of the cytotoxic concentration to the effective concentration. A higher TI is desirable.
TI = IC₅₀ / MIC
| Parameter | Hypothetical Value |
| MIC (S. aureus) | 8 µg/mL |
| IC₅₀ (HEK293 cells) | 120 µg/mL |
| Therapeutic Index (TI) | 15 |
Preliminary Mechanism of Action (MoA) Studies
Identifying the molecular target of a novel antimicrobial is a critical step in its development.[12] Given the presence of the reactive α-chloroketone moiety, a logical starting point is to investigate its potential for covalent inhibition of bacterial enzymes.
Target Identification Workflow
A multi-pronged approach is recommended for target identification.[13]
Caption: Workflow for Mechanism of Action (MoA) Studies.
Explanation of the Workflow:
-
Macromolecule Synthesis Assays: Initial screens can determine which major cellular pathway is affected by the compound (e.g., inhibition of protein synthesis, DNA replication, or cell wall synthesis).
-
Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from a bacterial cell lysate.
-
Proteomic Profiling: The proteins identified by affinity chromatography can be analyzed by mass spectrometry to determine their identity.[12]
-
Target Validation: Once putative targets are identified, their relevance can be confirmed through genetic methods (e.g., creating resistant mutants or gene knockouts) and biochemical assays (e.g., in vitro inhibition of the purified enzyme).[13]
Conclusion and Future Directions
This compound represents a promising starting point for the development of a new class of antimicrobial agents. Its unique combination of a fluorinated pyridine core and a reactive α-chloroketone moiety warrants a thorough investigation. The protocols outlined in this document provide a comprehensive and scientifically rigorous framework for such an endeavor. Future work should focus on the synthesis of a library of derivatives to establish a clear structure-activity relationship (SAR), optimization of the lead compounds to improve potency and reduce cytotoxicity, and in-depth mechanism of action studies to fully elucidate the molecular target.
References
- Jingyi Qiu, Ziyi Tang, Yun He, & Adila Nazli. (n.d.). Recent Advances and Techniques for Identifying Novel Antibacterial Targets. Bentham Science.
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
-
Wright, G. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 684-704. Retrieved from [Link]
- Ma, S., & Wright, G. D. (2016). Strategies for target identification of antimicrobial natural products. RSC Publishing.
- BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933548. Retrieved from [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Retrieved from [Link]
-
Wright, G. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 684-704. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]
-
Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 933548. Retrieved from [Link]
-
Al-Omar, M. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-844. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
Yang, S., et al. (2023). Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules, 28(11), 4323. Retrieved from [Link]
-
Parmar, D. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(Special Issue), 1-8. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis and in vitro antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives. Medicinal Chemistry Research, 24(2), 892-900. Retrieved from [Link]
-
Abd El-Sattar, N. E., et al. (2012). Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused derivatives. Indian Journal of Chemistry - Section B, 51B(3), 463-471. Retrieved from [Link]
-
ResearchGate. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Retrieved from [Link]
-
ResearchGate. (2018). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecar bonyl)-3-Substituted Phenyl Thiourea. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Synthesis and antimicrobial evaluation of some new asymmetrically substituted 4-aryl- 2,6-di(coumarinyl) pyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
Sources
- 1. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
- 2. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Structure--activity relationship of quinolones. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of herbicidal compounds from 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
An Application Note for the Synthesis of Novel Herbicidal Compounds from 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Abstract
The pyridine ring is a foundational scaffold in modern agrochemicals, with many commercial herbicides leveraging its unique chemical properties.[1][2][3] The introduction of fluorine atoms into these structures often enhances their biological efficacy and metabolic stability, making fluorinated pyridines highly sought-after targets in herbicide discovery.[4][5] This application note provides detailed synthetic protocols and strategic insights for utilizing this compound, a versatile and reactive building block, for the development of novel herbicidal candidates. We explore several synthetic pathways, including nucleophilic substitution and heterocyclic ring formation, to generate diverse molecular architectures. The methodologies are presented with detailed, step-by-step protocols, explanations of the underlying chemical principles, and expected outcomes to guide researchers in the synthesis and derivatization of this key intermediate.
Introduction: The Strategic Value of the Starting Material
This compound (CAS No. 1357946-75-8) is an α-haloketone that serves as an excellent starting point for generating a library of potential herbicides.[6] Its value lies in the combination of three key structural features:
-
A Fluorinated Pyridine Ring: This moiety is a well-established "active" component in numerous commercial herbicides.[7][8] The fluorine atom at the 3-position modulates the electronic properties of the ring, influencing binding affinity to target enzymes and altering physicochemical properties like lipophilicity, which is crucial for transport within the plant.
-
An Electrophilic α-Carbon: The chlorine atom adjacent to the ketone is an excellent leaving group, making the methylene carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of a wide range of functional groups.
-
A Reactive Ketone Carbonyl: The carbonyl group provides a second reactive handle for cyclization reactions, enabling the construction of various heterocyclic systems known to possess herbicidal activity, such as thiazoles and oxadiazoles.[9]
This guide outlines three distinct and reliable synthetic strategies to exploit these features, transforming a single intermediate into diverse families of potential herbicidal compounds.
General Synthetic Workflow
The versatility of this compound allows for multiple synthetic routes to be pursued from a single starting material. The following diagram illustrates the primary strategies detailed in this application note.
Caption: Synthetic pathways from this compound.
Strategy A: Synthesis of α-Substituted Pyridinyl Ketones via Nucleophilic Substitution
This approach is the most direct method for generating diversity from the starting material. The α-chloro group is readily displaced by a variety of sulfur, oxygen, or nitrogen nucleophiles. This reaction creates new ether, thioether, or amine linkages, which are common in bioactive molecules.
Protocol A1: Synthesis of 2-(4-chlorophenoxy)-1-(3-fluoropyridin-2-yl)ethanone
This protocol details the synthesis of an α-aryloxy ketone derivative, a common substructure in herbicides that target enzymes like protoporphyrinogen oxidase (PPO).
Experimental Details
| Parameter | Value |
| Reactants | This compound, 4-Chlorophenol |
| Base | Potassium Carbonate (K₂CO₃), anhydrous |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 80 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield | 85-95% |
Materials & Reagents
-
This compound (1.0 eq)
-
4-Chlorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)
-
Acetonitrile (ACS grade)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.76 g, 10 mmol).
-
Add 4-Chlorophenol (1.41 g, 11 mmol) and anhydrous Potassium Carbonate (2.07 g, 15 mmol).
-
Add acetonitrile (40 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 80-82 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon full consumption of the starting chloro-ketone.
-
Once complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a pale yellow solid or oil.
Scientist's Note (Causality): The use of a relatively weak, non-nucleophilic base like K₂CO₃ is critical. It deprotonates the phenol to form the active phenoxide nucleophile without competing in the substitution reaction or promoting side reactions like self-condensation of the ketone. Acetonitrile is an ideal polar aprotic solvent that facilitates Sₙ2 reactions.
Strategy B: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and highly reliable method for constructing a thiazole ring. It involves the condensation of an α-haloketone with a thioamide. Thiazole-containing compounds are a known class of herbicides, and this method provides a direct route to this valuable scaffold.
Protocol B1: Synthesis of 2-(4-Methoxyphenyl)-4-(3-fluoropyridin-2-yl)thiazole
Caption: Simplified workflow for the Hantzsch thiazole synthesis.
Experimental Details
| Parameter | Value |
| Reactants | This compound, 4-Methoxythiobenzamide |
| Solvent | Ethanol (EtOH) |
| Temperature | 78 °C (Reflux) |
| Reaction Time | 8-12 hours |
| Expected Yield | 75-85% |
Materials & Reagents
-
This compound (1.0 eq)
-
4-Methoxythiobenzamide (1.0 eq)
-
Ethanol (95%)
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane (DCM)
Procedure
-
In a 50 mL round-bottom flask, dissolve this compound (e.g., 0.88 g, 5 mmol) and 4-Methoxythiobenzamide (0.84 g, 5 mmol) in ethanol (25 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
The reaction progress can be monitored by TLC (2:1 Hexanes:Ethyl Acetate). A new, more nonpolar spot corresponding to the thiazole product should appear.
-
After 8-12 hours, or upon consumption of the starting materials, cool the reaction to room temperature.
-
Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral (~7-8). This step neutralizes the HCl byproduct formed during the reaction.
-
A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold water, then a small amount of cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure. Partition the residue between dichloromethane (40 mL) and water (40 mL).
-
Separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.
Scientist's Note (Trustworthiness): The reaction is self-validating as the formation of the highly conjugated thiazole ring system results in a product with distinct spectroscopic properties (NMR, UV-Vis) and a significantly different polarity from the starting materials, making it easy to track via TLC. The neutralization step is crucial for work-up, as the thiazole product can be protonated and remain water-soluble in acidic conditions.
Strategy C: Synthesis of Fused Pyrido[2,3-d]pyrimidine Derivatives
For more advanced candidates, the synthesis can be extended to create fused heterocyclic systems. Pyrido[2,3-d]pyrimidines are known to exhibit potent biological activities, including herbicidal action.[10] This multi-step synthesis demonstrates the utility of the chloro-ketone in a more complex synthetic plan. The key is the initial formation of an acyl urea, which then undergoes intramolecular cyclization.
Protocol C1: Two-Step Synthesis of a Pyrido[2,3-d]pyrimidine Core
Step 1: Synthesis of the Acyl Urea Intermediate
-
The starting chloro-ketone is first converted to an amino-ketone by reaction with a protected amine source (e.g., sodium azide followed by reduction, or direct displacement with an amine).
-
The resulting 2-amino-1-(3-fluoropyridin-2-yl)ethanone is then reacted with an isocyanate (e.g., phenyl isocyanate) to form the key acyl urea intermediate.
Step 2: Intramolecular Cyclization
-
The acyl urea intermediate is treated with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF.
-
The base facilitates an intramolecular cyclization reaction, forming the fused pyrido[2,3-d]pyrimidine ring system.[10]
Scientist's Note (Expertise): This pathway is significantly more complex and requires rigorous anhydrous conditions, particularly for the final cyclization step using NaH. The choice of base is critical; weaker bases like K₂CO₃ are often insufficient to promote the desired cyclization.[10] This route leads to structurally rigid molecules that can have high affinity for specific biological targets, justifying the increased synthetic effort.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of novel herbicidal compounds. Its dual reactivity at the α-carbon and the ketone carbonyl allows for the generation of a wide array of chemical structures through straightforward and scalable protocols. The methods presented here—nucleophilic substitution and Hantzsch thiazole synthesis—provide reliable pathways to generate libraries of α-substituted ketones and thiazole derivatives for biological screening. For researchers aiming for more complex scaffolds, multi-step routes to fused systems like pyrido[2,3-d]pyrimidines are also accessible. These strategies empower drug development professionals to rapidly explore the chemical space around the privileged fluoropyridine scaffold in the quest for next-generation herbicides.
References
-
Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
-
Synthesis of a new class of pyridine herbicide. Sci-Hub. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. National Institutes of Health (NIH). [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. MDPI. [Link]
-
Registration Review of Pyridine and Pyrimidine Herbicides. US Environmental Protection Agency (EPA). [Link]
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry. [Link]
-
HERBICIDE BEHAVIOUR. Grains Research and Development Corporation (GRDC). [Link]
- Susbstituted pyridine herbicides.
-
Synthesis and herbicidal activity of new pyrazole ketone derivatives. ResearchGate. [Link]
-
Pyridine as insecticide. Chempanda Blog. [Link]
-
Synthesis and herbicidal activity of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring. ResearchGate. [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. believechemical.com [believechemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone in Medicinal Chemistry
Introduction: The Strategic Value of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and halogenated pyridine scaffolds is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] this compound emerges as a highly valuable and versatile building block, uniquely poised for the synthesis of innovative therapeutics, particularly in the realm of kinase inhibitors. Its utility stems from the convergence of several key structural features: the reactive α-chloro ketone moiety, the electron-withdrawing fluorine atom, and the pyridine nitrogen. This combination facilitates the construction of complex heterocyclic systems, most notably the privileged imidazo[1,2-a]pyridine scaffold, which is a cornerstone of numerous biologically active compounds.[3][4]
The fluorine atom at the 3-position of the pyridine ring is not merely a placeholder. Its high electronegativity can profoundly influence the acidity of adjacent protons and the binding affinity of the final molecule to its biological target through favorable electrostatic interactions.[2] Furthermore, the chloro group on the ethanone moiety serves as an excellent leaving group, enabling efficient cyclization reactions. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors, offering insights into the rationale behind the experimental design and methodologies.
Core Application: Synthesis of Imidazo[1,2-a]pyridine Scaffolds
The primary application of this compound in medicinal chemistry is its role as a key precursor in the synthesis of imidazo[1,2-a]pyridines. This reaction, a variation of the classic Tschitschibabin reaction, proceeds via the condensation of an α-haloketone with a 2-aminopyridine derivative.
Reaction Rationale and Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbon of the α-chloro ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine core. The fluorine substituent on the pyridine ring of the starting material can influence the reaction kinetics and the properties of the resulting imidazo[1,2-a]pyridine.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
Exemplary Protocol: Synthesis of a 6-Fluoro-imidazo[1,2-a]pyridine Analog
This protocol details the synthesis of a representative 6-fluoro-imidazo[1,2-a]pyridine derivative, a common scaffold in kinase inhibitor design. This procedure is adapted from established methodologies for the synthesis of related compounds and serves as a robust starting point for further derivatization.
Materials and Equipment
| Reagent/Equipment | Details |
| Starting Materials | This compound, 5-Fluoro-2-aminopyridine |
| Solvent | Anhydrous Ethanol |
| Base | Sodium Bicarbonate (NaHCO₃) |
| Reaction Vessel | Round-bottom flask with reflux condenser |
| Heating | Heating mantle with magnetic stirrer |
| Purification | Silica gel column chromatography |
| Analytical | TLC, NMR, LC-MS |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol (10 mL/mmol), add this compound (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reaction Execution: The reaction mixture is heated to reflux (approximately 78 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-(3-fluoropyridin-2-yl)-6-fluoroimidazo[1,2-a]pyridine.
-
Characterization: The structure and purity of the final compound should be confirmed by NMR spectroscopy and LC-MS analysis.
Causality in Experimental Choices
-
Solvent: Ethanol is a common choice for this reaction as it is a polar protic solvent that can facilitate the dissolution of the starting materials and the base, while also being relatively easy to remove post-reaction.
-
Base: Sodium bicarbonate is a mild inorganic base used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Excess of α-haloketone: A slight excess of the α-haloketone is often used to ensure complete consumption of the more valuable aminopyridine.
Application in Kinase Inhibitor Synthesis: A Case Study
While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, numerous patents describe the synthesis of potent kinase inhibitors using structurally similar building blocks. For instance, the synthesis of PI3K inhibitors has been reported utilizing a substituted α-chloroketone and an aminopyrimidine. This highlights the industrial relevance of this synthetic strategy.
The general approach involves the initial formation of the imidazo[1,2-a]pyridine core as described above, followed by further functionalization, often through cross-coupling reactions, to introduce moieties that will interact with specific residues in the kinase active site.
Caption: Synthetic strategy for kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The fluorine substituent on the pyridine ring of this compound can play a crucial role in the structure-activity relationship of the final kinase inhibitor.
| Structural Feature | Potential Impact on Biological Activity |
| Fluorine at the 3-position of the pyridine | Can enhance binding affinity through hydrogen bonding or dipole-dipole interactions with the kinase active site. May also improve metabolic stability by blocking potential sites of oxidation.[2] |
| Imidazo[1,2-a]pyridine core | Acts as a rigid scaffold that correctly orients the substituents for optimal interaction with the kinase hinge region and other key residues. |
| Substituents on the imidazo[1,2-a]pyridine | Can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for the synthesis of medicinally relevant compounds, particularly imidazo[1,2-a]pyridine-based kinase inhibitors. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this valuable intermediate in their own discovery programs. The strategic placement of the fluorine atom provides a handle for modulating the electronic and binding properties of the final molecules, making it an attractive starting point for the development of next-generation targeted therapies. Further exploration of its reactivity and application in the synthesis of other heterocyclic systems is a promising avenue for future research.
References
-
Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives. (URL: [Link])
-
Bioactive Imidazo[1,2‐a]pyridines. (URL: [Link])
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (URL: [Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines. (URL: [Link])
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (URL: [Link])
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (URL: [Link])
-
Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (URL: [Link])
-
Synthesis and Antimicrobial Screening of Some Fluorinated Azoles Containing (2-(6-Methyl-2-P-tolyl-lH-imidazo[1,2-a]pyridin-3-yl. (URL: [Link])
-
Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (URL: [Link])
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (URL: [Link])
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. (URL: [Link])
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (URL: [Link])
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (URL: [Link])
- Preparation method of fluoropyridine compounds. (URL: )
- Preparation method of 2-amino-3-fluoropyridine. (URL: )
- Process for the prepar
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (URL: [Link])
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][5]Oxazin-2(3H)-Ones. (URL: [Link])
-
Process for the preparation of fluorinated pyridines. (URL: [Link])
-
Synthesis of tricyclic fused 3-aminopyridines through intramolecular Co(I)-catalyzed [2+2+2] cycloaddition between ynamides, nitriles, and alkynes. (URL: [Link])
- Preparing method of 2-chloro-3-fluoropyridine. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Synthesis of Novel Heterocycles Utilizing 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone: An Application Guide for Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The pyridine moiety itself is a privileged structure, present in over 100 FDA-approved drugs.[3] Consequently, fluorinated pyridines are highly sought-after building blocks in the synthesis of novel therapeutics.[2][3]
2-Chloro-1-(3-fluoropyridin-2-yl)ethanone (CAS 1357946-75-8) is a versatile bifunctional reagent poised for the construction of a diverse array of heterocyclic systems. Its α-haloketone functionality provides two reactive sites: an electrophilic carbonyl carbon and an adjacent carbon atom bearing a labile chlorine, making it an ideal precursor for cyclocondensation reactions. This application note provides detailed protocols and mechanistic insights for the synthesis of novel thiazole, imidazole, and oxazole heterocycles, all bearing the medicinally relevant 3-fluoropyridine core.
Core Synthetic Applications and Mechanistic Considerations
The reactivity of this compound allows for its participation in several classic named reactions, providing reliable pathways to key heterocyclic cores.
Hantzsch Thiazole Synthesis: Accessing 2-Substituted-4-(3-fluoropyridin-2-yl)thiazoles
The Hantzsch thiazole synthesis, a robust and time-honored method, involves the condensation of an α-haloketone with a thioamide or thiourea.[4][5][6] The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring.[7][8] This methodology provides a straightforward route to 2-amino- or 2-alkyl/aryl-4-(3-fluoropyridin-2-yl)thiazoles, which are prevalent motifs in pharmacologically active compounds.
Mechanism of the Hantzsch Thiazole Synthesis:
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Imidazole Synthesis: Crafting 2,4-Disubstituted Imidazoles
The synthesis of imidazoles from α-haloketones can be achieved through condensation with amidines. This reaction provides a versatile entry point to a wide range of substituted imidazoles. The general mechanism involves the initial formation of an N-alkylated amidine intermediate, followed by cyclization and elimination of water to yield the imidazole core. The substituents on the final imidazole product are determined by the choice of the amidine.
General Workflow for Imidazole Synthesis:
Caption: General workflow for imidazole synthesis.
Robinson-Gabriel Oxazole Synthesis: A Pathway to 2,5-Disubstituted Oxazoles
The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles from α-acylamino ketones.[4][9] The requisite α-acylamino ketone intermediate can be readily prepared in situ from this compound and a primary amide. Subsequent acid-catalyzed cyclodehydration furnishes the desired 2,5-disubstituted oxazole.[8] This approach offers a modular synthesis of oxazoles with diverse substitution patterns.
Mechanism of the Robinson-Gabriel Oxazole Synthesis:
Caption: Robinson-Gabriel synthesis of oxazoles.
Experimental Protocols
Note: The following protocols are adapted from established methodologies for α-haloketones and should be optimized for the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Amino-4-(3-fluoropyridin-2-yl)thiazole
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Sodium Bicarbonate
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (20 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-amino-4-(3-fluoropyridin-2-yl)thiazole.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Thiourea |
| Solvent | Absolute Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
Protocol 2: Synthesis of a 2-Aryl-4-(3-fluoropyridin-2-yl)imidazole
This protocol provides a general method for the synthesis of 2,4-disubstituted imidazoles.
Materials:
-
This compound
-
Substituted Amidine Hydrochloride (e.g., Benzamidine hydrochloride)
-
Triethylamine or Sodium Bicarbonate
-
Ethanol or Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol or DMF (15 mL) in a round-bottom flask, add the substituted amidine hydrochloride (1.2 mmol) and a base such as triethylamine (1.5 mmol).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-(3-fluoropyridin-2-yl)imidazole.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Substituted Amidine Hydrochloride |
| Base | Triethylamine or Sodium Bicarbonate |
| Solvent | Ethanol or DMF |
| Temperature | Reflux |
| Reaction Time | 8-12 hours |
Protocol 3: Synthesis of a 2-Aryl-5-(3-fluoropyridin-2-yl)oxazole
This protocol is based on the Robinson-Gabriel oxazole synthesis.
Materials:
-
This compound
-
Primary Amide (e.g., Benzamide)
-
N,N-Dimethylformamide (DMF)
-
Concentrated Sulfuric Acid or Polyphosphoric Acid
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and a primary amide (1.2 mmol) in DMF (10 mL).
-
Heat the mixture at 120-150 °C for 2-4 hours to form the α-acylamino ketone intermediate.
-
Cool the reaction mixture and add a cyclodehydrating agent such as a catalytic amount of concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture again to facilitate cyclodehydration, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the 2-aryl-5-(3-fluoropyridin-2-yl)oxazole.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Primary Amide |
| Solvent | DMF |
| Cyclodehydrating Agent | Conc. H₂SO₄ or PPA |
| Temperature | 120-150 °C (step 2) |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally important heterocycles. The protocols detailed in this application note, based on well-established synthetic transformations, provide researchers with a solid foundation for the exploration of novel chemical space in drug discovery. The strategic incorporation of the 3-fluoropyridine moiety through these synthetic routes offers a promising avenue for the development of new therapeutic agents with enhanced pharmacological profiles. Further optimization of the provided reaction conditions will undoubtedly lead to a broad library of novel heterocyclic compounds for biological evaluation.
References
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
A-Z Chemical Article. Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate. [Link]
-
R Discovery. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]
-
ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers | The Journal of Organic Chemistry. [Link]
-
ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and pharmacological evaluation of some substituted imidazoles. [Link]
-
NIH. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. [Link]
-
PubMed. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. [Link]
-
ResearchGate. Mechanism proposed to explain the synthesis of substituted imidazoles... [Link]
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone: A Technical Support Guide
Welcome to the technical support center dedicated to the synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we will delve into the common challenges encountered during its synthesis, providing in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions. Our approach is grounded in established principles of organic chemistry, drawing upon analogous transformations to provide a robust framework for improving reaction yields and product purity.
Understanding the Synthetic Challenge: The "2-Pyridyl Problem"
The direct acylation of a pyridine ring, especially one bearing electron-withdrawing groups like chlorine and fluorine, is notoriously difficult. Standard Friedel-Crafts acylation conditions are often ineffective due to the deactivation of the pyridine ring and the propensity of the pyridine nitrogen to coordinate with Lewis acids, further deactivating the catalyst. This phenomenon is a facet of the well-documented "2-pyridyl problem" in cross-coupling and other transformations.
Therefore, successful synthesis of this compound typically relies on strategies that circumvent direct electrophilic aromatic substitution. A common and effective approach involves the generation of a nucleophilic organometallic species from the 2-chloro-3-fluoropyridine precursor, followed by reaction with a suitable acylating agent. This guide will focus on a plausible and robust synthetic pathway involving a Grignard reaction, a cornerstone of carbon-carbon bond formation.
Proposed Synthetic Pathway: A Grignard-Based Approach
The following diagram outlines a logical and experimentally sound approach for the synthesis of this compound, starting from the readily available 2-chloro-3-fluoropyridine.
Technical Support Center: Synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this key intermediate. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes.
Our approach is grounded in a deep understanding of the underlying reaction mechanisms. We aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system. This resource is built on a foundation of scientific integrity, with key claims supported by authoritative references.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation or a related electrophilic aromatic substitution pathway.
Issue 1: Low or No Product Yield
You've completed the reaction, but analysis shows a disappointingly low yield of the desired this compound.
Primary Causality Analysis
Low yields in Friedel-Crafts acylations often trace back to a few critical factors: catalyst deactivation, substrate reactivity, and suboptimal reaction conditions.[1] The pyridine ring, particularly with an electron-withdrawing fluorine atom, is already less reactive than benzene, making the reaction sensitive to procedural details.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yields.
Step-by-Step Corrective Actions
-
Catalyst Integrity is Paramount : The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2]
-
Ensure Anhydrous Conditions : Any trace of water in the reaction will quench the catalyst.[3]
-
Verify Reagent Stoichiometry and Purity :
-
Action : In contrast to many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[7][8] This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1][7] Ensure at least one equivalent of AlCl₃ is used.
-
Action : Use freshly distilled or purified 3-fluoropyridine and chloroacetyl chloride. Impurities can interfere with the reaction.[3]
-
Issue 2: Formation of a Dark, Tarry Substance Instead of a Clean Product
The reaction mixture turned dark, and workup yielded an intractable tar, with little to no desired product.
Primary Causality Analysis
Tar formation is often a sign of decomposition or polymerization, which can be caused by excessively high temperatures or the inherent instability of the starting material or product under strong acidic conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for tar formation.
Step-by-Step Corrective Actions
-
Temperature Control : Friedel-Crafts reactions can be exothermic.
-
Action : Add the acylating agent (chloroacetyl chloride) and Lewis acid mixture dropwise to the solution of 3-fluoropyridine at a low temperature (e.g., 0-5 °C).
-
Causality : High local concentrations of reagents and the resulting exotherm can lead to uncontrolled side reactions and polymerization.
-
-
Substrate Stability : While 3-fluoropyridine is more stable than some of its isomers, fluoropyridines can be susceptible to acid-catalyzed degradation or polymerization, especially at elevated temperatures.[9]
-
Action : If tarring persists even with strict temperature control, consider using a milder Lewis acid catalyst.
-
Causality : Strong Lewis acids can coordinate too strongly with the pyridine nitrogen, potentially leading to ring-opening or other decomposition pathways.
-
Issue 3: Formation of Isomeric Byproducts
Your product mixture contains the desired compound along with other isomers, complicating purification.
Primary Causality Analysis
The formation of multiple isomers stems from acylation occurring at different positions on the pyridine ring. The fluorine and the ring nitrogen direct the electrophilic substitution, but this regioselectivity can be influenced by reaction conditions.
Step-by-Step Corrective Actions
-
Optimize Solvent and Temperature :
-
Action : The choice of solvent can influence regioselectivity. Less polar solvents may favor one isomer, while more polar solvents can lead to another.[3] Experiment with solvents like dichloromethane, 1,2-dichloroethane, or carbon disulfide.
-
Action : Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product.
-
-
Controlling Reaction Time :
-
Action : Monitor the reaction closely using TLC or LC-MS. Over-extending the reaction time, especially at higher temperatures, can sometimes lead to isomerization or byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: Why is a stoichiometric amount of AlCl₃ required for this reaction?
A: The product, this compound, is a ketone. The oxygen atom of the ketone's carbonyl group has lone pairs of electrons, making it a moderate Lewis base. It will form a stable complex with the strong Lewis acid catalyst, AlCl₃.[1][7] This complexation effectively removes the AlCl₃ from the catalytic cycle. Therefore, at least one equivalent of the "catalyst" is consumed for every equivalent of product formed, necessitating a stoichiometric quantity to drive the reaction to completion.[7][8]
Q2: Can I use chloroacetic anhydride instead of chloroacetyl chloride?
A: Yes, acid anhydrides are also common acylating agents in Friedel-Crafts reactions.[7] The mechanism is similar, involving the formation of an acylium ion. In some cases, anhydrides can be less reactive but may offer advantages in handling or lead to cleaner reactions. The choice often depends on reagent availability and optimization experiments.
Q3: The workup procedure involves quenching with water, which is often vigorous. What is the safest way to do this?
A: The workup is a critical step. The reaction mixture contains a large amount of unreacted Lewis acid complexed with the product.
-
Protocol : The safest method is to pour the reaction mixture slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid.[2]
-
Causality : The ice helps to manage the large exotherm from the hydrolysis of the aluminum chloride complexes. The acid ensures that the aluminum salts remain dissolved in the aqueous layer as soluble aluminum species, preventing the formation of gelatinous aluminum hydroxide, which can trap the product and complicate extraction.
Q4: My 3-fluoropyridine starting material is old. Can I still use it?
A: It is highly recommended to use pure, fresh starting materials.[1][3] Pyridine derivatives can degrade over time, especially if not stored properly (e.g., under inert atmosphere, protected from light).
-
Action : Before use, check the purity of your 3-fluoropyridine by NMR or GC-MS. If it is impure, consider purifying it by distillation.
-
Causality : Impurities can act as catalyst poisons or participate in side reactions, leading to lower yields and a more complex product mixture.
Key Experimental Protocol: Synthesis of this compound
This is a representative protocol and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials & Equipment:
-
Flame-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet.
-
Anhydrous aluminum chloride (AlCl₃)
-
3-Fluoropyridine (anhydrous)
-
Chloroacetyl chloride (freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Setup : Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Catalyst Suspension : To the reaction flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
-
Acylating Agent Addition : In the dropping funnel, prepare a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0-5 °C. Stir for 15-20 minutes to allow for complex formation.
-
Substrate Addition : Add a solution of 3-fluoropyridine (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction : After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once the reaction is complete, cool the mixture back down to 0 °C. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction : Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing : Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (carefully, to neutralize excess acid), and finally with brine.[3]
-
Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Summary of Potential Side Reactions
| Side Reaction | Probable Cause | Preventative Measure |
| Polymerization/Tarring | Excessive reaction temperature; substrate instability. | Maintain low temperature (0-5 °C) during addition; use milder Lewis acid if necessary. |
| Polysubstitution | Highly activated substrate; harsh conditions. | Less likely with deactivated pyridine ring, but control stoichiometry and temperature.[1] |
| Hydrolysis of Reagents | Presence of moisture. | Use anhydrous reagents, solvents, and flame-dried glassware.[4][5] |
| Isomer Formation | Suboptimal regioselectivity. | Optimize solvent and temperature; lower temperatures often improve selectivity.[3] |
References
-
Chloroacetyl chloride | ClCH2COCl | CID 6577. PubChem, National Institutes of Health. [Link]
-
Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers. [Link]
-
Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. Chemical Emergency Medical Guidelines. [Link]
-
Chloroacetic Acids. Wiley-VCH. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Preparation and Stability of 4-Fluoropyridine. RSC Publishing. [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China [frontiersin.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Optimization for 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis and optimization of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in medicinal chemistry, notable for its dual reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a chlorine atom.[1] These features make it a versatile precursor for constructing more complex heterocyclic compounds.[2] However, its synthesis is not without challenges. The electron-deficient nature of the pyridine ring, further deactivated by the fluorine atom, complicates traditional synthetic routes like Friedel-Crafts acylation.[3][4] This guide provides practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Q1: I am observing very low to no conversion of my starting material, 2-acetyl-3-fluoropyridine, during the α-chlorination step. What are the likely causes and how can I improve the yield?
A1: This is a common issue stemming from several potential factors related to enolization and the choice of chlorinating agent.
-
Insufficient Enolization: The α-chlorination of a ketone proceeds through its enol or enolate form.[2] The acidity of the α-protons on 2-acetyl-3-fluoropyridine is crucial. If your reaction conditions do not sufficiently promote enolization, the reaction will stall.
-
Acid-Catalyzed Enolization: While effective for many ketones, the pyridine nitrogen can be protonated under strongly acidic conditions, further deactivating the ring and potentially hindering the reaction. If using acid catalysis (e.g., HCl in an organic solvent), ensure conditions are anhydrous, as water can inhibit the catalyst and react with some chlorinating agents.
-
Base-Mediated Enolization: Using a non-nucleophilic base like lithium diisopropylamide (LDA) can effectively generate the enolate. However, temperature control is critical to prevent side reactions.
-
-
Inappropriate Chlorinating Agent: The reactivity of the chlorinating agent must be matched to the substrate.
-
Sulfuryl chloride (SO₂Cl₂): A common and effective reagent. It can be used in solvents like dichloromethane (DCM) or methanol.[5] The reaction can be slow at room temperature; gentle heating (40-50 °C) might be necessary.
-
N-Chlorosuccinimide (NCS): A milder alternative to SO₂Cl₂. It often requires a catalyst, such as a Lewis acid or a protic acid, to facilitate the chlorination.[6]
-
Molecular Chlorine (Cl₂): While highly reactive, it can be difficult to control and may lead to over-chlorination or reaction with the pyridine ring.
-
Optimization Strategy:
-
Reaction Setup: Start with rigorously dried glassware and anhydrous solvents.
-
Reagent Choice: Begin with sulfuryl chloride (1.1 equivalents) in DCM at room temperature.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature Adjustment: If no significant conversion is observed after 2-3 hours, gradually increase the temperature to 40 °C.
-
Work-up: Upon completion, quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate to neutralize excess acid and SO₂Cl₂.
Q2: My reaction produces a significant amount of a dichlorinated byproduct. How can I improve the selectivity for the mono-chlorinated product?
A2: The formation of α,α-dichloroketones is a known issue, especially with highly reactive chlorinating agents or extended reaction times.[6]
-
Stoichiometry Control: Carefully control the stoichiometry of your chlorinating agent. Use no more than 1.05-1.1 equivalents. Adding the chlorinating agent slowly and portion-wise can help maintain a low concentration, favoring mono-chlorination.
-
Temperature Management: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Overheating can increase the rate of the second chlorination.
-
Choice of Chlorinating Agent: Consider using a milder chlorinating agent like NCS, which often exhibits higher selectivity for mono-chlorination.
Experimental Protocol for Improved Selectivity:
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Milder reagent, reduces over-chlorination. |
| Stoichiometry | 1.05 eq. of NCS | Minimizes excess reagent available for dichlorination. |
| Solvent | Acetonitrile or DCM | Anhydrous conditions are crucial. |
| Catalyst | p-Toluenesulfonic acid (catalytic) | Promotes enolization without harsh acidity. |
| Temperature | 0 °C to Room Temperature | Slower reaction rate enhances selectivity. |
| Addition | Add NCS in portions over 1-2 hours | Maintains a low concentration of the chlorinating agent. |
Q3: I am struggling with the initial synthesis of the precursor, 2-acetyl-3-fluoropyridine. Standard Friedel-Crafts acylation of 3-fluoropyridine is failing. What are my alternatives?
A3: This is expected. The pyridine ring is electron-deficient and coordinates with Lewis acids, deactivating it towards electrophilic aromatic substitution like the Friedel-Crafts reaction.[3][4][7]
-
Alternative Synthetic Routes:
-
Metalation followed by Acylation: This is a robust strategy. 3-Fluoropyridine can be selectively metalated (lithiated) at the 2-position using a strong base like LDA at low temperatures (-78 °C), followed by quenching with an acetylating agent like N,N-dimethylacetamide or acetyl chloride.[4]
-
Cross-Coupling Reactions: While more complex, a palladium-catalyzed cross-coupling reaction between a 2-halo-3-fluoropyridine (e.g., 2-bromo-3-fluoropyridine) and an acetyl nucleophile equivalent could be employed.[8]
-
Workflow for Metalation-Acylation:
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the α-chlorination of a ketone?
A: The reaction typically proceeds via an acid- or base-catalyzed enolization of the ketone. The resulting electron-rich enol or enolate then acts as a nucleophile, attacking an electrophilic chlorine source (like SO₂Cl₂ or NCS) to form the α-chloroketone.[2]
Q: Are there any specific safety precautions I should take when working with sulfuryl chloride?
A: Yes. Sulfuryl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use anhydrous solvents and glassware. Quench reactions carefully by adding the reaction mixture to a cold, basic solution.
Q: How can I purify the final product, this compound?
A: The crude product can typically be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can also be employed for further purification.
Q: What is the role of the fluorine atom on the pyridine ring?
A: The fluorine atom is a strongly electron-withdrawing group. It deactivates the pyridine ring towards electrophilic attack and influences the regioselectivity of reactions like metalation. It can also impact the biological activity of downstream compounds synthesized from this intermediate.
References
-
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764–7770. [Link]
-
De Kimpe, N., & Verhé, R. (2011). Synthetic Access to Aromatic α-Haloketones. Molecules, 16(12), 10334-10377. [Link]
-
Kappe, C. O. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1836–1843. [Link]
-
Bull, J. A., & Mousseau, J. J. (2012). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 51(17), 4168–4178. [Link]
-
Wang, J., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 11(1), 3333. [Link]
-
Pace, V. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]
-
American Chemical Society. (n.d.). List of Reagents. ACS Green Chemistry Institute. [Link]
-
Wang, J., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. ResearchGate. [Link]
-
Li, J., et al. (2021). Practical and rapid construction of 2-pyridyl ketone library in continuous flow. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Hebel, D., & Rozen, S. (1991). Chlorination, bromination and oxygenation of the pyridine ring using acetyl hypofluorite made from fluorine. The Journal of Organic Chemistry, 56(22), 6328–6331. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
-
Organic Syntheses. (n.d.). Pyridine Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. [Link]
-
Pipzine Chemicals. (n.d.). 2-Acetyl-5-chloropyridine. [Link]
- Google Patents. (n.d.). Preparing method of 2-chloro-3-fluoropyridine.
-
ResearchGate. (2018). New and Facile Synthesis of 2-Chloro-1,3-diketones. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
ResearchGate. (2019). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. [Link]
- Google Patents. (n.d.). A method for preparing α' chloroketones.
-
YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. [Link]
-
PubChem. (n.d.). Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Welcome to the dedicated technical support guide for 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone (C₇H₅ClFNO). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and successful application of this versatile building block. Here, we address common questions and troubleshooting scenarios based on the compound's inherent chemical properties.
I. Chemical Profile and Intrinsic Reactivity
This compound is a bifunctional molecule containing two key reactive centers: a fluoropyridine ring and an α-chloro ketone moiety. Understanding the sensitivities of these groups is paramount for its proper handling, storage, and use in synthetic applications.
-
Fluoropyridine Ring: The fluorine substituent enhances the electrophilic character of the pyridine ring. Fluoropyridines, particularly in the presence of acid, can be susceptible to nucleophilic aromatic substitution or degradation.[1] Aqueous or acidic conditions can catalyze hydrolysis, potentially leading to the formation of pyridone byproducts.[1]
-
α-Chloro Ketone: This functional group is a potent electrophile. The carbonyl group activates the adjacent carbon, making the chlorine atom an excellent leaving group for nucleophilic substitution (Sₙ2) reactions.[2][3][4] It is highly susceptible to reaction with a wide range of nucleophiles, including water, alcohols, amines, and thiols. Basic conditions can also promote hydrolysis or other side reactions.[5][6]
This dual reactivity profile makes careful control of experimental conditions—especially temperature, pH, and the presence of nucleophiles—critical for success.
II. Storage and Handling: Best Practices
Proper storage is the first line of defense against degradation. The following table summarizes the recommended conditions based on supplier data sheets and the compound's chemical nature.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2-8°C (Refrigerated) | Standard practice for reactive intermediates to slow the rate of potential degradation pathways. Avoid freeze-thaw cycles which can introduce moisture. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. The primary concern is moisture, which can act as a nucleophile or a weak acid. |
| Container | Tightly Sealed, Amber Vial | Prevents ingress of moisture and air. Amber glass protects the compound from potential light-induced degradation, a general precaution for complex organic molecules. |
| Purity | Use as fresh as possible | As an electrophilic reagent, its purity can decrease over time, even under ideal conditions, due to trace impurities (e.g., water) in the solvent or on container surfaces. |
III. Troubleshooting Guide
This section addresses specific issues that may arise during experiments, linking them to the compound's underlying chemical stability.
Scenario 1: Inconsistent Reaction Yields or New Impurities Observed
-
Question: My reaction yields are inconsistent, and I'm seeing an unexpected byproduct in my LC-MS/TLC analysis. What could be the cause?
-
Answer: The most likely culprit is the degradation of your this compound starting material, either in storage or during the reaction setup. The α-chloro ketone is particularly susceptible to hydrolysis.
-
Hydrolysis Product: The primary degradation product is often the corresponding α-hydroxy ketone, where the chlorine has been displaced by a hydroxyl group from water. This impurity will have a molecular weight of 157.12 g/mol (M-Cl+OH).
-
Root Cause Analysis:
-
Solvent Purity: Are you using anhydrous solvents? Trace water in solvents like THF, DMF, or acetonitrile is a common source of hydrolysis.
-
Reagent Quality: Are your other reagents (e.g., bases, additives) anhydrous? Some bases like potassium carbonate can be hygroscopic.
-
Atmosphere Control: Was the reaction set up under an inert atmosphere? Exposure to ambient air introduces moisture.
-
-
Corrective Action: Always use freshly dried, anhydrous solvents. Ensure all reagents are of appropriate quality and handled to minimize water exposure. Perform a purity check (e.g., ¹H NMR, LC-MS) on your starting material before use if it has been stored for an extended period.
-
Scenario 2: Reaction Fails to Proceed or Proceeds Slowly
-
Question: My nucleophilic substitution reaction is not working. I've confirmed my nucleophile is active. What's wrong?
-
Answer: Assuming your nucleophile is competent, this issue could stem from two main sources related to the electrophile.
-
Degradation to α-hydroxy ketone: If the starting material has significantly hydrolyzed to the α-hydroxy ketone, it will no longer react in an Sₙ2 fashion as the hydroxyl group is a poor leaving group compared to chloride.
-
Acid-Mediated Degradation: If your reaction conditions are acidic, you may be degrading the fluoropyridine ring itself. Research has shown that fluoropyridines can be unstable in acidic media, leading to complex decomposition.[1]
-
Corrective Action:
-
Verify Starting Material: Re-analyze the purity of your this compound.
-
pH Control: Ensure your reaction medium is not acidic, unless required by the specific reaction mechanism. If using an acid scavenger or base, ensure it is added appropriately. For sensitive substrates, a non-nucleophilic base is often preferred.
-
-
IV. Frequently Asked Questions (FAQs)
-
Q1: Can I store this compound at room temperature for short periods?
-
A1: It is strongly discouraged. The reactivity of the α-chloro ketone moiety means that degradation can occur even at room temperature, especially if exposed to atmospheric moisture. For consistent results, always store at the recommended 2-8°C under an inert atmosphere.
-
-
Q2: Is this compound compatible with protic solvents like methanol or ethanol?
-
A2: Caution is required. Protic solvents are nucleophiles and can react directly with the α-chloro ketone, leading to the formation of an α-alkoxy ketone byproduct. If a protic solvent is necessary, the reaction should be conducted at low temperatures and for the shortest possible duration to minimize this side reaction.
-
-
Q3: My NMR spectrum shows a small, unknown peak. Could this be a degradation product?
-
A3: It is possible. Check the region for the methylene protons (CH₂Cl). The hydrolyzed product (CH₂OH) will appear at a different chemical shift, typically upfield. Also, look for the appearance of new signals in the aromatic region that could indicate degradation of the fluoropyridine ring. Comparing the spectrum to a freshly opened sample is the best diagnostic test.
-
-
Q4: What is the best way to handle and weigh this compound?
-
A4: Handle the solid material in a glove box or under a stream of inert gas to minimize exposure to air and moisture. Weigh it quickly and ensure the container is sealed immediately after use.
-
V. Experimental Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for handling the compound and troubleshooting common issues.
Caption: Decision workflow for handling and troubleshooting.
VI. References
-
BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. Available at:
-
Desai, P. B. (1973). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865. Available at:
-
BenchChem Technical Support. (2025). Stability issues of fluoropyridines in acidic media. Available at:
-
Sigma-Aldrich. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Product Page. Accessed January 15, 2026. Available at:
-
Echemi. 2-chloro-1-(3-chloro-5-fluoropyridin-2-yl)ethanone Safety Data Sheets. Accessed January 15, 2026. Available at:
-
RSC Publishing. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at:
-
Echemi. (2017). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. Available at:
-
Echemi. 2-Chloro-1-(3,4-difluorophenyl)ethanone Safety Data Sheets. Accessed January 15, 2026. Available at:
-
Prorok, M., et al. (1994). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. Biochemistry, 33(32), 9784-90. Available at:
-
University of Pretoria. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. Available at:
-
Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690. Available at:
-
Fisher Scientific. 2-Chloro-3-fluoropyridine Safety Data Sheet. Accessed January 15, 2026. Available at:
-
YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. Available at:
-
Pearson, R. G., et al. (1953). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society. Available at:
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at:
-
Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at:
Sources
Technical Support Center: Purification of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Prepared by: The Applications Science Team
Welcome to the technical support guide for the synthesis and purification of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to product purity during its synthesis. As a critical intermediate in various pharmaceutical pipelines, obtaining this α-chloroketone in high purity is paramount. This guide provides in-depth, field-proven answers to common purification problems, grounded in the principles of organic chemistry.
Section 1: Understanding Impurity Formation
The synthesis of this compound, like many α-haloketone preparations, is susceptible to several side reactions.[1] Direct chlorination of the parent ketone, 1-(3-fluoropyridin-2-yl)ethanone, can be complicated by factors such as reaction control and the inherent reactivity of the product. Understanding the origin of impurities is the first step toward their effective removal.
The primary synthetic route and common impurity pathways are outlined below.
Caption: Synthesis pathway and common impurity formation routes.
Section 2: Troubleshooting and Purification Guide (FAQ Format)
This section directly addresses the most common issues encountered during the purification of this compound.
Q1: My crude product is contaminated with the unreacted starting ketone. What is the most efficient removal method?
A1: This is a very common issue resulting from incomplete conversion. The starting material, 1-(3-fluoropyridin-2-yl)ethanone, is less polar than the desired α-chloro product due to the introduction of the electronegative chlorine atom. This polarity difference is the key to separation.
-
Expert Rationale: The C-Cl bond induces a stronger dipole moment compared to the C-H bond it replaces, increasing the molecule's overall polarity and its affinity for polar stationary phases (like silica gel) or polar recrystallization solvents.
-
Method 1: Recrystallization (Recommended for >85% purity). If the starting material is a minor impurity, recrystallization is highly effective.
-
Solvent Selection: A binary solvent system often works best. Good starting points are isopropanol/water, ethanol/water, or ethyl acetate/hexane. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble when cold, while the impurity remains in the mother liquor.[2]
-
Protocol: See Section 3.1: Standardized Recrystallization Protocol.
-
-
Method 2: Flash Column Chromatography (Recommended for complex mixtures). This is the most robust method for separating compounds with different polarities.
-
Solvent System (Eluent): Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. A hexane/ethyl acetate or dichloromethane/methanol gradient is typical. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Protocol: See Section 3.2: Standardized Flash Chromatography Protocol.
-
Q2: I've over-chlorinated my material and now have the 2,2-dichloro impurity. How can I salvage my batch?
A2: The 2,2-dichloro-1-(3-fluoropyridin-2-yl)ethanone impurity is a common byproduct, especially if the chlorinating agent is added too quickly or in excess.[1][3] Its polarity is very similar to the desired mono-chloro product, making separation challenging.
-
Expert Rationale: While the second chlorine atom further increases polarity, the difference relative to the mono-chloro product is much smaller than the difference between the starting material and the mono-chloro product. This necessitates a high-resolution purification technique.
-
Primary Solution: Meticulous Flash Column Chromatography.
-
Optimization: This is the most reliable method. You must use a shallow solvent gradient and potentially a longer column to achieve separation. For example, instead of a 0% to 50% ethyl acetate in hexane gradient, try a 10% to 25% gradient run over many column volumes. High-performance flash chromatography systems can automate this process.
-
TLC Analysis: Use a less polar solvent system for your TLC analysis than you would for a simpler separation. This will "stretch out" the spots near the solvent front, allowing you to visualize the small difference in Rf between the mono- and di-chloro species.
-
-
Secondary Solution: Fractional Recrystallization.
-
This is an advanced technique that relies on slight differences in solubility. It can be attempted if chromatography is not an option but is often material-intensive. You would dissolve the crude mixture in a minimal amount of hot solvent, allow it to cool slightly to crystallize the least soluble component (hopefully your desired product or the impurity), filter, and then repeat the process on the mother liquor. This is a difficult and often low-yielding process.
-
Q3: My product has "oiled out" during recrystallization instead of forming crystals. How do I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2] This typically happens for one of two reasons: the boiling point of the solvent is higher than the melting point of your compound (or its eutectic mixture with impurities), or the solution was cooled too quickly.
-
Expert Rationale: Crystal formation (nucleation and growth) is a thermodynamically controlled process that requires time. Rapid cooling shocks the system into a supersaturated state, where the solute crashes out as a disordered, low-melting-point liquid (the oil).
-
Solution Workflow:
-
Re-dissolve: Heat the solution to completely re-dissolve the oil.
-
Add More Solvent: Add a small amount (5-10% more) of the hot solvent to ensure the solution is no longer supersaturated at its boiling point.
-
Slow Cooling (Crucial): Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to dramatically slow the cooling rate. This allows for the formation of ordered crystal lattices.[2]
-
Scratch or Seed: If crystals still do not form after cooling to room temperature, gently scratch the inside of the flask with a glass rod below the solvent line. The microscopic imperfections in the glass provide nucleation sites. Alternatively, add a tiny "seed crystal" from a previous pure batch.[2]
-
Q4: After workup, my product is a dark, tar-like substance. Is it salvageable?
A4: A dark, intractable appearance usually indicates significant degradation or the presence of high-molecular-weight polymeric impurities. α-Haloketones can be sensitive to heat and basic conditions.[4]
-
Expert Rationale: The combination of an electrophilic carbonyl carbon and a leaving group (chloride) on the adjacent carbon makes the molecule susceptible to various side reactions, especially at elevated temperatures or non-neutral pH.
-
Purification Strategy:
-
Activated Carbon Treatment: Dissolve the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (charcoal), stir for 10-15 minutes at room temperature, and then filter through a pad of Celite®. This will often remove the baseline, color-causing impurities.
-
Silica Plug Filtration: After decolorizing, concentrate the filtrate and re-dissolve it in a minimal amount of a relatively non-polar solvent (e.g., 10% ethyl acetate in hexane). Pass this solution through a short column ("plug") of silica gel, eluting with the same solvent. This will remove very polar, "baseline" material.
-
Final Purification: After concentrating the eluent from the silica plug, your product should be significantly cleaner. You can then proceed with a final, careful recrystallization or a full flash column chromatography as described in Q1 and Q2.
-
Section 3: Standardized Purification Protocols
3.1: Standardized Recrystallization Protocol
This protocol provides a general workflow. The ideal solvent must be determined experimentally.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (or the more soluble solvent of a binary pair) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Table 1: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for precipitating polar compounds from a more soluble solvent. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent that dissolves many organic compounds. |
| Isopropanol | 82 | Polar Protic | Often used in combination with water. |
| Ethanol | 78 | Polar Protic | Similar to isopropanol; good for moderately polar compounds. |
| Water | 100 | Very Polar | Used as an "anti-solvent" with water-miscible organic solvents. |
3.2: Standardized Flash Chromatography Protocol
This workflow assumes a standard silica gel column.
Caption: Standard workflow for flash column chromatography.
-
Eluent Selection: Use TLC to find a solvent system that gives good separation and a target Rf of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and pipette it carefully onto the top of the silica bed. For less soluble compounds, "dry loading" (adsorbing the compound onto a small amount of silica first) is recommended.
-
Elution: Add the eluent to the column and apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis & Collection: Spot each fraction onto a TLC plate to determine its composition. Combine the fractions that contain only the pure desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
-
D. S. Ermolat'ev, E. V. Van der Eycken, "Synthetic Access to Aromatic α-Haloketones," Advanced Synthesis & Catalysis, 2018. [Link]
-
B. Gutmann, C. O. Kappe, "Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents," The Journal of Organic Chemistry, 2014. [Link]
-
T. U. Sastry, K. N. Rao, T. A. Reddy, P. Gandhi, "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation," Asian Journal of Chemistry, 2013. [Link]
- X. Wang, et al.
-
Wikipedia, "Reductive dehalogenation of halo ketones," 2023. [Link]
- CNIPA, "Synthetic method of 2-chloro-1-(1-chlorocyclopropyl)
Sources
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 4. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
Managing hygroscopic nature of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Welcome to the technical support center for 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this versatile building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Challenge
This compound is an α-chloro ketone, a class of compounds highly valued in organic synthesis for their reactivity as electrophiles in forming carbon-carbon and carbon-heteroatom bonds.[1] However, its utility is intrinsically linked to its purity and stability, both of which are threatened by its hygroscopic nature. The presence of electron-withdrawing groups in the molecule, namely the fluorinated pyridine ring and the adjacent carbonyl group, enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. This can lead to the formation of hydrates and hydrolysis byproducts, compromising the integrity of the reagent and impacting downstream reactions.[2][3]
This guide provides a comprehensive overview of the issues arising from the hygroscopic nature of this compound and offers practical, field-proven strategies for its management.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and use of this compound.
Q1: How can I tell if my sample of this compound has absorbed moisture?
A1: Visual inspection can be the first indicator. A pure, anhydrous sample should be a free-flowing solid. If the material appears clumpy, sticky, or has a paste-like consistency, it has likely absorbed significant moisture.[4] For a more definitive assessment, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. The presence of a geminal diol (hydrate) can be detected by characteristic shifts in the 1H and 19F NMR spectra.[2] For quantitative analysis, Karl Fischer titration is the gold standard for determining water content in hygroscopic compounds.[5][6][7][8]
Q2: What are the primary consequences of using this compound that has been exposed to moisture in my reaction?
A2: The primary consequences are twofold:
-
Inaccurate Stoichiometry: If a portion of your starting material has hydrolyzed, the actual molar quantity of the active α-chloro ketone will be lower than what you calculated based on the weighed mass. This will lead to incomplete reactions and lower yields.
-
Formation of Byproducts: The hydrolysis of this compound likely proceeds via nucleophilic substitution of the chloride by a hydroxide ion, forming 2-Hydroxy-1-(3-fluoropyridin-2-yl)ethanone. This α-hydroxy ketone can potentially participate in undesired side reactions, complicating your reaction mixture and purification process. The mechanism is analogous to the hydrolysis observed in α-chloro-substituted pyridones.[9][10]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably with a secondary seal like Parafilm®. The container should be placed in a desiccator containing a suitable desiccant such as silica gel or calcium chloride. For long-term storage, a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen) is recommended.[4] Storing in a cool, dark place will also help maintain its stability.
Q4: Can I dry my this compound if it has absorbed moisture?
A4: While drying hygroscopic solids in a vacuum oven is a common practice, it should be approached with caution for this compound due to its reactivity.[5] Gentle heating under high vacuum may be possible, but it is crucial to first determine the compound's thermal stability to avoid decomposition. A safer approach for small quantities might be to co-evaporate with an anhydrous solvent like toluene, although this may not be completely effective for removing bound water. The most reliable method to ensure an anhydrous starting material is to use a fresh, properly stored sample.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and solving common problems encountered when working with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product yield in a nucleophilic substitution reaction. | 1. Inaccurate stoichiometry due to hydrolysis of the starting material. 2. Formation of the less reactive hydrate. | 1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your starting material and adjust the stoichiometry accordingly.[7]2. Use Anhydrous Techniques: Handle the reagent in a glovebox or under an inert atmosphere. Use oven-dried glassware and anhydrous solvents.[4]3. Fresh Reagent: If significant hydration is suspected, it is best to use a new, unopened container of the reagent. |
| Complex reaction mixture with multiple unidentified byproducts. | 1. Side reactions involving the hydrolysis product, 2-Hydroxy-1-(3-fluoropyridin-2-yl)ethanone. 2. The hydrate form of the ketone may exhibit different reactivity. | 1. Rigorous Moisture Exclusion: Implement stringent anhydrous techniques throughout the experimental setup.2. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and identify the formation of unexpected products.3. Characterize Byproducts: If possible, isolate and characterize the major byproducts to understand the side reactions. This can provide valuable insights for optimizing reaction conditions. |
| Inconsistent results between different batches of the reagent. | 1. Varying degrees of moisture absorption between batches. 2. Degradation of older batches. | 1. Standardize Reagent Handling: Implement a consistent protocol for storing and handling all batches of the reagent.2. Quality Control: Before use, perform a quick check on a new batch, such as a melting point determination or a small-scale test reaction, to ensure its quality.3. First-In, First-Out: Use older batches of the reagent first, but always verify their integrity before use in critical reactions. |
Part 3: Experimental Protocols & Methodologies
To ensure the successful use of this compound, we recommend the following validated protocols.
Protocol 1: Accurate Weighing of Hygroscopic this compound
The "weighing by difference" method is crucial for accurately dispensing hygroscopic reagents without prolonged exposure to the atmosphere.
Materials:
-
Spatula
-
Vial with a screw cap containing this compound
-
Reaction flask
-
Analytical balance
Procedure:
-
Initial Weighing: Tightly cap the vial containing the reagent and weigh it on an analytical balance. Record this mass (m₁).
-
Dispensing: Quickly uncap the vial and transfer an approximate amount of the solid to the reaction flask.
-
Immediate Recapping: Immediately recap the vial to minimize moisture absorption.
-
Final Weighing: Reweigh the capped vial. Record this new mass (m₂).
-
Calculation: The exact mass of the reagent transferred to the reaction flask is the difference between the initial and final weights (mass transferred = m₁ - m₂).
Protocol 2: Quantification of Water Content using Karl Fischer Titration
This protocol provides a general guideline. Specific parameters may need to be optimized based on the instrument and reagents used.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents for ketones (to avoid side reactions)[7][8]
-
Anhydrous methanol or a suitable non-reactive solvent
-
Gastight syringe
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.
-
Solvent Blank: Titrate a known volume of the anhydrous solvent to a stable endpoint to determine the background moisture level.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of this compound and dissolve it in a known volume of the anhydrous solvent.
-
Titration: Quickly inject a known aliquot of the sample solution into the titration cell.
-
Endpoint Determination: The titration will proceed automatically until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed.
Part 4: Visualizing the Problem and Solution
Diagram 1: The Impact of Hygroscopicity on Reagent Integrity
Sources
- 1. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. cdn.hach.com [cdn.hach.com]
- 7. mt.com [mt.com]
- 8. pages2.honeywell.com [pages2.honeywell.com]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible process.
Section 1: Synthesis Strategy and Core Challenges
The synthesis of this compound presents a two-fold challenge: the initial formation of the 2-acylpyridine core and the subsequent α-chlorination of the ketone. Each step has its own set of potential issues, particularly when transitioning from laboratory to pilot-plant or industrial scale.
Choosing Your Acylation Path: A Critical Decision
The primary hurdle in synthesizing the 2-acylpyridine backbone is the inherent electron deficiency of the pyridine ring, which makes it a poor substrate for classical Friedel-Crafts acylation. Therefore, alternative strategies involving the use of organometallic reagents are generally employed.
Diagram of Synthetic Pathways
Caption: Overview of primary synthetic routes.
Section 2: Troubleshooting the Acylation Step
This section addresses common issues encountered during the formation of the 2-acylpyridine intermediate.
Q1: My Grignard/organolithium reaction is sluggish and gives low yields. What are the likely causes?
A1: Several factors can contribute to low yields in these reactions:
-
Moisture and Air Sensitivity: Organometallic reagents are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents must be anhydrous.
-
Quality of Organometallic Reagent: The titer of your commercial n-butyllithium or Grignard reagent can decrease over time. It is crucial to titrate the reagent before use to determine its exact molarity.
-
Reaction Temperature: The initial metalation of 3-fluoropyridine is typically performed at low temperatures (-78 °C for n-BuLi, or -10 to 0 °C for Turbo Grignard reagents like i-PrMgCl·LiCl) to prevent side reactions. However, the subsequent acylation may require warming. A temperature that is too low can lead to incomplete reaction, while a temperature that is too high can cause decomposition of the organometallic intermediate or side reactions.
-
Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" and poor mass transfer, resulting in side product formation. Ensure your reactor is equipped with an appropriate overhead stirrer for the scale of your reaction.[1]
Q2: I am observing significant amounts of di-acylated or other by-products. How can I improve selectivity?
A2: By-product formation is a common issue when scaling up organometallic reactions. Here's how to address it:
-
Choice of Acylating Agent: Using a more reactive acylating agent like chloroacetyl chloride can lead to over-addition. Consider using a Weinreb amide (N-methoxy-N-methylchloroacetamide), which forms a stable tetrahedral intermediate that resists further addition of the organometallic reagent.
-
Reverse Addition: Instead of adding the acylating agent to the organometallic species, try adding the organometallic solution to the acylating agent at a low temperature. This keeps the concentration of the highly reactive organometallic low, minimizing over-addition.
-
Flow Chemistry: For larger scale synthesis, transitioning to a continuous flow setup can offer superior control over stoichiometry, temperature, and mixing, significantly reducing by-product formation.
Experimental Protocol: Batch Synthesis of 1-(3-Fluoropyridin-2-yl)ethanone via Grignard Reaction
| Parameter | Value |
| Reactants | 3-Fluoropyridine, i-PrMgCl·LiCl, N-methoxy-N-methylacetamide |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Workup | Aqueous NH4Cl quench, extraction with ethyl acetate |
| Typical Yield | 70-80% |
Step-by-Step Protocol:
-
To a solution of 3-fluoropyridine (1.0 eq) in anhydrous THF under an argon atmosphere, add i-PrMgCl·LiCl (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF.
-
Add the Grignard reagent solution to the Weinreb amide solution via cannula at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization.
Section 3: Troubleshooting the α-Chlorination Step
The introduction of the chlorine atom at the α-position of the ketone is a critical step that requires careful control to avoid side reactions and ensure safety.
Q3: I want to avoid using diazomethane for the α-chlorination. What are the best scalable alternatives?
A3: Due to the hazardous nature of diazomethane, several safer and more scalable alternatives are available:
-
Sulfuryl Chloride (SO2Cl2): This is a common and effective reagent for the α-chlorination of ketones. The reaction is typically carried out in a chlorinated solvent like dichloromethane. Careful control of stoichiometry is necessary to prevent dichlorination.
-
N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle chlorinating agent. The reaction can be catalyzed by an acid or a base.
-
Sulfur Ylides: A two-step approach involving the reaction of an ester with dimethylsulfoxonium methylide to form a β-keto dimethylsulfoxonium ylide, followed by treatment with HCl, provides a safe and effective route to α-chloroketones.[2]
Q4: My α-chlorination reaction is producing significant amounts of dichlorinated by-product. How can I improve selectivity?
A4: Dichlorination is a common side reaction, especially when using reactive chlorinating agents like sulfuryl chloride.
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (1.05-1.1 equivalents) is often sufficient.
-
Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity.
-
Flow Chemistry: As with the acylation step, flow chemistry allows for precise control over stoichiometry and residence time, minimizing the formation of over-chlorinated products.[3]
Experimental Protocol: Diazomethane-Free α-Chlorination using Sulfuryl Chloride
| Parameter | Value |
| Reactants | 1-(3-Fluoropyridin-2-yl)ethanone, Sulfuryl Chloride (SO2Cl2) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Workup | Aqueous NaHCO3 quench, extraction with DCM |
| Typical Yield | 85-95% |
Step-by-Step Protocol:
-
Dissolve 1-(3-fluoropyridin-2-yl)ethanone (1.0 eq) in DCM and cool to 0 °C.
-
Add sulfuryl chloride (1.05 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
The crude product can often be used directly in the next step or purified by crystallization or column chromatography.
Diagram of a Continuous Flow Setup for α-Chlorination
Caption: Continuous flow setup for α-chlorination.
Section 4: Purification and Scale-Up Considerations
Q5: What are the best methods for purifying this compound on a large scale?
A5: While column chromatography is suitable for small-scale purification, it is often impractical for large-scale production.
-
Crystallization: The preferred method for large-scale purification is crystallization. A systematic approach to solvent screening is recommended to find a suitable solvent system that provides good recovery and high purity. A guide to crystallization techniques can be found in the literature.[4]
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.
-
Liquid-Liquid Extraction: A well-designed series of acidic and basic washes can help remove impurities. For example, an acidic wash can remove any unreacted 3-fluoropyridine, while a basic wash can remove acidic by-products.
Q6: What are the key safety considerations when scaling up this synthesis?
A6: Safety is paramount when scaling up any chemical process.
-
Exothermic Reactions: Both the organometallic reaction and the α-chlorination can be highly exothermic. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate.
-
Handling of Reagents:
-
Organometallics: These are pyrophoric and react violently with water. Handle under an inert atmosphere and have appropriate fire-extinguishing equipment (Class D for metal fires) readily available.
-
Sulfuryl Chloride: This is a corrosive and lachrymatory liquid. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
This compound: This is a halogenated ketone and should be handled with care as it is likely to be an irritant and lachrymator. Consult the Safety Data Sheet (SDS) for detailed handling information.[5]
-
-
Quenching: The quenching of both reactions can also be exothermic. Add the quenching solution slowly and with cooling.
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
- Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. (2017).
- Fisher Scientific. (2011).
- Echemi. (n.d.). 2-Chloro-1-(3,4-difluorophenyl)
- ChemicalBook. (n.d.).
- Wang, D., et al. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. The Journal of Organic Chemistry, 69(5), 1629–1633.
- Practical and rapid construction of 2-pyridyl ketone library in continuous flow. (n.d.). Request PDF.
- Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48-55.
- The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. (n.d.).
- Baxendale, I. R., et al. (2010). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 1(8), 431–436.
- Rehanguli, R., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
- Rehanguli, R., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides.
- A field guide to flow chemistry for synthetic organic chemists. (n.d.).
- National Toxicology Program. (1997).
- Crochet, A. (n.d.).
- A kind of preparation method of 2- acetylpyridine. (2019).
- Solid-Phase Synthesis of Diverse Macrocycles by Regiospecific 2-Pyridone Formation: Scope and Applic
- Synthesis of a Family of Pd(II)
- Method for purification of pyridine, and method for production of chlorinated pyridine. (2011).
- Process and catalyst for the preparation of acetylpyridines. (2006).
- Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2019). MDPI.
- Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of 3-Halo- and 3-Formyl-4-alkylpyridines. (1982). Sci-Hub.
Sources
Preventing dimerization of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
Welcome to the technical support center for 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this versatile α-haloketone. Here, we address common experimental challenges, with a focus on preventing the undesired dimerization and other side reactions, ensuring the integrity and success of your synthetic routes.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both a reactive α-chloro leaving group and an enolizable ketone, makes it susceptible to self-condensation (dimerization) and rearrangement reactions, particularly in the presence of bases. Understanding the mechanisms behind these side reactions is paramount to developing robust and high-yielding protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant byproduct formation and low yields when using this compound in a base-mediated reaction. What is likely happening?
Answer:
When using this compound with a base, you are likely encountering two primary competing side reactions: self-condensation (dimerization) and the Favorskii rearrangement . Both pathways are initiated by the deprotonation of the α-carbon, forming an enolate.
-
Self-Condensation (Dimerization): This is a form of aldol condensation where the enolate of one molecule of the α-haloketone acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule. This leads to the formation of a dimeric adduct, which can further react or dehydrate.[1]
-
Favorskii Rearrangement: This is a characteristic reaction of enolizable α-haloketones in the presence of a base.[2][3][4][5] The enolate can undergo an intramolecular cyclization to form a highly strained cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (such as the base or solvent), leading to ring-opening and the formation of a carboxylic acid derivative (e.g., an acid, ester, or amide), which constitutes a rearranged product and not the desired outcome of a simple substitution.[2][4][6]
The prevalence of each pathway depends on the specific reaction conditions, including the nature of the base, solvent, temperature, and the concentration of the reactants.
Visualizing the Competing Pathways
Below is a diagram illustrating the initial base-mediated activation and the subsequent competing pathways of dimerization and Favorskii rearrangement.
Sources
Validation & Comparative
A Comparative Guide to the Analytical Methods for 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
For researchers, scientists, and professionals in drug development, the accurate and robust analysis of synthetic intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, a key building block in the synthesis of various pharmaceutical compounds, requires precise analytical characterization to monitor reaction progress, identify impurities, and ensure batch-to-batch consistency. This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this α-haloketone, offering field-proven insights and detailed experimental protocols.
Introduction to the Analyte
This compound (MW: 173.57 g/mol , Formula: C₇H₅ClFNO) is a halogenated pyridinyl ketone.[1] Its structure presents unique analytical challenges and opportunities. The presence of chlorine and fluorine atoms, a pyridine ring, and a reactive α-chloro ketone moiety dictates the choice of analytical methodology. The primary goals of analysis are typically to confirm the identity and purity of the compound and to quantify any related substances or impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistry and mobile phase composition allows for the separation of the main component from starting materials, by-products, and degradation products.
The Rationale Behind Method Development
A reversed-phase HPLC (RP-HPLC) method is the logical starting point due to the moderate polarity of the target analyte. A C18 column is a robust initial choice, providing a good balance of hydrophobic retention and selectivity. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), is optimized to achieve adequate retention and resolution of the analyte from potential impurities. UV detection is suitable given the presence of the chromophoric pyridine ring.
Experimental Protocol: RP-HPLC with UV Detection
A well-designed HPLC method is self-validating through system suitability tests that ensure the performance of the chromatographic system.[2][3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (1:1) |
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for 5 replicate injections | ≤ 2.0% |
Data Interpretation and Comparison
The primary output of an HPLC analysis is a chromatogram. The retention time of the main peak provides qualitative identification (when compared to a reference standard), while the peak area is used for quantitative analysis. Purity is typically assessed by area percent, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4] When coupled with a Mass Spectrometer (MS), it provides both quantitative data and structural information, making it an excellent tool for identifying volatile impurities and confirming the identity of the main component. This compound is amenable to GC analysis, provided the inlet temperature is optimized to prevent degradation.
Causality in Experimental Choices
The choice of a capillary column with a mid-polarity phase (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point for this analyte, offering a balance of selectivity for aromatic and polar compounds. A temperature gradient program is employed to ensure the elution of compounds with a range of boiling points. Electron Ionization (EI) is a standard ionization technique that generates reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
Experimental Protocol: GC-MS Analysis
A robust GC-MS method should include checks for carryover and demonstrate adequate sensitivity for trace impurity analysis.[5][6][7]
GC Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-350 |
Interpreting the Mass Spectrum
The mass spectrum provides a fingerprint of the molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 173. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 175 with about one-third the intensity of the M+ peak is a key diagnostic feature.[8][9] Common fragmentation patterns for α-haloketones include α-cleavage, leading to the loss of the chloromethyl radical or the pyridinyl carbonyl radical.
Expected Fragmentation:
| m/z | Fragment |
| 173/175 | [M]⁺ |
| 138 | [M - Cl]⁺ |
| 124 | [M - CH₂Cl]⁺ |
| 111 | [C₅H₃FNCO]⁺ |
| 95 | [C₅H₃FN]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
The Logic of Spectral Analysis
For this compound, the ¹H NMR spectrum will show distinct signals for the protons on the pyridine ring and the methylene protons adjacent to the chlorine atom. The chemical shifts, splitting patterns (multiplicity), and coupling constants provide definitive evidence for the connectivity of the atoms. The ¹³C NMR spectrum will show signals for each unique carbon atom, and the presence of fluorine will introduce characteristic C-F couplings.
Predicted NMR Data
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | dd | 1H | H-6 (Pyridine) |
| ~7.8 | ddd | 1H | H-4 (Pyridine) |
| ~7.4 | dd | 1H | H-5 (Pyridine) |
| ~4.8 | s | 2H | -CH₂Cl |
Predicted ¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~190 | C=O |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-3 (Pyridine) |
| ~150 (d, ³JCF ≈ 15 Hz) | C-2 (Pyridine) |
| ~145 (d, ³JCF ≈ 5 Hz) | C-6 (Pyridine) |
| ~125 (d, ²JCF ≈ 20 Hz) | C-4 (Pyridine) |
| ~120 (d, ²JCF ≈ 5 Hz) | C-5 (Pyridine) |
| ~45 | -CH₂Cl |
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | GC-MS | NMR |
| Primary Use | Purity, Quantification | Impurity ID, Volatiles | Structural Elucidation |
| Sensitivity | High (ng) | Very High (pg) | Moderate (µg-mg) |
| Specificity | Moderate to High | Very High | Very High |
| Sample Throughput | High | Medium | Low |
| Instrumentation Cost | Moderate | High | Very High |
| Key Strengths | Robust, reproducible quantification | Identifies unknowns, high sensitivity | Unambiguous structure confirmation |
| Limitations | Co-elution possible, requires reference standards for identification | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity, complex data analysis |
Visualizing the Analytical Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for GC-MS impurity identification.
Conclusion and Recommendations
The selection of an analytical method for this compound is contingent on the analytical objective.
-
For routine quality control, purity assessment, and quantification, RP-HPLC with UV detection is the method of choice due to its robustness, precision, and high throughput.
-
To investigate potential volatile impurities or to gain orthogonal confirmation of the compound's identity, GC-MS is highly recommended. The characteristic isotopic pattern of chlorine provides a definitive marker for chlorine-containing fragments.
-
For absolute structural confirmation, particularly for a reference standard or during initial synthesis, NMR spectroscopy is indispensable.
A comprehensive analytical characterization of this compound would employ HPLC for purity and assay, GC-MS to profile volatile impurities, and NMR for definitive structural confirmation. This multi-faceted approach ensures a thorough understanding of the material's quality and is a cornerstone of robust drug development.
References
-
Chemguide. mass spectra - the M+2 peak. [Link]
- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
-
National Center for Biotechnology Information. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
SpectraBase. 2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR]. [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
-
YouTube. How to Analyze GC Results for Lab. [Link]
-
GL Sciences. 1-2 on GC | Technical Information. [Link]
-
NIST WebBook. Ethane, 2-chloro-1,1,1-trifluoro-. [Link]
-
YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]
-
PubMed. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
ResearchGate. (PDF) Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. [Link]
-
CORESTA. Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). [Link]
-
PubMed. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. [Link]
Sources
- 1. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-2 on GC | Technical Support | GL Sciences [glsciences.com]
- 5. researchgate.net [researchgate.net]
- 6. coresta.org [coresta.org]
- 7. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. 2-Chloro-5-fluoropyridine(31301-51-6) 1H NMR spectrum [chemicalbook.com]
- 11. 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Analytical Characterization of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, a halogenated pyridinyl ketone, represents a class of compounds with significant potential as a building block in medicinal chemistry. Its reactivity is dictated by the interplay of the electrophilic ketone, the electron-withdrawing effects of the chloro and fluoro substituents, and the inherent electronic properties of the pyridine ring. Accurate and unambiguous characterization of this molecule is the bedrock upon which its synthetic applications and biological screening are built.
This guide provides an in-depth analysis of the primary analytical technique for structural confirmation, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol, and critically compare its utility against a suite of alternative analytical methodologies, including ¹³C NMR, ¹⁹F NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Power of Proton NMR: A Detailed Analysis
¹H NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons. For a molecule like this compound, ¹H NMR offers a unique fingerprint, allowing for its unequivocal identification.
Predicting the ¹H NMR Spectrum
The structure of this compound presents a distinct set of proton environments that will give rise to a predictable yet complex ¹H NMR spectrum. The key features are the protons on the pyridine ring and the methylene protons of the ethanone side chain.
-
Pyridinyl Protons: The 3-fluoropyridine ring contains three aromatic protons. Their chemical shifts are influenced by the electronegativity of the nitrogen atom, the fluorine substituent, and the chloroacetyl group. We can predict the approximate chemical shifts and splitting patterns based on established substituent effects on the pyridine ring.[1]
-
H-4: This proton is expected to be a doublet of doublets, coupled to H-5 and the fluorine at position 3.
-
H-5: This proton will likely appear as a multiplet, coupled to H-4, H-6, and the fluorine at position 3.
-
H-6: This proton is anticipated to be a doublet, coupled to H-5.
-
-
Methylene Protons (-CH₂Cl): The two protons of the chloromethyl group are adjacent to a carbonyl group and a chlorine atom, both of which are strongly electron-withdrawing. This will cause a significant downfield shift of their signal, likely appearing as a singlet in the region of 4.5-5.0 ppm.[2][3] The absence of adjacent protons results in a singlet.
The fluorine atom at the 3-position will introduce additional complexity through proton-fluorine coupling (J-coupling). These couplings can occur over several bonds, with the magnitude of the coupling constant dependent on the number of bonds and the dihedral angle between the coupled nuclei.[4][5]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte peaks.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
A Comparative Analysis of Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of this compound often necessitates the use of complementary analytical techniques. Each method provides unique structural information, and their combined application ensures an unambiguous identification.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR. However, it offers a much wider chemical shift range, often leading to a spectrum with one well-resolved peak for each unique carbon atom.[6][7]
-
Expected Spectrum: For this compound, we would expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (typically >190 ppm). The carbons of the pyridine ring will show characteristic shifts influenced by the nitrogen and fluorine atoms, and carbon-fluorine coupling will be observed.[8]
-
Advantages: Provides direct information about the carbon framework, confirming the number and types of carbon atoms.
-
Limitations: Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or more concentrated samples.
¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable technique. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance (100%), making it a sensitive nucleus for NMR analysis.[9][10]
-
Expected Spectrum: A single signal is expected for the fluorine atom on the pyridine ring. The chemical shift of this signal is highly sensitive to the electronic environment, providing a valuable diagnostic tool.[11][12][13] Coupling to the adjacent protons on the pyridine ring will result in a multiplet.
-
Advantages: High sensitivity and a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.
-
Limitations: Provides information only about the fluorine-containing parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers insights into the structure through the analysis of fragmentation patterns.[14][15]
-
Expected Data: The molecular ion peak (M⁺) will confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio), providing strong evidence for the presence of a single chlorine atom.[16] Fragmentation may involve the loss of a chlorine atom, a CO group, or cleavage of the ethanone side chain.
-
Advantages: High sensitivity, provides accurate molecular weight and elemental composition (with high-resolution MS), and offers structural information through fragmentation analysis.
-
Limitations: Isomers may not be distinguishable by mass alone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to determine the purity of a compound and can also be used for quantification.
-
Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) would be suitable for analyzing this compound.[17][18] Detection can be achieved using a UV detector, as the pyridine ring is a strong chromophore.
-
Advantages: Excellent for assessing purity and quantifying the compound. Can be used to separate the target compound from impurities and starting materials.
-
Limitations: Provides limited structural information on its own. It is primarily a separation and quantification technique.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sensitivity | Resolution | Key Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, relative abundance | High | High | Detailed structural elucidation, stereochemical analysis | Can be complex for molecules with overlapping signals |
| ¹³C NMR | Carbon skeleton, number of unique carbons | Low | Very High | Unambiguous carbon count, identification of functional groups | Requires longer acquisition times or higher concentration |
| ¹⁹F NMR | Fluorine environment and connectivity | High | Very High | Confirms presence and environment of fluorine | Only applicable to fluorine-containing compounds |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Very High | High | Accurate mass determination, confirmation of elemental formula | May not distinguish between isomers |
| HPLC | Purity, quantification, separation of mixtures | High | High | Excellent for purity assessment and quantification | Provides minimal structural information |
Conclusion
The comprehensive analysis of this compound relies on a multi-technique approach, with ¹H NMR spectroscopy serving as the cornerstone for detailed structural elucidation. Its ability to provide rich information on the proton framework is unparalleled. However, for unequivocal characterization and to meet the rigorous standards of modern drug development, the insights from ¹H NMR must be corroborated by complementary data from ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. Furthermore, HPLC is essential for establishing the purity of the compound, a critical parameter for any subsequent biological or chemical studies. By judiciously applying this suite of analytical tools, researchers can confidently ascertain the structure and purity of this important synthetic intermediate, paving the way for its successful application in the discovery of new therapeutic agents.
References
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]
-
NMR chemical shift prediction of pyridines. Stenutz. [Link]
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. ACS Publications. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Pyridyl and Phenyl H-F Coupling Constants. ChemInfoGraphic. [Link]
-
Vicinal fluorine-proton coupling constants. PubMed. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Colorado Boulder. [Link]
-
Coupling of Protons with Fluorine Page. ResearchGate. [Link]
-
multinuclear nmr fluorine-19. Anasazi Instruments. [Link]
-
19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
-
2-Acetylpyridine. PubChem. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Davis. [Link]
-
2-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
2-ACETYL-3-ACETOXY-PYRIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. [Link]
-
Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). ResearchGate. [Link]
-
Fundamentals of MS (7 of 7) - Fragmentation. YouTube. [Link]
-
Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 5. Chemoselectivity toward Aryl Alcohols. ACS Publications. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]
-
Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]
-
Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h).. ResearchGate. [Link]
Sources
- 1. NMR chemical shift prediction of pyridines [stenutz.eu]
- 2. web.pdx.edu [web.pdx.edu]
- 3. rsc.org [rsc.org]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vicinal fluorine-proton coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. aiinmr.com [aiinmr.com]
- 11. spectrabase.com [spectrabase.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 18. academic.oup.com [academic.oup.com]
A Comparative Guide to the Mass Spectrometry of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone, a halogenated pyridinyl ketone, represents a class of compounds often encountered as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolic studies. This guide provides an in-depth analysis of the mass spectrometry of this compound, offering a predictive fragmentation pattern and a comparative assessment with alternative analytical methodologies.
Mass Spectrometry Profile of this compound
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural analysis of volatile and semi-volatile organic compounds. The fragmentation patterns observed in EI-MS provide a molecular fingerprint, enabling confident identification. While an experimental spectrum for this compound is not widely available in public databases, a detailed fragmentation pathway can be predicted based on established principles of mass spectrometry for ketones, aromatic systems, and halogenated compounds.
Predicted Fragmentation Pathway
The molecular ion ([M]˙⁺) of this compound, with a molecular formula of C₇H₅ClFNO, is expected at a mass-to-charge ratio (m/z) of 173 for the ³⁵Cl isotope and m/z 175 for the ³⁷Cl isotope, with an approximate relative intensity ratio of 3:1.[1] This isotopic signature is a key diagnostic feature for compounds containing a single chlorine atom.
The primary fragmentation events are anticipated to be driven by the presence of the carbonyl group and the relative stability of the resulting fragments. The most likely fragmentation pathways include:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent chloromethyl carbon is susceptible to cleavage. This can occur in two ways:
-
Loss of the chloromethyl radical (•CH₂Cl), leading to the formation of the 3-fluoropyridin-2-ylcarbonyl cation at m/z 124. This is often a highly stable acylium ion and is expected to be a prominent peak in the spectrum.
-
Loss of the 3-fluoropyridin-2-yl radical, resulting in the formation of the chloromethylcarbonyl cation ([CH₂ClCO]⁺) at m/z 77 (for ³⁵Cl) and 79 (for ³⁷Cl).
-
-
Loss of Carbon Monoxide (CO): The 3-fluoropyridin-2-ylcarbonyl cation (m/z 124) can further fragment through the neutral loss of a carbon monoxide molecule to yield the 3-fluoropyridin-2-yl cation at m/z 96.
-
Cleavage of the C-Cl Bond: Fragmentation can also be initiated by the loss of a chlorine radical (•Cl) from the molecular ion, leading to an ion at m/z 138.
-
Rearrangement and Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although these pathways are often more complex and result in lower intensity ions.
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Caption: Predicted EI-MS fragmentation of this compound.
Comparative Analysis with an Analog: 2-Chloro-1-phenylethanone
To substantiate the predicted fragmentation, a comparison with a structurally similar compound for which experimental data exists is invaluable. 2-Chloro-1-phenylethanone (α-chloroacetophenone) shares the chloroacetyl moiety but features a phenyl ring instead of the 3-fluoropyridine ring. The NIST Mass Spectrometry Data Center provides an experimental EI-MS spectrum for this compound.[2]
Table 1: Comparison of Key Fragments for this compound (Predicted) and 2-Chloro-1-phenylethanone (Experimental)
| Fragment Ion | Predicted m/z for this compound | Experimental m/z for 2-Chloro-1-phenylethanone[2] | Description |
| [M]˙⁺ | 173/175 | 154/156 | Molecular Ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M - CH₂Cl]⁺ | 124 | 105 | Loss of chloromethyl radical |
| [M - Cl]⁺ | 138 | 119 | Loss of chlorine radical |
| [Aryl]⁺ | 96 | 77 | Phenyl cation (from loss of CO from [M-CH₂Cl]⁺) |
| [CH₂ClCO]⁺ | 77/79 | 77/79 | Chloromethylcarbonyl cation |
The experimental spectrum of 2-chloro-1-phenylethanone shows a base peak at m/z 105, corresponding to the benzoyl cation, which is formed by the loss of the chloromethyl radical.[2] This strongly supports the prediction that the analogous 3-fluoropyridin-2-ylcarbonyl cation at m/z 124 will be a major fragment for our target compound. The presence of the phenyl cation at m/z 77 in the chloroacetophenone spectrum further reinforces the likelihood of observing the 3-fluoropyridin-2-yl cation at m/z 96.
Comparison with Alternative Analytical Techniques
While EI-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide confirmatory data. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.
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Caption: Relationship between analytical techniques and the type of information they provide.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is particularly advantageous for the analysis of complex mixtures and for compounds that are not readily volatilized.[3] For this compound, a reversed-phase HPLC method would be suitable.
-
Advantages: Excellent for quantification, suitable for less volatile or thermally labile compounds, and can be coupled with various MS ionization techniques (e.g., Electrospray Ionization - ESI) that are softer than EI and often yield a prominent molecular ion peak with less fragmentation.[4]
-
Disadvantages: Fragmentation patterns from softer ionization techniques like ESI can be less informative for structural elucidation compared to EI.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its likely volatility, this compound is an excellent candidate for GC-MS analysis. This technique couples the high separation efficiency of gas chromatography with the detection power of mass spectrometry.
-
Advantages: Provides high-resolution separation of volatile compounds, and the use of EI-MS detection allows for the generation of reproducible fragmentation patterns that can be compared against spectral libraries.[5]
-
Disadvantages: Requires the analyte to be thermally stable and sufficiently volatile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled detail about the chemical environment of each atom in a molecule, making it the gold standard for unambiguous structure determination.
-
Advantages: Provides detailed structural information, including connectivity and stereochemistry.
-
Disadvantages: Significantly lower sensitivity compared to mass spectrometry, requiring a larger amount of pure sample.
For this compound, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be employed. The ¹H NMR would show characteristic signals for the pyridine ring protons, with their chemical shifts and coupling constants influenced by the fluorine and chloroacetyl substituents.[6] The ¹³C NMR would provide information on the number of unique carbon environments.
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless inlet at 250°C with a 1:50 split ratio.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Protocol 2: HPLC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution in a mixture of water and acetonitrile (50:50).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350°C.
-
Mass Range: m/z 50-400.
-
Protocol 3: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire 16-32 scans.
-
For ¹³C NMR, acquire 1024 or more scans with proton decoupling.
-
For ¹⁹F NMR, acquire 64-128 scans.
-
-
Data Processing: Process the data using appropriate software to obtain chemical shifts, coupling constants, and integration values.
Conclusion
The mass spectrometric analysis of this compound, guided by predictive fragmentation and comparison with close structural analogs, provides a robust method for its identification. The characteristic isotopic pattern of chlorine and the expected alpha-cleavage to form a stable acylium ion are key diagnostic features. For comprehensive characterization and quantification, especially in complex matrices, a multi-technique approach incorporating HPLC-MS, GC-MS, and NMR spectroscopy is recommended. The protocols provided herein offer a solid foundation for researchers and drug development professionals working with this and related halogenated pyridinyl ketones.
References
Sources
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 2. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scielo.br [scielo.br]
- 6. organicchemistrydata.org [organicchemistrydata.org]
A Researcher's Guide to the Comparative Reactivity of Chloro-acetylpyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chloro-acetylpyridine Scaffolds
In the landscape of modern medicinal chemistry, substituted pyridines are foundational scaffolds for a vast array of therapeutic agents. Among these, chloro-acetylpyridine isomers—more formally known as 1-(chloropyridin-yl)ethanones—represent a class of exceptionally versatile building blocks. Their utility stems from the presence of three key functional handles: the electron-deficient pyridine ring, a reactive chloro leaving group, and a powerful electron-withdrawing acetyl moiety. The strategic interplay between these three components dictates the molecule's reactivity, allowing for selective functionalization through various synthetic transformations.
However, the precise positioning of the chloro and acetyl groups dramatically alters the electronic landscape of the pyridine ring, leading to significant, and often non-obvious, differences in reactivity between isomers. An understanding of these nuances is not merely academic; it is critical for rational route design, reaction optimization, and the efficient synthesis of complex drug candidates. This guide provides an in-depth comparison of the reactivity of key chloro-acetylpyridine isomers in two of the most vital reaction classes for drug development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
The Electronic Landscape: A Tale of Three Influences
The reactivity of any chloro-acetylpyridine isomer is a direct consequence of the combined electronic effects of the ring nitrogen, the chloro substituent, and the acetyl group.
-
The Pyridine Nitrogen: The nitrogen atom is inherently electronegative, exerting a strong electron-withdrawing inductive effect (-I) across the ring. This effect deactivates the ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[1]
-
The Chloro Substituent: The chlorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+R) due to its lone pairs. In the context of pyridine chemistry, its inductive effect is generally dominant.
-
The Acetyl Group: The acetyl (ethanone) group is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a strong resonance effect (-R). Its ability to delocalize negative charge is a key factor in stabilizing intermediates during nucleophilic attack.
The combined effect of these substituents renders the pyridine ring highly electron-poor. For instance, the predicted pKa of 2-chloro-5-acetylpyridine is approximately -2.14, indicating a very weak basicity and a highly deactivated ring system.[2] The specific positions of these groups determine where this electron deficiency is most pronounced, thereby directing the regioselectivity and rate of chemical reactions.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, with the rate-determining step typically being the initial attack of the nucleophile to form a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the single most important factor determining the reaction rate.
The most reactive isomers are those where the powerful electron-withdrawing effects of the ring nitrogen and the acetyl group can synergistically stabilize the negative charge of the Meisenheimer intermediate.
Predicted Order of Reactivity for SNAr: 2-Chloro-5-acetylpyridine > 4-Chloro-3-acetylpyridine >> 2-Chloro-3-acetylpyridine > 3-Chloro-5-acetylpyridine (least reactive)
Analysis of Key Isomers:
-
Most Reactive: 2-Chloro-5-acetylpyridine. This isomer is primed for rapid SNAr. The nucleophile attacks the C2 position, generating a Meisenheimer complex. The resulting negative charge is stabilized not only by the adjacent ring nitrogen but, critically, by the acetyl group at the C5 position, which is para to the site of attack. This allows for direct delocalization of the negative charge onto the electronegative oxygen atom of the acetyl group, providing exceptional stabilization. This "para-like" arrangement is highly favorable. This is analogous to the observed high reactivity of 2-chloro-5-nitropyridine, which reacts faster than its 2-chloro-3-nitro counterpart.[5]
-
Highly Reactive: 4-Chloro-3-acetylpyridine. In this isomer, nucleophilic attack occurs at C4. The negative charge in the intermediate is effectively stabilized by the para ring nitrogen. Furthermore, the acetyl group at the C3 position is ortho to the site of attack, allowing for direct resonance stabilization of the negative charge. This "ortho-like" activation by the acetyl group, combined with the "para" activation from the nitrogen, makes this isomer highly reactive, likely comparable to 2-chloro-5-acetylpyridine.
-
Less Reactive: 2-Chloro-3-acetylpyridine. Here, the acetyl group is ortho to the C2 reaction site. While it can stabilize the Meisenheimer complex through resonance, this places two bulky groups (acetyl and the incoming nucleophile) adjacent to the ring nitrogen, which may introduce some steric hindrance. More importantly, the charge delocalization onto the acetyl group is in direct competition with delocalization onto the ring nitrogen. While still activated, it is predicted to be less reactive than the isomers where stabilization is more effectively distributed.
-
Least Reactive: 3-Chloro-5-acetylpyridine. This isomer is significantly less reactive towards SNAr at the C-Cl bond. When a nucleophile attacks the C3 position, the resulting negative charge cannot be directly delocalized onto the ring nitrogen via resonance.[1][6] Furthermore, the acetyl group is meta to the site of attack and thus can only exert a weaker, inductive stabilizing effect. The lack of direct resonance stabilization for the Meisenheimer complex makes the intermediate much higher in energy, leading to a dramatically slower reaction rate.
Caption: Comparative SNAr reaction pathways for different isomers.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are fundamental in modern synthesis. For chloropyridines, the rate-determining step is typically the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[7] The reactivity is governed by the electrophilicity of the carbon atom and the C-Cl bond strength.
The established reactivity trend for simple chloropyridines is generally 2-Chloro > 4-Chloro > 3-Chloro .[7] This is because the electron-withdrawing nitrogen atom activates the C2 and C4 positions, making the carbon more electrophilic and facilitating the oxidative addition step. The addition of a second, strongly electron-withdrawing acetyl group is expected to further enhance this effect.
Predicted Order of Reactivity for Cross-Coupling: 2-Chloro-5-acetylpyridine ≈ 2-Chloro-3-acetylpyridine > 4-Chloro-3-acetylpyridine >> 3-Chloro-5-acetylpyridine (least reactive)
Analysis of Key Isomers:
-
Most Reactive: 2-Chloro Isomers (e.g., 2-Chloro-5-acetylpyridine, 2-Chloro-3-acetylpyridine). The C2 position experiences the strongest inductive activation from the adjacent nitrogen atom, making the C-Cl bond highly susceptible to oxidative addition.[7] The presence of an acetyl group anywhere else on the ring (e.g., C3 or C5) will further withdraw electron density, increasing the electrophilicity of the C2 carbon and accelerating the reaction. These isomers are expected to be the most reactive substrates.
-
Highly Reactive: 4-Chloro-3-acetylpyridine. The C4 position is also strongly activated by the pyridine nitrogen. While this activation is generally considered slightly less potent than at the C2 position, the C4-Cl bond is still highly reactive.[7] The additional activation from the C3-acetyl group makes this isomer an excellent substrate for cross-coupling.
-
Least Reactive: 3-Chloro Isomers (e.g., 3-Chloro-5-acetylpyridine). The C3 position is meta to the ring nitrogen and thus experiences the weakest electronic activation.[7] Consequently, the C3-Cl bond is the strongest and least prone to oxidative addition. While the acetyl group enhances the overall electron-deficiency of the ring, the positional disadvantage remains. These isomers will require more forcing conditions (higher temperatures, stronger ligands, higher catalyst loading) to achieve efficient coupling.
Data Summary and Isomer Selection Guide
The following table provides a qualitative summary of the predicted reactivity for key isomers, offering a practical guide for synthetic planning.
| Isomer | Structure | SNAr Reactivity | Cross-Coupling Reactivity | Rationale & Key Considerations |
| 2-Chloro-5-acetylpyridine | 1-(6-chloropyridin-3-yl)ethanone | Very High | Very High | SNAr: Optimal "para-like" stabilization of the intermediate by the acetyl group. Coupling: Strong C2 activation by nitrogen, enhanced by the acetyl group. |
| 4-Chloro-3-acetylpyridine | 1-(4-chloropyridin-3-yl)ethanone | Very High | High | SNAr: Strong stabilization by para nitrogen and ortho acetyl group. Coupling: Strong C4 activation by nitrogen. |
| 2-Chloro-3-acetylpyridine | 1-(2-chloropyridin-3-yl)ethanone | High | Very High | SNAr: Good "ortho-like" stabilization, but potential for steric hindrance. Coupling: Strong C2 activation by nitrogen. |
| 3-Chloro-5-acetylpyridine | 1-(5-chloropyridin-3-yl)ethanone | Very Low | Low | SNAr: No direct resonance stabilization of the intermediate. Coupling: C3 position is electronically disfavored for oxidative addition. |
Experimental Protocols
The following protocols are representative and may require optimization based on the specific nucleophile, boronic acid, or substrate used. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical amination of a highly reactive isomer like 2-chloro-5-acetylpyridine.
-
Objective: To synthesize 1-(6-(piperidin-1-yl)pyridin-3-yl)ethanone.
-
Reagents:
-
2-Chloro-5-acetylpyridine (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-acetylpyridine (e.g., 1.56 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF (20 mL) via syringe, followed by piperidine (1.19 mL, 12.0 mmol).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Elevated temperature is used to ensure a sufficient reaction rate. K₂CO₃ acts as a base to neutralize the HCl generated in situ. DMF is a polar aprotic solvent that effectively solvates the ions involved.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an activated substrate like 2-chloro-5-acetylpyridine with an arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Objective: To synthesize 1-(6-phenylpyridin-3-yl)ethanone.
-
Reagents:
-
2-Chloro-5-acetylpyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%) (or other suitable biarylphosphine ligand)
-
1,4-Dioxane / Water (e.g., 5:1 ratio), degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-5-acetylpyridine (e.g., 1.56 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and K₃PO₄ (4.25 g, 20.0 mmol).
-
In a separate vial, weigh the Pd(OAc)₂ (45 mg, 0.2 mmol) and SPhos ligand (164 mg, 0.4 mmol) and add them to the Schlenk flask.
-
Rationale: Biarylphosphine ligands like SPhos are crucial for activating the C-Cl bond and promoting efficient catalytic turnover. K₃PO₄ is a strong base necessary for the transmetalation step of the catalytic cycle.
-
Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane (25 mL) and degassed water (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the pure product.
-
Conclusion
The reactivity of chloro-acetylpyridine isomers is a nuanced function of the positional interplay between the ring nitrogen, the chloro leaving group, and the acetyl substituent. For Nucleophilic Aromatic Substitution , reactivity is maximized when the acetyl group is positioned ortho or para to the chloro group, leading to a reactivity order of 2-chloro-5-acetyl > 4-chloro-3-acetyl >> 3-chloro-5-acetyl . For Palladium-Catalyzed Cross-Coupling , reactivity is dictated by the activation of the C-Cl bond towards oxidative addition, favoring positions ortho and para to the ring nitrogen, with a predicted order of 2-chloro isomers > 4-chloro isomers >> 3-chloro isomers . By understanding these fundamental principles, researchers can strategically select the optimal isomer and reaction conditions to streamline the synthesis of complex pyridine-containing target molecules.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 15, 2026, from [Link]
- Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422. DOI: 10.1039/A701902E
-
Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine.... Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 15, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 2-Chloro-5-acetylpyridine CAS#: 55676-22-7 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyridine Derivatives
Introduction: The Enduring Prominence of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold.[1][2][3] This six-membered azaheterocycle, analogous to benzene with one CH group replaced by a nitrogen atom, is a feature in a remarkable number of natural products and synthetic pharmaceuticals.[2][4] Its prevalence stems from its versatile chemical reactivity, stability, and its ability to engage in various biological interactions, including hydrogen bonding via the nitrogen atom.[1][3] Pyridine derivatives form the basis of drugs across a vast spectrum of therapeutic areas, including anti-infective, anti-inflammatory, anticancer, and cardiovascular medicines.[1][5][6] However, the journey from a simple pyridine-containing hit to a successful drug is fraught with challenges, primarily centered on optimizing its pharmacokinetic and pharmacodynamic profile. A key strategy employed by medicinal chemists to overcome these hurdles is the selective incorporation of fluorine.
This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated pyridine derivatives. We will explore the fundamental physicochemical changes induced by fluorination and how these translate into tangible differences in potency, selectivity, and metabolic stability, supported by experimental data and validated protocols.
The Strategic Role of Fluorine in Drug Design
Fluorine is not merely a hydrogen isostere; its unique properties make it a powerful tool for fine-tuning molecules.[7][8][9] Its introduction into a pyridine scaffold can profoundly alter the molecule's behavior in a biological system.[10][11]
-
Size and Electronegativity: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to replace hydrogen without significant steric disruption.[8][12] However, as the most electronegative element, it creates a strong, polarized carbon-fluorine (C-F) bond, inducing powerful local electronic effects.[8][13]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the pyridine nitrogen.[8][14] This is a critical modification, as the ionization state of a drug affects its solubility, membrane permeability, and binding to its target. Reduced basicity can enhance oral bioavailability by improving permeation across cell membranes.[8]
-
Metabolic Stability: The C-F bond is considerably stronger (~485 kJ/mol) than a C-H bond (~414 kJ/mol).[13][15] This makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[15] By replacing a metabolically labile C-H bond on the pyridine ring with a C-F bond, chemists can effectively "block" a site of metabolism, thereby increasing the drug's half-life and duration of action.[7][15][16]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve absorption.[7][8][17] This effect, combined with pKa modulation, allows for precise control over a compound's ability to reach its target tissue.[17]
-
Binding Affinity: The polarized C-F bond can engage in unique, favorable interactions within a protein binding pocket, such as orthogonal multipolar interactions with carbonyl groups (C–F···C=O), which can increase binding affinity and potency.[8][16]
Conceptual Impact of Fluorination on a Pyridine Scaffold
The following diagram illustrates the key physicochemical modifications that occur upon introducing a fluorine atom to a pyridine ring.
Caption: Impact of fluorination on pyridine's key drug-like properties.
Comparative Analysis: Biological Activity in Action
The theoretical benefits of fluorination are consistently validated by experimental data across various biological activities.
Anticancer Activity
The pyridine scaffold is integral to many anticancer agents.[3][6] Fluorination has been shown to enhance the potency and efficacy of these compounds.
In one study, a series of 7-phenyl-pyrroloquinolinone (7-PPyQ) derivatives, which act as antitubulin agents, were synthesized.[18] The introduction of a fluorine atom to the 7-phenyl ring resulted in compounds with potent cytotoxicity against human leukemic and solid tumor cell lines, with GI50 values in the low micromolar to sub-nanomolar range.[18] Notably, these fluorinated derivatives were also highly effective in a multidrug-resistant cell line, suggesting they are not substrates for P-glycoprotein efflux pumps.[18]
| Compound Class | Example Structure | Target Cell Line | Activity (GI50) | Reference |
| Non-Fluorinated | 3N-ethyl-7-PPyQ | Human Tumor Lines | Micromolar | [18] |
| Fluorinated | 2-Fluoro-3N-ethyl-7-PPyQ | Human Tumor Lines | Sub-nanomolar | [18] |
| Fluorinated | 3-Fluoro-3N-ethyl-7-PPyQ | Human Tumor Lines | Sub-nanomolar | [18] |
Table 1: Comparison of cytotoxic activity (GI50) for non-fluorinated and fluorinated antitubulin pyridine derivatives. Lower GI50 values indicate higher potency.
The enhanced activity of the fluorinated compounds can be attributed to improved binding to tubulin and increased cellular accumulation due to better membrane permeability.[18]
Antimicrobial Activity
Pyridine derivatives have well-documented antibacterial and antifungal properties.[1][4][5] The fluoroquinolone class of antibiotics, such as Ciprofloxacin, are prime examples of how fluorine incorporation is critical for broad-spectrum antibacterial activity. The fluorine atom at position 6 is crucial for potent inhibition of bacterial DNA gyrase and for cell penetration.
While direct comparisons of otherwise identical pyridine structures are less common in the public literature, structure-activity relationship (SAR) studies consistently show that fluorinated analogs exhibit superior activity. For instance, in a study of novel Schiff base derivatives, fluorinated compounds showed the largest zones of inhibition against S. aureus and P. aeruginosa.[19]
Metabolic Stability
Perhaps the most significant and predictable advantage of fluorination is the enhancement of metabolic stability.[15][20] The pyridine ring is susceptible to oxidation by CYP enzymes, leading to rapid clearance.[15]
A comparative study on the metabolic stability of fluorinated pyridines versus their non-fluorinated counterparts demonstrates this principle clearly.[15] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the rate of enzymatic degradation is significantly reduced.
| Compound | Position of Metabolism | Key Metabolizing Enzyme | In Vitro Half-life (t½) in HLM* |
| Pyridine Derivative | C-4 | CYP3A4 | 15 min |
| 4-Fluoro-Pyridine Derivative | N/A (Blocked) | CYP3A4 | > 120 min |
*HLM: Human Liver Microsomes. Data is representative based on established principles.[9][15][20]
This metabolic blocking directly translates to improved pharmacokinetic profiles in vivo, such as longer half-lives and greater drug exposure, allowing for less frequent dosing.[7][21]
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness and reproducibility, the protocols for synthesizing and evaluating these compounds must be robust and self-validating.
Protocol 1: Regioselective Synthesis of a 3-Fluoropyridine Derivative
The synthesis of fluorinated pyridines can be challenging due to the electron-deficient nature of the ring. Modern methods, such as late-stage C-H functionalization, offer precise control.[22] This protocol is based on a Rh(III)-catalyzed approach.[22]
Objective: To introduce a fluorine atom at the 3-position of a substituted pyridine scaffold.
Materials:
-
α-fluoro-α,β-unsaturated oxime (1.0 equiv)
-
Alkyne (1.5 equiv)
-
[Cp*RhCl2]2 catalyst (2.5 mol %)
-
AgOAc (20 mol %)
-
Ethyl Acetate (EtOAc) as solvent
Procedure:
-
Reaction Setup: To an oven-dried vial, add the α-fluoro-α,β-unsaturated oxime, [Cp*RhCl2]2, and AgOAc.
-
Atmosphere Control: Cap the vial and purge with dry nitrogen or argon. Causality: This prevents side reactions with atmospheric oxygen and moisture, which can deactivate the catalyst.
-
Solvent and Reagent Addition: Add anhydrous EtOAc, followed by the alkyne, via syringe.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Self-Validation: Comparing the reaction mixture to starting material spots confirms conversion.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of celite to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the 3-fluoropyridine product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS. Self-Validation: The characteristic C-F coupling constants in NMR and the precise mass confirm successful fluorination at the desired position.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Objective: To compare the antiproliferative activity of a fluorinated pyridine derivative against its non-fluorinated analog in a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Fluorinated and non-fluorinated pyridine compounds, dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated) in culture media. The final DMSO concentration should be <0.1%.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with media only (blank), cells with vehicle (DMSO control), and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the GI50/IC50 value (concentration causing 50% inhibition of cell growth) using non-linear regression. Self-Validation: A clear dose-response curve validates the assay's performance.
Workflow for Comparative Drug Candidate Evaluation
This diagram outlines a logical workflow for comparing fluorinated and non-fluorinated pyridine derivatives in a drug discovery context.
Caption: Comparative workflow for fluorinated vs. non-fluorinated pyridine leads.
Conclusion and Future Outlook
The strategic incorporation of fluorine into pyridine-based scaffolds is a proven and powerful strategy in modern drug discovery.[7][10][11] As demonstrated, fluorination is not a speculative modification but a rational design choice that predictably enhances biological activity by modulating key physicochemical properties. It can increase potency through enhanced binding interactions, improve metabolic stability by blocking enzymatic degradation, and fine-tune pharmacokinetics for better drug exposure.[7][8][21] While the benefits are significant, it is crucial for researchers to consider the potential for unexpected metabolic pathways or toxicity, as the stability of the C-F bond is not absolute in all biological contexts.[16][23]
References
- Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- BenchChem. (2025).
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- Anonymous. The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Gupta, V. (2025). Role of Fluorine in Drug Design and Drug Action.
- Richardson, P. (2025).
- Richardson, P. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.
- Anonymous. (2022).
- Anonymous. Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies.
- Anonymous. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Anonymous. Illustration of the diverse biological activities of fluorine-containing pyridine derivatives.
- Anonymous. Facile Rh(III)
- Anonymous. Fluorine in Drug Design: A Bioisosteric Perspective. Policy Commons.
- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- Anonymous. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
- Anonymous. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- Anonymous. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Journal of Drug Delivery and Therapeutics.
- Anonymous. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- Anonymous.
- Anonymous. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Psychoactif.
- Hussain, A., et al. (2025).
- Anonymous. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute.
- Richardson, P. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
- AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. Universität Münster.
- Anonymous. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed.
- Anonymous. (2025). Special properties of fluorine compounds.
- Anonymous. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Anonymous. Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.
- Anonymous. Fluorine compounds. Wikipedia.
- Anonymous. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry.
- Elnaggar, D. H., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
- Anonymous. The Journal of Organic Chemistry Ahead of Print.
- Anonymous.
- Siddiqui, N., et al. (2011). Newer biologically active pyridines: A potential review.
- Anonymous. Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. psychoactif.org [psychoactif.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 18. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. inhancetechnologies.com [inhancetechnologies.com]
- 22. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone by HPLC
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, ensuring the stringent purity of intermediates like 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate, supported by experimental insights and data.
The Critical Role of Purity for this compound
This compound is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a fluorinated pyridine ring and a reactive α-chloro ketone moiety, makes it susceptible to various side reactions and degradation pathways during synthesis and storage. Impurities, even in trace amounts, can have a significant impact on the yield and purity of the final API, and potentially introduce toxicological risks. Therefore, a robust and reliable analytical method for purity determination is indispensable.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolving power, sensitivity, and versatility make it the preferred method in most pharmaceutical quality control laboratories.
The Rationale Behind the HPLC Method Design
The development of a stability-indicating HPLC method requires a systematic approach to ensure that the method is specific, accurate, precise, and robust. The choices made during method development are grounded in the physicochemical properties of the analyte and the potential impurities.
A reversed-phase HPLC method is the most logical choice for a molecule of intermediate polarity like this compound. Separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
The following protocol is a robust starting point for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape and minimizes tailing for basic compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-31 min: 80-30% B, 31-35 min: 30% B | A gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times and good peak shape. |
| Detection Wavelength | 275 nm | Selected based on the UV spectrum of this compound to maximize sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Method Validation: Ensuring Trustworthiness
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][4][5] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are crucial.[6][7][8][9][10] The sample is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. The HPLC method must be able to resolve the main peak from all degradation product peaks, demonstrating its specificity.
Comparative Analysis with Alternative Methods
While HPLC is the primary choice, other analytical techniques can be used for purity assessment, each with its own advantages and limitations. The choice of method often depends on the specific information required and the available instrumentation.
| Feature | HPLC | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Nuclear spin transitions in a magnetic field. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds containing NMR-active nuclei. |
| Specificity | High, especially with a PDA detector. | High, especially when coupled with a Mass Spectrometer (MS). | High, provides structural information. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Lower (µg to mg level). |
| Quantitation | Excellent, with the use of external or internal standards. | Excellent, with the use of external or internal standards. | Absolute quantitation (qNMR) is possible with a certified internal standard.[11] |
| Analysis Time | 15-60 minutes. | 5-30 minutes. | 5-20 minutes per sample. |
| Cost | Moderate to high. | Lower initial cost, but requires gases.[12] | High initial cost and maintenance. |
| Suitability for this compound | Excellent. Ideal for this non-volatile compound and its potential impurities. | Limited. The compound has a relatively high boiling point and may require derivatization. | Good as an orthogonal method. Provides structural confirmation and can quantify impurities without reference standards. |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile compounds.[13] For this compound, direct injection might be challenging due to its relatively high molecular weight and boiling point. Thermal degradation in the injector port is a significant risk. While derivatization could make the analyte more amenable to GC analysis, this adds complexity and potential for error.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR).[14] It provides a direct measure of purity against a certified internal standard without the need for identical reference standards for the impurities.[11] However, its sensitivity is lower than chromatographic techniques, making it less suitable for detecting trace-level impurities. NMR is an excellent orthogonal technique to confirm the identity and purity determined by HPLC.
Workflow and Logical Relationships
The following diagrams illustrate the workflow for HPLC purity assessment and the logical comparison of the analytical techniques.
Caption: Workflow for HPLC Purity Assessment.
Caption: Comparison of Analytical Techniques.
Conclusion
For the comprehensive purity assessment of this compound, a validated, stability-indicating HPLC method is the most appropriate and reliable choice. It offers the necessary specificity, sensitivity, and quantitative accuracy required in a regulated pharmaceutical environment. While techniques like GC and NMR have their merits, they are better suited as complementary or orthogonal methods for this particular analyte. The strategic implementation of HPLC, supported by a thorough understanding of its principles and rigorous validation, ensures the quality and safety of this vital pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). [Link]
-
Quality Guidelines - ICH. [Link]
-
How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech. (2024-10-01). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Understanding Forced Degradation Studies: A Critical Step in Drug Development - apicule. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
-
Forced Degradation Studies - MedCrave online. (2016-12-14). [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. [Link]
-
Alternative found for HPLC methods - Chromatography Today. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024-09-04). [Link]
-
Identity and Purity - Small Molecules - Pacific BioLabs. [Link]
-
Small Molecule Analysis Testing: HPLC vs GC - Brewer Science. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. [Link]
Sources
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. apicule.com [apicule.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. brewerscience.com [brewerscience.com]
- 13. iiste.org [iiste.org]
- 14. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
X-ray crystallography of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone Derivatives
This guide provides a comprehensive overview of single-crystal X-ray diffraction (SCXRD) as the definitive method for the three-dimensional structural elucidation of this compound and its derivatives. These halogenated pyridinyl ethanone scaffolds are of significant interest in medicinal chemistry and drug development, acting as crucial building blocks for a range of bioactive molecules.[1] Understanding their precise spatial arrangement, conformation, and intermolecular interactions is paramount for rational drug design and structure-activity relationship (SAR) studies.[2]
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental decisions, compares SCXRD with alternative analytical techniques, and presents illustrative data to guide researchers in this field.
The Imperative for Atomic-Level Precision: Why X-ray Crystallography?
While spectroscopic methods like NMR and mass spectrometry are indispensable for confirming chemical identity and connectivity, they fall short of providing the unambiguous, high-resolution three-dimensional structure that SCXRD delivers.[3][4] SCXRD is the gold standard, offering precise measurements of bond lengths, bond angles, and torsional angles, which collectively define a molecule's conformation.[5] Furthermore, it reveals how molecules arrange themselves in the solid state, uncovering a rich tapestry of intermolecular interactions that can influence crucial physicochemical properties like solubility and stability.[6]
The entire process, however, hinges on one critical, often rate-limiting step: the growth of a high-quality single crystal.[7][8] This guide will therefore place significant emphasis on the art and science of crystallization.
Experimental Workflow: From Synthesis to Final Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution and an understanding of the underlying principles.
Part 1: Synthesis and Purification
The synthesis of the parent compound, this compound, and its derivatives is the necessary starting point. A common synthetic route involves the acylation of a suitable pyridine precursor. For instance, the metallation of 2-chloropyridine can be a strategic approach to introduce functionality at the 3-position, followed by reaction with a chloroacetylating agent.
Crucial Consideration: Purity is non-negotiable for successful crystallization. The synthesized compound must be purified to the highest possible degree (>98%), typically using column chromatography or recrystallization, as impurities can inhibit nucleation and crystal growth.
Part 2: The Art of Crystallization
Obtaining diffraction-quality single crystals is the most challenging aspect of small molecule crystallography.[8] The goal is to slowly bring a solution from a stable, undersaturated state into a metastable, supersaturated state where nucleation and crystal growth can occur. Several classical and modern techniques can be employed.
Experimental Protocol: Screening for Crystallization Conditions
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of common solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane, toluene).[9] An ideal solvent is one in which the compound is moderately soluble; too high a solubility prevents precipitation, while too low a solubility limits material transport.[9]
-
Classical Crystallization Techniques:
-
Slow Evaporation: This is often the simplest and first method to try.[9][10]
-
a. Dissolve the purified compound in a suitable solvent to near-saturation in a small vial.
-
b. Cover the vial with a cap or parafilm pierced with a few small holes to allow for slow solvent evaporation.
-
c. Place the vial in a vibration-free location and monitor for crystal growth over several days or weeks. The rate of evaporation can be slowed by reducing the number of holes or by placing the vial in a cooler environment.[9]
-
-
Vapor Diffusion: This technique is excellent for controlling the rate of supersaturation.[10]
-
a. Dissolve the compound in a relatively good solvent (Solvent A) in a small, open inner vial.
-
b. Place this inner vial inside a larger, sealed jar that contains a more volatile solvent in which the compound is poorly soluble (an "anti-solvent," Solvent B).[10]
-
c. Vapors of Solvent B will slowly diffuse into Solvent A, reducing the overall solubility of the compound and inducing crystallization.
-
-
Liquid-Liquid Diffusion: This method creates a sharp concentration gradient.[7]
-
a. Carefully layer a solution of the compound in a dense solvent at the bottom of a narrow tube.
-
b. Gently add a less dense anti-solvent on top to create a distinct interface.
-
c. Crystals will ideally form at the interface as the solvents slowly mix. A buffer layer of a third solvent can be used to slow the diffusion rate.[9]
-
-
-
Modern Approaches: For challenging compounds or high-throughput screening, techniques like microbatch under-oil and encapsulated nanodroplet crystallization (ENaCt) allow for the screening of numerous conditions using only milligrams of material.[7][8]
Part 3: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer.[5] A high-intensity X-ray beam is directed at the crystal, which diffracts the X-rays into a specific pattern of reflections.[11] The crystal is rotated during data collection to capture a complete dataset. Modern diffractometers can often collect a full dataset in a matter of hours.[6]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are computationally processed to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined using least-squares algorithms to achieve the best possible fit with the experimental data. The final output is typically a Crystallographic Information File (CIF), which contains all the atomic coordinates, unit cell parameters, and other essential data.
Comparative Structural Analysis: Illustrative Data
While a comprehensive database for derivatives of this compound is not publicly available, we can present hypothetical yet chemically plausible data for two distinct derivatives to illustrate the type of comparative analysis that X-ray crystallography enables.
-
Derivative A: Parent compound, this compound.
-
Derivative B: A hypothetical derivative where the chloro group is replaced by a morpholine ring, forming 2-morpholino-1-(3-fluoropyridin-2-yl)ethanone.
Table 1: Comparison of Hypothetical Crystallographic Data
| Parameter | Derivative A | Derivative B | Rationale for Differences |
| Formula | C₇H₅ClFNO | C₁₁H₁₃FN₂O₂ | Chemical modification. |
| Crystal System | Monoclinic | Orthorhombic | Different molecular shapes and packing forces. |
| Space Group | P2₁/c | Pca2₁ | The bulkier morpholine group in B may favor a different, less symmetric packing arrangement. |
| a (Å) | 8.15 | 10.25 | Unit cell dimensions change to accommodate the larger molecule and different packing. |
| b (Å) | 15.30 | 9.80 | |
| c (Å) | 9.50 | 12.45 | |
| β (°) ** | 95.5 | 90 | Monoclinic vs. Orthorhombic system. |
| V (ų) ** | 1178 | 1251 | The unit cell volume increases to accommodate the larger morpholine substituent. |
| C=O Bond (Å) | 1.215 | 1.225 | The electron-donating nature of the morpholine nitrogen may slightly lengthen the C=O bond. |
| C(keto)-C(py) (Å) | 1.510 | 1.500 | Steric hindrance from the bulky morpholine may slightly shorten this bond to relieve strain. |
| τ [N(py)-C-C=O] (°) | -175.5 | -155.0 | The torsion angle indicates the conformation. The bulky morpholine group in B forces a greater twist away from planarity compared to the chloro group in A. |
| Key Intermolecular Interaction | C-H···O hydrogen bond, Halogen bonding (Cl···N) | C-H···O and C-H···F hydrogen bonds | The loss of the chlorine atom in B removes the potential for halogen bonding, but the morpholine offers additional hydrogen bond acceptors. |
This data is illustrative and intended for educational purposes.
This comparative analysis reveals how a seemingly simple chemical modification can profoundly impact the solid-state structure. The change in substituent from a chlorine atom to a morpholine ring alters not only the molecular conformation (evidenced by the torsion angle) but also the entire crystal packing scheme (crystal system and space group) and the dominant intermolecular forces. Such insights are invaluable for understanding structure-property relationships.
Comparison with Alternative Analytical Methods
While SCXRD is unparalleled for 3D structure determination, a comprehensive characterization relies on a suite of analytical techniques. Each provides a different piece of the puzzle.
Table 2: Comparison of Structural Analysis Techniques
| Technique | Information Provided | Sample Type | Advantages | Limitations |
| Single-Crystal XRD (SCXRD) | Precise 3D atomic arrangement, bond lengths/angles, conformation, packing.[5][6] | Single crystal | Unambiguous, definitive 3D structure; absolute stereochemistry.[7] | Crystal growth can be a major bottleneck; provides solid-state structure only.[8] |
| Powder XRD (PXRD) | Crystalline phase identification, purity, unit cell parameters.[12][13] | Crystalline powder | Fast, non-destructive, good for quality control and polymorph screening.[13] | Structure solution is very difficult; provides averaged information, not single-molecule detail.[11] |
| NMR Spectroscopy | Chemical environment of nuclei (¹H, ¹³C, ¹⁹F), molecular connectivity, solution conformation.[3] | Solution or solid | Excellent for determining constitution in solution; can study dynamic processes. | Provides through-bond/space correlations, not precise geometric parameters; structure is an interpretation. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns.[4] | Solid, liquid, gas | Extremely sensitive, requires very little sample. | Provides no information on stereochemistry or 3D atomic arrangement. |
Conclusion
For researchers and drug development professionals working with this compound derivatives, single-crystal X-ray crystallography is an indispensable tool. It is the only technique that provides a definitive, high-resolution view of the molecule's three-dimensional architecture and its interactions in the solid state. While the path to obtaining a final structure can be challenging, primarily due to the crystallization step, the wealth of information gained is critical for advancing medicinal chemistry programs, understanding polymorphism, and protecting intellectual property. By integrating SCXRD with other analytical methods like NMR and MS, a complete and robust characterization of these valuable chemical entities can be achieved.
References
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
- SPT Labtech. (n.d.).
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1097–1106.
- Unknown. (n.d.). crystallization of small molecules. Unknown Source.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- Excillum. (n.d.). Small molecule crystallography. Excillum.
- Thakral, S., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 107(12).
- Martin, G., et al. (2020).
- Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics.
- Various Authors. (n.d.). Pyridine Aldehydes and Ketones.
- Fluorochem. (n.d.). 2-CHLORO-1-(5-CHLORO-3-FLUOROPYRIDIN-2-YL)ETHANONE. Fluorochem.
- Yousif, M. N. M., et al. (2022). New and Facile Synthesis of 2-Chloro-1,3-diketones.
- BLDpharm. (n.d.). 1357946-75-8|this compound. BLDpharm.
- Zhang, C., et al. (2022). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease.
- Benchchem. (n.d.). X-ray Crystallography of 1-(3-Bromopyridin-2-yl)
- Trécourt, F., et al. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Google Patents. (n.d.). Preparing method of 2-chloro-3-fluoropyridine.
- Saari, W. S., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed.
- Guesmi, A., et al. (2015). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- Levin, V. V., et al. (2023).
- Micale, N., et al. (2023).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. sptlabtech.com [sptlabtech.com]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. researchgate.net [researchgate.net]
- 13. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Synthetic Chemists: 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone as a Versatile Building Block
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone , a key intermediate, with its analogues and alternative synthetic strategies. We will delve into its reactivity, supported by experimental data, to empower you with the insights needed to make informed decisions in your synthetic endeavors.
Introduction to this compound: A Privileged Scaffold Component
This compound is a member of the α-haloketone family, a class of compounds renowned for their utility in constructing a diverse array of heterocyclic systems.[1][2] Its structure is distinguished by three key features: an α-chloroketone moiety, a pyridine ring, and a fluorine substituent at the 3-position of the pyridine ring. This combination of functionalities makes it a valuable precursor for the synthesis of various pharmaceutically relevant scaffolds, most notably imidazo[1,2-a]pyridines and pyridinyl-thiazoles.[3][4][5]
The pyridine ring is a common motif in medicinal chemistry, and its incorporation can significantly impact the pharmacological properties of a molecule. The fluorine atom, with its unique electronic properties, can modulate factors such as metabolic stability, binding affinity, and bioavailability.[6][7]
Comparative Analysis of α-Halogen Reactivity: The Chloro vs. Bromo Debate
A primary consideration when utilizing α-haloketones is the nature of the halogen. The reactivity of the carbon-halogen bond follows the general trend: I > Br > Cl. This is attributed to the bond strength, with the C-I bond being the weakest and most easily cleaved, and the C-Cl bond being the strongest.[8] Consequently, α-bromoketones are generally more reactive than their chloro-analogues.
While this increased reactivity can be advantageous, leading to faster reaction times and milder conditions, it can also result in a higher propensity for side reactions and decreased stability. The choice between a chloro and a bromo derivative is therefore a nuanced one, dependent on the specific synthetic context and the desired balance between reactivity and stability.
To illustrate this, let's consider the synthesis of a key heterocyclic scaffold, 2-amino-4-(3-fluoropyridin-2-yl)thiazole, via the Hantzsch thiazole synthesis.
Table 1: Comparison of 2-Chloro- and 2-Bromo-1-(3-fluoropyridin-2-yl)ethanone in Hantzsch Thiazole Synthesis
| Feature | This compound | 2-Bromo-1-(3-fluoropyridin-2-yl)ethanone |
| Reactivity | Lower | Higher |
| Typical Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | Good (e.g., ~85%) | Excellent (e.g., ~92%) |
| Stability/Handling | More stable, less lachrymatory | Less stable, often lachrymatory |
| Cost | Generally lower | Generally higher |
This comparison highlights the trade-offs involved. The bromo-analogue offers a faster reaction and a slightly higher yield, but the chloro-analogue provides benefits in terms of stability, ease of handling, and cost-effectiveness.
The Influence of the 3-Fluoro Substituent
The presence of a fluorine atom at the 3-position of the pyridine ring is not merely a point of diversification. Its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule.[9] This electronic effect can enhance the electrophilicity of the pyridine ring, potentially influencing the course of subsequent reactions.[6] Furthermore, the C-F bond can participate in hydrogen bonding interactions, which can be a critical factor in molecular recognition and binding to biological targets.
Alternative Synthetic Strategies: Moving Beyond α-Haloketones
While α-haloketones are powerful tools, modern synthetic chemistry offers a range of alternative strategies, particularly multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, atom-economical step.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful Alternative for Imidazo[1,2-a]pyridine Synthesis
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide to produce 3-aminoimidazo-annulated heterocycles.[10][11] This approach offers a convergent and highly efficient route to scaffolds that would otherwise require a multi-step synthesis starting from an α-haloketone.
Caption: Comparison of α-haloketone and GBB routes.
Table 2: Comparative Overview of Synthetic Routes to Substituted 2-(3-Fluoropyridin-2-yl)imidazo[1,2-a]pyridines
| Feature | α-Haloketone Route | Groebke-Blackburn-Bienaymé (GBB) MCR |
| Number of Steps | Typically 1-2 | 1 (One-pot) |
| Starting Materials | α-Haloketone, 2-Aminoazine | 2-Aminoazine, Aldehyde, Isocyanide |
| Atom Economy | Moderate | High |
| Diversity | Primarily at the 2-position | High (diversity from aldehyde and isocyanide) |
| Reaction Conditions | Often requires heating | Can often be performed at room temperature |
The GBB reaction provides a more convergent and diversity-oriented approach to a wider range of substituted imidazo[1,2-a]pyridines, while the α-haloketone route is a reliable method for accessing specific 2-substituted analogues.
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the synthesis of representative heterocyclic compounds are provided below.
Protocol 1: Synthesis of 2-Amino-4-(3-fluoropyridin-2-yl)thiazole via Hantzsch Thiazole Synthesis
This protocol outlines the synthesis using both the chloro- and bromo- starting materials.
Caption: Hantzsch thiazole synthesis workflow.
Materials:
-
This compound OR 2-Bromo-1-(3-fluoropyridin-2-yl)ethanone (10 mmol)
-
Thiourea (12 mmol)
-
Ethanol (50 mL)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the α-haloketone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
For the chloro-ketone, reflux for 4-6 hours.
-
For the bromo-ketone, reflux for 2-3 hours.
-
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution until the mixture is neutral to slightly basic.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.
-
Recrystallize from ethanol to obtain pure 2-amino-4-(3-fluoropyridin-2-yl)thiazole.
Protocol 2: Synthesis of N-Cyclohexyl-2-(3-fluoropyridin-2-yl)imidazo[1,2-a]pyridin-3-amine via GBB Reaction
This protocol provides an example of a multicomponent reaction that serves as an alternative to the α-haloketone approach for synthesizing a substituted imidazo[1,2-a]pyridine.
Materials:
-
2-Aminopyridine (5 mmol)
-
3-Fluoropyridine-2-carbaldehyde (5 mmol)
-
Cyclohexyl isocyanide (5 mmol)
-
Scandium(III) triflate (0.5 mmol, 10 mol%)
-
Methanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-aminopyridine (5 mmol), 3-fluoropyridine-2-carbaldehyde (5 mmol), and scandium(III) triflate (0.5 mmol) in methanol (20 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexyl isocyanide (5 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Upon completion (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its comparison with the more reactive bromo-analogue reveals a classic trade-off between reactivity, stability, and cost, allowing chemists to tailor their choice of reagent to the specific demands of their synthetic route.
Furthermore, the emergence of powerful multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction provides an alternative and often more efficient strategy for the construction of complex imidazo[1,2-a]pyridine scaffolds. The choice between a classical two-component condensation with an α-haloketone and a modern multicomponent approach will depend on the desired substitution pattern, the availability of starting materials, and the overall synthetic strategy.
As the quest for novel therapeutic agents continues, a deep understanding of the properties and applications of key building blocks like this compound and its alternatives will remain paramount for the successful and efficient development of new medicines.
References
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]
-
Chambers, R. D., et al. (1988). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Journal of the Chemical Society, Perkin Transactions 1, 1579-1587. [Link]
-
Gimenez, D., et al. (2017). Peptide modification with perfluoroarenes. Organic & Biomolecular Chemistry, 15(3), 513-516. [Link]
-
Bhambra, A. S., et al. (2016). The design and synthesis of novel perfluorinated pyridine-containing drugs. Bioorganic & Medicinal Chemistry Letters, 26(15), 3536-3539. [Link]
-
Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9063-9075. [Link]
-
Jorgensen, W. L., et al. (2014). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 118(4), 734-741. [Link]
-
Parameshwar, A., & Guhanathan, S. (2021). Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. International Journal of Research in Engineering and Science (IJRES), 9(7), 58-63. [Link]
-
Sandosham, J., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134. [Link]
-
Politzer, P., & Murray, J. S. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34261-34269. [Link]
-
Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Asymmetric. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
LibreTexts Chemistry. (2024, September 30). 24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]
-
Hladon, B., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 25(10), 2353. [Link]
-
Shah, S. A. A., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(11), 3334. [Link]
-
Gulea, M., & Vasile, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34270-34289. [Link]
-
Telpoukhovskaia, M. A., & Orvig, C. (2020). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 85(15), 9635-9645. [Link]
-
Reddy, P. V. G., et al. (2011). A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. Organic & Biomolecular Chemistry, 9(12), 4503-4510. [Link]
-
Dömling, A., et al. (2022). Efficient synthesis of novel 2‐(2‐chloroquinolin‐3‐yl)imidazo[1,2‐a]pyridin‐3‐amine derivatives. Archiv der Pharmazie, 355(5), 2100438. [Link]
-
Ghorab, M. M., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1750. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
-
Kantevari, S., et al. (2013). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Pharmacology & Pharmacy, 4(5), 1-8. [Link]
-
Pesce, E., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry Letters, 29(24), 126759. [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]
-
Galy, J.-P., et al. (1991). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1, (3), 657-660. [Link]
-
Blackburn, C. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters, 39(33), 5469-5472. [Link]
-
Zhang, M., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(18), 4243. [Link]
-
Al-Majid, A. M., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 23(11), 2824. [Link]
-
Elmorsy, M. A., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 88. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 11. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone Analogs: A Predictive Comparison
Abstract
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of analogs based on the 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone scaffold. In the absence of direct, extensive research on this specific compound, this document synthesizes data from structurally related molecules to offer a predictive framework for researchers, scientists, and drug development professionals. By examining the distinct roles of the α-haloketone moiety, the fluorinated pyridine ring, and the ethanone linker, we will explore hypothetical modifications and their probable impact on biological activity, drawing upon established principles in medicinal chemistry. This guide aims to serve as a foundational resource for the rational design of novel analogs with potentially enhanced potency and selectivity.
Introduction: Deconstructing the Pharmacophore
The molecule this compound presents a compelling scaffold for medicinal chemistry exploration. Its structure combines three key pharmacophoric elements: a reactive α-chloroketone, a metabolically robust fluoropyridine ring, and a short ethanone linker. This combination suggests a potential for covalent interaction with biological targets, modulated by the electronic properties of the substituted pyridine ring.
The pyridine nucleus is a cornerstone in drug discovery, found in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology and infectious diseases.[1][2] The incorporation of a fluorine atom can further enhance metabolic stability, binding affinity, and cell permeability.[1][3][4] The α-haloketone functionality is a known alkylating agent, capable of forming covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition.[5][6][7]
This guide will dissect the probable contribution of each of these fragments to the overall biological activity and propose a roadmap for analog design and optimization.
The α-Haloketone Moiety: A Reactive Warhead for Covalent Inhibition
The 2-chloroethanone group is a classic example of an α-haloketone, a class of compounds known for their reactivity as alkylating agents.[6] This reactivity stems from the electron-withdrawing nature of the adjacent carbonyl group, which makes the α-carbon susceptible to nucleophilic attack.
Mechanism of Action: Covalent Modification
It is highly probable that analogs of this compound exert their biological effects through covalent modification of target proteins. Nucleophilic residues commonly found in enzyme active sites, such as cysteine (thiol group), histidine (imidazole ring), or lysine (amino group), can attack the α-carbon, displacing the chloride ion and forming a stable covalent bond. This irreversible inhibition can lead to potent and sustained biological effects.
DOT Script for Covalent Inhibition Mechanism
Caption: Proposed mechanism of irreversible inhibition.
Comparative Reactivity of Halogen Substituents
Structure-activity relationship studies on α-halo-carbonyl compounds have demonstrated a clear trend in reactivity based on the halogen present. The order of reactivity for abiotic thiol reactivity is generally I > Br > Cl > F.[5] This suggests that while the chloro- group in the parent compound provides sufficient reactivity, analogs featuring a bromo- or iodo- substituent at the 2-position would likely exhibit enhanced rates of covalent modification. Conversely, a fluoro- substituent would be significantly less reactive.
| Halogen at Position 2 | Predicted Reactivity | Rationale |
| Iodine | Highest | Excellent leaving group |
| Bromine | High | Good leaving group |
| Chlorine (Parent) | Moderate | Moderate leaving group |
| Fluorine | Low | Poor leaving group |
The 3-Fluoropyridin-2-yl Ring: Modulating Potency and Pharmacokinetics
The substituted pyridine ring is anticipated to play a crucial role in target recognition, binding affinity, and the overall pharmacokinetic profile of the analogs.
Impact of Fluorine Substitution
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance biological activity.[1][3] The 3-fluoro substituent on the pyridine ring is likely to confer several advantageous properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the compound's half-life.[3]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity.[3]
-
Increased Lipophilicity: In some contexts, fluorine can increase lipophilicity, which may improve membrane permeability and cellular uptake.[4]
Positional Isomers and Additional Substitutions
The position of the fluorine atom and the introduction of other substituents on the pyridine ring are expected to significantly impact biological activity.
-
Fluorine Position: Moving the fluorine to other positions (4-, 5-, or 6-) will alter the electronic distribution of the ring and could influence both target binding and the reactivity of the α-chloroketone.
-
Electron-Donating vs. Electron-Withdrawing Groups: The addition of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CN, -NO₂) to the pyridine ring will modulate the reactivity of the ethanone side chain and could introduce new binding interactions. For instance, some pyridine derivatives with electron-withdrawing groups have shown potent anticancer activity.[8]
| Ring Modification | Predicted Effect on Activity | Rationale |
| Move Fluorine to C-5 | Potentially altered target selectivity | Changes in dipole moment and steric profile |
| Add -OCH₃ at C-5 | May increase or decrease activity | Alters electronics and potential for H-bonding |
| Add -CN at C-5 | Potentially increased activity | Strong electron-withdrawing group, potential H-bond acceptor |
The Ethanone Linker: Exploring the Impact of the Side Chain
The 1-ethanone linker connects the reactive warhead to the recognition element. Modifications to this linker can influence the compound's orientation within the binding pocket and its overall physicochemical properties.
Chain Length and Rigidity
-
Altering Chain Length: Extending the alkyl chain (e.g., propanone, butanone) could allow the pyridine ring to access different sub-pockets within the target's active site. However, this could also introduce conformational flexibility, which may be entropically unfavorable for binding.
-
Introducing Rigidity: Incorporating cyclic structures (e.g., cyclopropyl) in place of the ethanone could lock the molecule into a more favorable conformation for binding, potentially increasing potency.
Ketone Modifications
The carbonyl group of the ethanone is a key feature, activating the adjacent α-carbon. While its removal would likely abolish activity, its replacement with other functional groups could be explored.
-
Bioisosteric Replacement: Replacing the ketone with a bioisostere, such as an oxime or a hydrazone, would significantly alter the electronics and geometry of the linker. Pyridine-based dihydrazones have demonstrated anticancer activity.[2]
Hypothetical SAR Summary and Future Directions
Based on the analysis of structurally related compounds, we can propose a hypothetical SAR for this compound analogs.
DOT Script for Hypothetical SAR
Caption: Key areas for analog modification.
Future research should focus on synthesizing a library of analogs based on these predictions and evaluating their biological activity against a panel of relevant targets. Key areas for investigation include:
-
Enzyme Inhibition: Given the α-haloketone moiety, these compounds are likely enzyme inhibitors. Screening against various enzyme classes, such as kinases, proteases, or metabolic enzymes, would be a logical starting point.[9][10]
-
Anticancer Activity: Many pyridine derivatives exhibit potent anticancer activity.[8][11][12] Evaluating analogs against a panel of cancer cell lines is a promising avenue.
-
Antimicrobial Activity: Halogenated pyridines and related heterocycles have also been investigated as antimicrobial agents.[13][14][15]
Experimental Protocols
The following are generalized protocols for assessing the biological activity of novel analogs, based on methodologies reported in the literature.
In Vitro Anticancer Activity: MTT Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (General Protocol)
The specific details of this assay will vary depending on the target enzyme. The following is a general framework for a competitive inhibition study.[16][17]
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Initiation: In a multi-well plate, combine the enzyme, inhibitor (or vehicle control), and buffer. After a pre-incubation period, initiate the reaction by adding the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry or fluorometry.
-
Data Analysis: Plot the reaction rate as a function of substrate concentration for each inhibitor concentration. Use these data to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).
Conclusion
While direct experimental data on the SAR of this compound analogs is currently limited, a comprehensive analysis of its constituent fragments provides a strong foundation for predictive modeling and rational drug design. The α-chloroketone moiety suggests a mechanism of covalent inhibition, while the 3-fluoropyridine ring offers opportunities to fine-tune potency, selectivity, and pharmacokinetic properties. The systematic modification of this scaffold, guided by the principles outlined in this guide, holds significant promise for the discovery of novel therapeutic agents.
References
- Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds. SAR QSAR Environ Res. 2007;18(1-2):21-9.
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Arch Pharm (Weinheim). 2010;343(1):40-8.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evalu
- Comparative Inhibition of Tetrameric Carbonyl Reductase Activity in Pig Heart Cytosol by Alkyl 4-pyridyl Ketones. J Pharm Pharm Sci. 2011;14(2):244-52.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. RSC Med Chem. 2023;14(9):1639-1658.
- Pyridine Derivatives as Anticancer Agents: FDA-Approved Drugs and Promising Reported Compounds. Mini Rev Med Chem. 2022;22(12):1591-1611.
- Anticancer Functions of Pyridine Heterocycles. Molecules. 2022;27(19):6296.
-
Structures of certain pyridine-based approved anticancer drugs, and the... - ResearchGate. Available from: [Link].
- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. J Chem Pharm Res. 2014;6(7):2050-2055.
- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. J Saudi Chem Soc. 2015;19(5):528-535.
-
α-Halo ketone - Wikipedia. Available from: [Link].
- Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. Anticancer Drugs. 2024;35(1):1-11.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. 2003;8(11):793-845.
-
2-Chloropyridine - Wikipedia. Available from: [Link].
-
2-Chloropyridine | C5H4ClN - PubChem. Available from: [Link].
- Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodul
- Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. J Org Chem. 2014;79(4):1547-52.
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. J Mol Struct. 2024;1300:137257.
- Synthetic Access to Aromatic α-Haloketones. Molecules. 2021;26(11):3198.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Int J Mol Sci. 2023;24(13):10731.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023;28(13):5205.
-
Enzyme inhibitor - Wikipedia. Available from: [Link].
- Pyridyl aminothiazoles as potent inhibitors of Chk1 with slow dissociation rates. Bioorg Med Chem Lett. 2012;22(7):2609-12.
-
5.4: Enzyme Inhibition - Chemistry LibreTexts. Available from: [Link].
-
ENZYME INHIBITION EXPLAINED - YouTube. Available from: [Link].
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for abiotic thiol reactivity and aquatic toxicity of halo-substituted carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative inhibition of tetrameric carbonyl reductase activity in pig heart cytosol by alkyl 4-pyridyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone (CAS No. 1357946-75-8). As a halogenated α-chloro ketone derivative of pyridine, this compound necessitates rigorous handling and disposal procedures due to its presumed reactivity, toxicity, and environmental persistence. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. All procedures must be conducted in strict accordance with the policies set forth by your institution's Environmental Health & Safety (EHS) department and in compliance with all local, state, and federal regulations, such as those established by the U.S. Environmental Protection Agency (EPA).[1]
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is fundamental to managing its risks. The molecule incorporates several functional groups that dictate its hazard profile: a fluorinated pyridine ring and a reactive α-chloro ketone side chain.
-
Pyridine Core: Pyridine and its derivatives are often volatile, possess a pungent, unpleasant odor, and can be toxic.[2] They are typically treated as hazardous waste requiring high-temperature incineration for disposal.[3]
-
Halogenation (Fluorine & Chlorine): The presence of both fluorine and chlorine atoms classifies this compound as a halogenated organic waste. Such compounds can be environmentally persistent and their combustion requires specialized conditions to prevent the formation of toxic byproducts like hydrogen fluoride and hydrogen chloride gas.[4]
-
α-Chloro Ketone: This functional group is a known lachrymator and a reactive alkylating agent, posing risks of skin, eye, and respiratory tract irritation.[4]
Based on the hazards of structurally similar compounds, the following profile can be established:
| Property | Details | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1357946-75-8 | [5] |
| Molecular Formula | C₇H₅ClFNO | [5] |
| Anticipated Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects. | [4][6] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [4] |
| Decomposition | Thermal decomposition can release toxic gases: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Fluoride (HF), and Hydrogen Chloride (HCl). | [4] |
Personal Protective Equipment (PPE) and Handling
Given the compound's hazardous nature, all handling must occur within a certified chemical fume hood to mitigate inhalation risk.[2] A comprehensive PPE protocol is mandatory.
-
Hand Protection: Use chemically resistant nitrile gloves.[7] Double-gloving is recommended for neat transfers.
-
Eye Protection: Wear chemical safety goggles and a full-face shield.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.
-
Emergency Equipment: An emergency eyewash and safety shower must be immediately accessible, within a 10-second travel distance.[2]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the disposal pathway. This compound and materials contaminated with it must be treated as halogenated organic hazardous waste .
Step 1: Container Selection Select a clean, dry, and chemically compatible waste container with a screw-top cap.[8] Borosilicate glass or high-density polyethylene (HDPE) are suitable choices.[7] Ensure the container is in good condition, free of cracks or defects.[8]
Step 2: Labeling The container must be labeled clearly before the first drop of waste is added.[2] Federal and state regulations mandate specific labeling requirements.[9] The label must include:
-
The full chemical name: "this compound" .
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.
-
Appropriate hazard warnings (e.g., pictograms for toxicity, irritant, environmental hazard).[9]
Step 3: Waste Accumulation Collect all waste containing this compound—including pure or residual solid, solutions, and rinsate (e.g., from reaction flasks)—into the designated, labeled container.
-
DO NOT mix with non-halogenated organic waste. This prevents cross-contamination of larger solvent streams and avoids significantly increasing disposal costs.
-
DO NOT pour any amount down the sanitary sewer.[4][7] This is illegal and environmentally harmful.
-
Keep the waste container securely capped at all times, except when adding waste.[8]
Step 4: Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be in a secondary containment tray to manage potential leaks and must be located away from incompatible materials.[4][7]
Emergency Procedures: Spills and Decontamination
Accidents require immediate and correct action. Always have a chemical spill kit readily available.
For Minor Spills (<100 mL in a fume hood):
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure Containment: Confirm the spill is contained within the fume hood.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Absorb Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical sorbent.[2][7] Work from the outside of the spill inward to prevent spreading.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris (e.g., broken glass) into your designated hazardous waste container.
-
Decontaminate Surface: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Place the used cloth in the hazardous waste container. Follow with a soap and water wash.
-
Report: Inform your supervisor or laboratory manager of the incident.
For Major Spills (>100 mL or outside a fume hood):
-
EVACUATE: Immediately evacuate the laboratory and alert others to do the same.
-
ISOLATE: Close the doors to the affected area to contain vapors.
-
NOTIFY: Call your institution's emergency number and notify the EHS department. Provide the chemical name, location, and estimated quantity of the spill.
-
DO NOT attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response.
Disposal Pathway and Regulatory Framework
The journey of hazardous waste from the lab bench to its final disposition is governed by a strict regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[10]
The workflow below illustrates the decision-making process for proper disposal.
Caption: Waste Disposal Workflow for this compound.
Once collected by your EHS department, the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] For halogenated organic compounds like this, the required method of disposal is high-temperature incineration .[3] This process operates at temperatures sufficient to ensure the complete destruction of the molecule into its mineral components, with scrubbers to neutralize the resulting acidic gases (HCl and HF).
Academic laboratories may operate under the EPA's Subpart K regulations, which provide alternative, more flexible requirements for managing hazardous waste compared to industrial generators, acknowledging the unique nature of laboratory research.[1][10][12] These regulations emphasize proper training and the development of a Laboratory Management Plan.[1]
By adhering to this structured, scientifically-backed disposal protocol, you contribute to a culture of safety, protect our environment, and ensure our vital research continues without compromising regulatory compliance.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]
-
Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from chemistryworld.com. [Link]
-
American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from acs.org. [Link]
-
Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from mlo-online.com. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from EPA.gov. [Link]
-
West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from ehs.wvu.edu. [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from orgsyn.org. [Link]
-
Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Retrieved from engineering.purdue.edu. [Link]
-
University of Wisconsin-Madison Safety Department. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from ehs.wisc.edu. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from postapplescientific.com. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. Retrieved from ehs.wsu.edu. [Link]
-
bioMérieux. Contamination Prevention and Decontamination. Retrieved from biomerieux.com. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from atsdr.cdc.gov. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. fishersci.com [fishersci.com]
- 5. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 6. 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone AldrichCPR 1203499-12-0 [sigmaaldrich.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 11. acs.org [acs.org]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Chloro-1-(3-fluoropyridin-2-yl)ethanone (CAS No. 1357946-75-8)[1]. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a robust understanding of the compound's potential hazards. As direct and comprehensive toxicological data for this specific molecule is not widely published, our recommendations are synthesized from the known hazards of its core chemical motifs: the alpha-chloro ketone functional group and the fluorinated pyridine ring.
Hazard Assessment: A Proactive Stance on Safety
This compound is a halogenated heterocyclic ketone[1][2]. Its structure suggests high reactivity, a desirable trait for chemical synthesis but a critical consideration for handler safety. The primary hazards are inferred from structurally analogous compounds.
-
Corrosivity and Severe Irritation: Alpha-haloketones are a class of compounds known for their high reactivity and are often used as intermediates in pharmaceutical manufacturing[3]. Structurally similar alpha-chloro ketones are classified as corrosive and capable of causing severe skin burns and serious eye damage[4][5][6]. Contact with skin or eyes can lead to immediate and severe irritation or chemical burns[7].
-
Respiratory Tract Irritation: Vapors or dusts may cause respiratory irritation[4][8]. Inhalation should be scrupulously avoided.
-
Toxicity: Many halogenated pyridines and alpha-chloro ketones are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled[5][8]. Symptoms of overexposure can include headache, dizziness, nausea, and vomiting[8].
-
Hazardous Decomposition: During thermal decomposition, for instance in a fire, this compound can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF)[4][8][9].
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is mandatory for ensuring laboratory safety.
Core PPE Requirements: The Logic of Layered Protection
Handling this compound requires a multi-layered defense system. The selection of PPE must be deliberate, with each component chosen to counteract a specific exposure risk. All handling of this substance should occur within a certified chemical fume hood to provide the primary engineering control against vapor and dust inhalation.
Dermal Protection: An Impermeable Barrier
The primary risk is severe skin irritation and potential chemical burns[4][6]. Therefore, dermal protection is the cornerstone of safe handling.
-
Gloves: Double-gloving is required. The choice of glove material is critical, as ketones can degrade some common materials.
-
Body Protection: A flame-resistant lab coat is standard, but for procedures with a higher risk of splashes (e.g., transfers of large quantities), a chemically resistant apron or coverall is necessary.
Eye and Face Protection: Shielding Sensitive Tissues
The potential for severe eye damage necessitates robust protection[5].
-
Primary Eye Protection: Indirectly vented, splash-proof chemical safety goggles are mandatory at all times.
-
Secondary Face Protection: A full-face shield must be worn over safety goggles during any procedure where splashing is a possibility, including transfers, solution preparation, and reaction workups[7][10].
Respiratory Protection: Safeguarding Against Inhalation
While a fume hood is the primary control, respiratory protection may be required in specific situations.
-
Standard Operations: Work within a properly functioning chemical fume hood negates the need for a respirator.
-
Emergency Situations: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is essential[11]. For major incidents, a self-contained breathing apparatus (SCBA) may be required[12][13].
Detailed PPE Specifications and Protocols
This section provides the specific, actionable steps for implementing the safety strategy.
Glove Selection and Protocol
Given the ketone functional group, material choice is critical. Nitrile gloves, while common, offer poor protection against many ketones[14].
| Glove Material | Protection Against Ketones | Recommendation | Rationale |
| Inner Glove | Nitrile | Acceptable as a base layer | Provides dexterity for fine manipulation and indicates breaches in the outer glove. Must be changed immediately if contaminated. |
| Outer Glove | Butyl Rubber | Excellent | Offers superior resistance to ketones, esters, and glycol ethers[14]. This should be the primary chemical barrier. |
| Outer Glove | Neoprene | Good to Fair | Provides good resistance to acids, bases, and some hazardous chemicals, but may be less robust against ketones than butyl rubber[10][15]. |
| Outer Glove | Norfoil (Silver Shield™) | Excellent | Provides outstanding chemical resistance but can be cumbersome and puncture-prone. Best reserved for high-risk or emergency situations[14]. |
Protocol: Always wear two pairs of gloves. The outer, chemically resistant glove (Butyl rubber recommended) should have cuffs extending over the sleeve of the lab coat. Change gloves immediately if contamination is suspected or after a maximum of two hours of use.
Step-by-Step PPE Procedures
Adherence to a strict sequence for donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE:
-
Footwear: Confirm you are wearing closed-toe shoes, preferably made of a chemically resistant material[13].
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on a clean, flame-resistant lab coat, ensuring it is fully buttoned. If necessary, don a chemically resistant apron over the coat.
-
Outer Gloves: Don the second pair of chemically resistant (e.g., butyl rubber) gloves. Ensure the cuffs of the outer gloves are pulled over the sleeves of your lab coat.
-
Eye Protection: Put on chemical splash goggles.
-
Face Protection: If required for the procedure, put on a full-face shield over the goggles.
Doffing (Taking Off) PPE: This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer gloves first, peeling them off without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Operational and Disposal Plans
Safe handling extends beyond personal protection to include emergency preparedness and proper waste management.
Emergency First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[4][5].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][8].
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor[8].
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately[5][6].
Disposal of Contaminated Materials
-
Chemical Waste: Dispose of this compound and any solutions containing it in a designated, labeled hazardous waste container for halogenated organic compounds.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be disposed of as solid hazardous waste in a clearly labeled, sealed container[8]. Do not place contaminated items in the regular trash.
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on operational scale and risk.
References
-
Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-fluoropyrimidine. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]
-
Alfa Aesar. Material Safety Data Sheet - Acetone. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - Chloroacetone. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
-
University of Tennessee Knoxville. Personal Protective Equipment (PPE) - Glove Comparison Chart. [Link]
-
National Institutes of Health (NIH). Synthetic Access to Aromatic α-Haloketones. [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
-
Airgas. SAFETY DATA SHEET - 2-Chloro-3,3,3-trifluoropropene. [Link]
-
National Institutes of Health (NIH). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
Sources
- 1. 1357946-75-8|this compound|BLD Pharm [bldpharm.com]
- 2. 1374652-34-2|2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. med.navy.mil [med.navy.mil]
- 11. CCOHS: Acetone [ccohs.ca]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
